molecular formula C19H40NO7P B15600411 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Numéro de catalogue: B15600411
Poids moléculaire: 425.5 g/mol
Clé InChI: OZRAIUXQMKVTIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is a useful research compound. Its molecular formula is C19H40NO7P and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2-hydroxy-3-undecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40NO7P/c1-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20(2,3)4/h18,21H,5-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRAIUXQMKVTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Biological Role of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, a specific lysophosphatidylcholine (LPC) with a saturated 11-carbon acyl chain, is an endogenous lipid mediator implicated in a diverse array of cellular processes. As a member of the LPC family, it originates from the hydrolysis of phosphatidylcholine and participates in intricate signaling networks that influence inflammation, apoptosis, and cellular metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound, delving into its metabolic pathways, biological functions, and its emerging role as a potential biomarker and therapeutic target. We will explore the nuanced, chain-length-dependent activities of LPCs and present established methodologies for their robust quantification, offering a critical resource for researchers navigating the complexities of lipid signaling in health and disease.

Introduction: The Lysophosphatidylcholine Landscape

Lysophosphatidylcholines (LPCs) are a class of glycerophospholipids characterized by a glycerol backbone, a phosphocholine headgroup, and a single acyl chain at either the sn-1 or sn-2 position. These molecules are not merely metabolic intermediates but are now recognized as potent signaling lipids. The enzymatic hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2) is the primary route of LPC generation.[1][2] The resulting LPC species vary in the length and saturation of their acyl chain, which critically dictates their biological activity.[3]

This compound, also denoted as LPC(11:0), is a short-chain saturated LPC. While much of the literature focuses on more abundant long-chain LPCs like LPC(16:0) or LPC(18:0), understanding the unique contributions of shorter-chain species is crucial for a complete picture of lipid-mediated signaling.

Metabolism and Homeostasis: A Tightly Regulated Balance

The cellular and circulating levels of this compound are meticulously controlled by a network of enzymes, ensuring a homeostatic balance crucial for normal physiological function.

Biosynthesis and Degradation

The primary biosynthetic pathway for LPC(11:0) involves the selective hydrolysis of a phosphatidylcholine containing an 11-carbon acyl chain at the sn-1 position by PLA2. Conversely, LPCs are reacylated back into PCs by lysophosphatidylcholine acyltransferases (LPCATs), a family of enzymes with varying substrate specificities for different acyl-CoAs.[4][5] This continuous deacylation-reacylation process, known as the Lands cycle, allows for the remodeling of membrane phospholipids.[6]

Another critical metabolic fate of LPC is its conversion to lysophosphatidic acid (LPA) by the enzyme autotaxin (ATX), a lysophospholipase D.[7] This conversion is significant as LPA is a potent signaling molecule with its own set of receptors and biological effects, often implicated in cancer and inflammation.[8]

LPC_Metabolism PC Phosphatidylcholine (PC) (with 11:0 acyl chain) LPC 1-Undecanoyl-2-hydroxy- sn-glycero-3-phosphocholine (LPC 11:0) PC->LPC Phospholipase A2 (PLA2) LPC->PC LPC Acyltransferase (LPCAT) + Acyl-CoA LPA Lysophosphatidic Acid (LPA) LPC->LPA Autotaxin (ATX)

Caption: Metabolic pathways of this compound.

Biological Roles and Signaling Mechanisms

The biological functions of LPCs are multifaceted and often context-dependent. While high concentrations are generally cytotoxic due to their detergent-like properties, physiological levels of LPCs, including short-chain species, act as signaling molecules by interacting with specific receptors and modulating downstream pathways.[9]

Inflammation and Immune Modulation

LPCs are potent modulators of the inflammatory response. They can act as chemoattractants for immune cells and stimulate the production of pro-inflammatory cytokines.[9] This activity is often mediated through the activation of G protein-coupled receptors (GPCRs) such as G2A and GPR4, as well as Toll-like receptors (TLRs).[3][7] The binding of LPC to these receptors can trigger downstream signaling cascades involving nuclear factor-kappa B (NF-κB), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK).[3] The specific inflammatory potential of an LPC species is influenced by its acyl chain length and saturation. Saturated LPCs, such as LPC(11:0), are generally considered to be pro-inflammatory.[3]

LPC_Signaling cluster_downstream Downstream Signaling LPC LPC (11:0) GPCR GPCRs (e.g., G2A, GPR4) LPC->GPCR TLR TLRs (e.g., TLR2, TLR4) LPC->TLR NFkB NF-κB GPCR->NFkB MAPK p38 MAPK GPCR->MAPK JNK JNK GPCR->JNK TLR->NFkB TLR->MAPK TLR->JNK Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) NFkB->Cytokines Transcription MAPK->Cytokines Production JNK->Cytokines Production

Caption: Inflammatory signaling pathways activated by LPC.

Apoptosis and Oxidative Stress

LPC(11:0), as a saturated LPC, is likely to contribute to cellular apoptosis and oxidative stress. Studies have shown that LPCs can induce apoptosis in various cell types, including vascular smooth muscle cells, endothelial cells, and ovarian granulosa cells.[10][11] The apoptotic mechanisms often involve the activation of caspases and an increase in the expression of pro-apoptotic proteins like Bax, while decreasing anti-apoptotic proteins such as Bcl-2.[11] Furthermore, LPCs can elevate the levels of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[11]

Role in Cancer

The role of LPCs in cancer is complex and appears to be context-dependent. While some studies suggest that LPCs can promote cancer progression through their pro-inflammatory and pro-angiogenic effects, other studies have reported decreased levels of circulating LPCs in patients with certain cancers, such as squamous cell carcinoma and colorectal cancer, correlating with a poorer prognosis.[12][13] This suggests that systemic LPC levels may reflect the host's inflammatory response to the tumor.[12] The specific role of LPC(11:0) in different cancers remains an active area of investigation.

This compound as a Biomarker

The altered levels of specific LPC species in various pathological conditions have positioned them as promising biomarkers. For instance, reduced plasma levels of several LPCs have been identified as potential biomarkers for colorectal cancer with high sensitivity and specificity.[13][14] While large-scale lipidomic studies often report on a panel of LPCs, the inclusion of short-chain species like LPC(11:0) could provide additional diagnostic or prognostic value. Further research is needed to validate the clinical utility of LPC(11:0) as a standalone or panel biomarker for specific diseases.

Disease StateChange in LPC LevelsPotential ImplicationReference
Squamous Cell CarcinomaDecreasedPoorer overall survival, indicator of systemic chronic inflammation[12]
Colorectal CancerDecreasedPotential diagnostic biomarker[13][14]
Pancreatic CancerAltered (in combination with other lipids)Associated with alcohol intake and cancer risk[15]
AtherosclerosisIncreased in plaquesPro-inflammatory and pro-atherogenic effects[9]

Table 1: Summary of Altered Lysophosphatidylcholine Levels in Various Diseases.

Experimental Protocols: Quantification of this compound

Accurate and precise quantification of LPC(11:0) is essential for elucidating its biological role. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of lipid species due to its high sensitivity and specificity.[16][17]

Sample Preparation and Lipid Extraction

A robust and reproducible lipid extraction method is critical for accurate quantification. The following is a generalized protocol for the extraction of LPCs from plasma or serum.

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated or odd-chain LPC not present in the sample) to a known volume of the sample.

  • Protein Precipitation and Lipid Extraction: Add a sufficient volume of a cold organic solvent mixture (e.g., methanol or a methanol/chloroform mixture) to the sample to precipitate proteins and extract lipids.

  • Vortex and Centrifuge: Vortex the mixture vigorously to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted lipids.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol/isopropanol).

Lipid_Extraction_Workflow Start Plasma/Serum Sample Spike Spike with Internal Standard Start->Spike Extract Add Cold Organic Solvent (e.g., Methanol/Chloroform) Spike->Extract Vortex Vortex Extract->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry under Nitrogen Collect->Dry Reconstitute Reconstitute in LC-MS/MS Compatible Solvent Dry->Reconstitute End Analysis by LC-MS/MS Reconstitute->End

Caption: Workflow for the extraction of lysophosphatidylcholines from biological samples.

LC-MS/MS Analysis
  • Chromatographic Separation: Employ a reverse-phase C18 column for the separation of LPC species. A gradient elution with mobile phases consisting of water and acetonitrile/isopropanol with additives like formic acid and ammonium formate is typically used.

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for LPC(11:0) and the internal standard. For LPCs, the characteristic product ion is typically the phosphocholine headgroup fragment at m/z 184.

ParameterValue
Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase BAcetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z) for LPC(11:0)[M+H]⁺
Product Ion (m/z) for LPC(11:0)184.07

Table 2: Exemplary LC-MS/MS Parameters for the Quantification of LPC(11:0).

Therapeutic Potential

The involvement of LPCs in various disease pathologies makes them attractive targets for therapeutic intervention. Modulating the activity of enzymes involved in LPC metabolism, such as PLA2, LPCATs, and autotaxin, could offer novel therapeutic strategies. For instance, inhibiting pro-inflammatory LPC production or enhancing its conversion to less harmful or even beneficial lipids could be a viable approach for treating inflammatory diseases. Conversely, in certain cancers where low LPC levels are associated with poor outcomes, restoring LPC homeostasis might be beneficial. Synthetic analogs of LPCs are also being explored for their therapeutic potential, including their use in drug delivery systems.[18]

Conclusion and Future Directions

This compound, as a short-chain saturated lysophosphatidylcholine, is an important player in the complex network of lipid signaling. While its specific biological roles are still being unraveled, the existing body of knowledge on LPCs provides a strong framework for understanding its potential involvement in inflammation, apoptosis, and various disease states. Future research should focus on delineating the unique functions of LPC(11:0) compared to its long-chain counterparts, identifying its specific protein interactors, and validating its potential as a clinical biomarker. Advances in lipidomics and analytical technologies will undoubtedly accelerate our understanding of this intriguing lipid mediator and its therapeutic potential.

References

An In-depth Technical Guide to the Physical Properties of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is a lysophospholipid, a class of molecules that play critical roles in cellular signaling and as components of biological membranes. As metabolically stable analogues of lysophosphatidylcholine (LPC), these molecules are of significant interest to researchers in drug development and cell biology.[1] Their amphiphilic nature, consisting of a hydrophilic phosphocholine headgroup and a single hydrophobic acyl chain, drives their self-assembly into micelles in aqueous environments, a property pivotal for their function and application. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics, solution behavior, and analytical characterization.

Molecular Structure and Core Properties

The fundamental physical properties of a molecule are dictated by its structure. This compound possesses a glycerol backbone with an undecanoyl (C11) fatty acid chain esterified at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine headgroup at the sn-3 position.

PropertyValueSource
Molecular Formula C19H41NO7PPubChem
Monoisotopic Mass 426.26205 DaPubChem
Molecular Weight 425.5 g/mol SpectraBase[2]

Solubility Profile: A Key Parameter for Formulation

The solubility of lysophospholipids is a critical factor in their handling and application, particularly in the development of drug delivery systems. Generally, lysophosphatidylcholines (LPCs) exhibit limited solubility in organic solvents and moderate solubility in aqueous buffers.

  • Organic Solvents: this compound is expected to be sparingly soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.

  • Aqueous Solutions: In aqueous buffers like PBS (pH 7.2), the solubility of LPCs is approximately 2 mg/mL.[3] For experimental purposes, it is recommended to prepare fresh aqueous solutions and avoid storing them for more than a day to prevent hydrolysis and degradation.[3] The solubility in aqueous media is intrinsically linked to the critical micelle concentration (CMC).

Self-Assembly in Aqueous Media: The Critical Micelle Concentration (CMC)

The defining characteristic of amphiphilic molecules like this compound is their ability to self-assemble into micelles in aqueous solutions. The Critical Micelle Concentration (CMC) is the concentration at which this spontaneous formation of micelles occurs. Below the CMC, the molecules exist predominantly as monomers. Above the CMC, any additional molecules will form micelles. This property is fundamental to their biological activity and their use as drug delivery vehicles.

Acyl ChainCMC (mM)
C8 (Octanoyl)57
C10 (Decanoyl)5.7
C12 (Dodecanoyl)0.6

Data from Lanthanide-induced phosphorus-31 NMR downfield chemical shifts of lysophosphatidylcholines are sensitive to lysophospholipid critical micelle concentration.[3]

Based on this trend, the CMC for this compound (C11) can be estimated to be in the low millimolar range, likely between 0.6 mM and 5.7 mM.

Experimental Determination of Critical Micelle Concentration

Accurate determination of the CMC is crucial for any application involving the micellar properties of this lysophospholipid. Surface tensiometry is a common and reliable method for this purpose.

Protocol: CMC Determination by Surface Tensiometry (Wilhelmy Plate Method)

Objective: To determine the concentration at which this compound forms micelles by measuring the change in surface tension of an aqueous solution as a function of lipid concentration.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Surface tensiometer with a Wilhelmy plate

  • Automated dispenser or precision micropipettes

  • Magnetic stirrer and stir bar

  • Glass vessel

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration significantly above the expected CMC (e.g., 10-20 mM).

  • Instrument Setup:

    • Thoroughly clean the Wilhelmy plate with an oxidizing flame to remove any organic contaminants.

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Fill the sample vessel with a known volume of high-purity water.

  • Measurement:

    • Immerse the Wilhelmy plate in the pure water and measure the initial surface tension (should be ~72 mN/m at room temperature).

    • Use an automated dispenser to incrementally add small volumes of the stock solution to the water, allowing for thorough mixing with a magnetic stirrer between additions.

    • After each addition and a brief equilibration period, measure the surface tension.

    • Continue this process until the surface tension reaches a plateau and no longer decreases significantly with further additions of the stock solution.

  • Data Analysis:

    • Plot the surface tension (mN/m) as a function of the logarithm of the concentration of this compound.

    • The resulting plot will show two distinct linear regions. The first region will have a steep negative slope, representing the decrease in surface tension as monomer concentration increases. The second region will be nearly horizontal, indicating that the surface is saturated and micelles are forming.

    • The CMC is determined from the intersection of the two lines fitted to these regions.

Workflow for CMC Determination:

CMC_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution (> expected CMC) start Measure Surface Tension of Pure Water stock->start instrument Setup & Calibrate Tensiometer instrument->start add Add Aliquot of Stock Solution start->add mix Mix Thoroughly add->mix measure Measure Surface Tension mix->measure loop Plateau Reached? measure->loop loop->add No plot Plot Surface Tension vs. log(Concentration) loop->plot Yes fit Fit Linear Regions plot->fit cmc Determine CMC (Intersection Point) fit->cmc

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

Thermal Properties: Phase Transition Behavior

The phase transition temperature (Tm) is the temperature at which a lipid transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. This property is crucial for understanding the behavior of lipid-based systems in response to temperature changes, which is particularly relevant in drug delivery applications.

For lysophospholipids, the concept of a sharp Tm is less defined than for their diacyl counterparts due to their conical shape and tendency to form micelles rather than stable bilayers on their own. However, when incorporated into a bilayer of a diacyl phospholipid, they can significantly influence the phase transition of the host lipid. Studies have shown that increasing the concentration of a lysophosphatidylcholine in a dipalmitoylphosphatidylcholine (DPPC) bilayer broadens the phase transition and decreases the transition enthalpy.[4] At higher concentrations, the lysolipid can induce the formation of an interdigitated gel phase.[4]

While a specific Tm for pure this compound is not documented, its thermal behavior can be characterized using Differential Scanning Calorimetry (DSC).

Experimental Characterization of Thermal Behavior

Protocol: Differential Scanning Calorimetry (DSC) Analysis

Objective: To characterize the thermal transitions of this compound, either in a pure state or in a mixture with other lipids.

Materials:

  • This compound

  • Hydration buffer (e.g., PBS)

  • Differential Scanning Calorimeter (DSC)

  • Hermetic DSC pans

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the lipid (typically 1-5 mg) into a DSC pan.

    • Add a precise volume of hydration buffer to create a lipid dispersion of a known concentration.

    • Seal the pan hermetically to prevent solvent evaporation during the experiment.

    • Prepare a reference pan containing the same volume of buffer only.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected transition temperature.

    • Heat the sample at a controlled rate (e.g., 1-5 °C/min) over a desired temperature range.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

    • After the heating scan, cool the sample at a controlled rate back to the starting temperature to observe any transitions upon cooling.

  • Data Analysis:

    • The resulting DSC thermogram will show peaks corresponding to endothermic (melting) or exothermic (crystallization) transitions.

    • The peak temperature of an endothermic event is taken as the phase transition temperature (Tm).

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Conceptual DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis weigh Weigh Lipid into DSC Pan hydrate Add Hydration Buffer weigh->hydrate seal Hermetically Seal Pan hydrate->seal load Load Sample & Reference Pans seal->load equilibrate Equilibrate at Start Temperature load->equilibrate scan Perform Heating/ Cooling Scan equilibrate->scan thermogram Obtain DSC Thermogram scan->thermogram analyze Identify Tm and Calculate ΔH thermogram->analyze

Caption: Conceptual workflow for analyzing the thermal properties of lipids using Differential Scanning Calorimetry (DSC).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound and for studying its structure and dynamics in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of phospholipids.

  • ³¹P NMR: Phosphorus-31 NMR is particularly useful for analyzing phospholipids as the phosphorus atom provides a unique spectroscopic handle. For lysophosphatidylcholines in an aqueous environment, a single, narrow isotropic signal is expected.[3] The chemical shift of this signal can be sensitive to the aggregation state (monomer vs. micelle) of the lysophospholipid, especially in the presence of shift reagents like praseodymium ions.[3] The absence of a fatty acid at the sn-2 position results in a significant downfield shift of the ³¹P NMR signal compared to the corresponding diacyl phospholipid.[5]

  • ¹H NMR: Proton NMR provides detailed information about the different proton environments within the molecule. Key signals to identify would include those from the terminal methyl group of the acyl chain, the methylene groups of the fatty acid, the glycerol backbone protons, and the protons of the choline headgroup.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and for structural analysis through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing phospholipids.

  • Full Scan MS: In positive ion mode, this compound is expected to be detected as the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion provides structural information. A characteristic fragmentation for phosphocholine-containing lipids is the neutral loss of 59 Da (trimethylamine) and a prominent product ion at m/z 184, corresponding to the phosphocholine headgroup.[6] The neutral loss of 183 Da (phosphocholine) can also be a diagnostic fragmentation to distinguish it from diacyl PCs.[6]

Significance in Drug Development and Research

The physical properties of this compound are directly relevant to its application in pharmaceutical and life sciences research.

  • Drug Delivery: The ability to form micelles makes this and other lysophospholipids valuable as solubilizing agents for poorly water-soluble drugs.[7] The size, stability, and drug-loading capacity of these micelles are all influenced by the physical properties of the constituent lysophospholipid.[8] Lysolipid-containing liposomes are also being explored for their potential to enhance transendothelial drug delivery.[1]

  • Biological Research: As a signaling molecule, the physical behavior of this compound, such as its partitioning into cell membranes and its interaction with proteins, is governed by its physical properties. Understanding these properties is crucial for elucidating its biological function.

Conclusion

References

An In-depth Technical Guide to 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is a lysophospholipid, a class of signaling molecules derived from the hydrolysis of membrane phospholipids. As a mono-acylated glycerophosphocholine, it possesses a unique amphipathic nature that dictates its physicochemical properties and biological functions. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its emerging role in biomedical research and pharmaceutical development.

Part 1: Core Chemical and Physical Properties

Chemical Identity:

AttributeValue
Chemical Name This compound
CAS Number 27869-41-6
Molecular Formula C₁₉H₄₀NO₇P
Molecular Weight 425.5 g/mol
Synonyms 1-Undecanoyl-sn-glycero-3-phosphocholine, C11:0 Lyso PC

Chemical Structure:

The structure of this compound consists of a glycerol backbone with an undecanoyl (C11:0) fatty acid esterified at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position.

Chemical structure of this compound

Physicochemical Properties:

As an amphipathic molecule, this compound exhibits both hydrophilic and hydrophobic characteristics. The phosphocholine headgroup is highly polar and water-soluble, while the undecanoyl acyl chain is nonpolar and lipid-soluble. This dual nature allows it to form micelles in aqueous solutions and integrate into lipid bilayers, influencing membrane fluidity and permeability.

Part 2: Synthesis Strategies

The synthesis of lysophosphatidylcholines with high regioselectivity is challenging due to the potential for acyl migration between the sn-1 and sn-2 positions of the glycerol backbone. Both chemical and enzymatic methods have been developed to address this challenge.[1][2]

Chemo-enzymatic Synthesis Protocol

A robust and highly regioselective method for the synthesis of 1-acyl-lysophosphatidylcholines involves a chemo-enzymatic approach. This strategy leverages the specificity of enzymes to achieve the desired product while minimizing side reactions.[3][4]

Workflow for Chemo-enzymatic Synthesis:

GPC sn-Glycero-3-phosphocholine (GPC) Esterification Enzymatic Esterification GPC->Esterification FattyAcid Undecanoic Acid FattyAcid->Esterification Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Esterification Purification Purification (e.g., Chromatography) Esterification->Purification Product This compound Purification->Product

Caption: Chemo-enzymatic synthesis workflow.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve sn-glycero-3-phosphocholine (GPC) and undecanoic acid in a suitable solvent system. A solvent-free system under vacuum can also be employed to drive the reaction towards product formation.[4]

  • Enzymatic Esterification: Add an immobilized lipase, such as Novozym 435 from Candida antarctica, to the reaction mixture.[4] These enzymes exhibit high regioselectivity for the sn-1 position of the glycerol backbone.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring for a specified duration (typically 24-72 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal: After the reaction is complete, the immobilized enzyme can be easily removed by filtration.

  • Product Purification: The crude product is then purified using column chromatography on silica gel to separate the desired this compound from unreacted starting materials and any minor byproducts.

Part 3: Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. A combination of chromatographic and spectrometric techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the separation and quantification of lysophospholipids.

Typical HPLC Parameters:

ParameterDescription
Column Normal-phase silica or amino-propyl column
Mobile Phase A gradient of non-polar and polar solvents (e.g., hexane/isopropanol/water or chloroform/methanol/water)
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structure of the molecule. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing phospholipids.

Expected Mass Spectrum:

In positive ion mode ESI-MS, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 426.5. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by observing characteristic fragment ions, such as the phosphocholine headgroup fragment at m/z 184.1.

Part 4: Biological Significance and Applications

Lysophosphatidylcholines are not merely metabolic intermediates but are now recognized as important signaling molecules involved in a variety of physiological and pathological processes.[5][6]

Biological Roles of Lysophosphatidylcholines:

  • Inflammation: They can act as pro-inflammatory mediators, recruiting immune cells to sites of injury or infection.[5]

  • Cell Proliferation and Apoptosis: Lysophosphatidylcholines can influence cell growth, differentiation, and programmed cell death.[6]

  • Membrane Permeabilization: Their detergent-like properties can alter the permeability of cell membranes.

Potential Applications in Drug Development:

The unique physicochemical properties of this compound make it a valuable tool in pharmaceutical formulation and drug delivery.

  • Liposome Formulation: As a component of liposomes, it can modulate the stability, fluidity, and drug release characteristics of these nanocarriers.[7][8]

  • Emulsifying Agent: Its amphipathic nature makes it an effective emulsifier for stabilizing oil-in-water emulsions in pharmaceutical preparations.[9]

  • Permeation Enhancer: It has the potential to be used as a permeation enhancer to improve the absorption of drugs across biological membranes.

Workflow for Liposome Formulation:

Lipids This compound + Other Lipids (e.g., Phosphatidylcholine, Cholesterol) Dissolution Dissolution Lipids->Dissolution Drug Active Pharmaceutical Ingredient (API) Drug->Dissolution Solvent Organic Solvent Solvent->Dissolution Film Thin Lipid Film Dissolution->Film Hydration Hydration with Aqueous Buffer (+ API) Film->Hydration Vesicles Multilamellar Vesicles (MLVs) Hydration->Vesicles SizeReduction Size Reduction (e.g., Extrusion, Sonication) Vesicles->SizeReduction Liposomes Unilamellar Liposomes SizeReduction->Liposomes

Caption: Liposome formulation workflow.

Part 5: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

  • Storage: It should be stored as a solid or in an organic solvent at -20°C or lower.

  • Inert Atmosphere: To prevent oxidation of the acyl chain, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Aqueous Solutions: Aqueous solutions of lysophospholipids are prone to hydrolysis and should be prepared fresh and used promptly.

References

Part 1: Introduction to 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine for Researchers and Drug Development Professionals

Overview and Significance

This compound, also known as 11:0 Lyso PC, is a lysophospholipid, a class of molecules derived from glycerophospholipids. Lysophospholipids are characterized by the absence of one of the two acyl chains from the glycerol backbone, resulting in a molecule with a polar head group and a single hydrophobic tail. This amphipathic nature imparts detergent-like properties, making them important in various biological and biotechnological contexts.

While historically viewed as mere intermediates in phospholipid metabolism, lysophospholipids are now recognized as bioactive signaling molecules involved in a multitude of physiological and pathological processes. They are crucial for the synthesis of biologically active phospholipids and play roles in cell membrane dynamics.[1] Although less common than its longer-chain counterparts like those derived from palmitic (16:0) or stearic (18:0) acid, the C11 variant serves as a valuable research tool. Its defined chemical structure makes it an excellent internal standard in mass spectrometry-based lipidomics and as a component in well-defined micellar or liposomal systems for biochemical and biophysical studies. For instance, related lysophosphatidylcholines are used as standard micelle components for the purification of membrane proteins like human cytochrome P450s.

Chemical Properties and Structure

This compound is a saturated lysophosphatidylcholine with an 11-carbon acyl chain at the sn-1 position. Its key chemical identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 27869-41-6
Molecular Formula C₁₉H₄₀NO₇P
Molecular Weight 425.50 g/mol
Synonyms 11:0 Lyso PC, PC(11:0/0:0), 1-undecanoyl-sn-glycero-3-phosphocholine
Typical Form Powder
Storage Temperature -20°C

The structure consists of a glycerol backbone, a phosphocholine head group at the sn-3 position, a hydroxyl group at the sn-2 position, and an undecanoyl (11:0) fatty acid chain ester-linked at the sn-1 position.

Caption: Chemical structure of this compound.

Part 2: Commercial Suppliers and Procurement

Major Commercial Suppliers

A researcher's ability to obtain high-quality reagents is paramount. Several chemical suppliers specialize in high-purity lipids for research purposes. The following table provides a comparative overview of known suppliers for this compound.

SupplierProduct Name/NumberPurityFormulationAvailable Quantities
Avanti Polar Lipids (Croda) 11:0 Lyso PC (855376P)>99% (TLC)Powder25 mg
Sigma-Aldrich (Distributor for Avanti) 11:0 Lyso PC (855376P)>99% (TLC)Powder25 mg
ChemicalBook This compoundVaries by supplierVaries by supplierVaries by supplier
Atomax Chemicals Co., Ltd. This compoundInquireInquireInquire
Shanghai BenRo Chemical Co.Ltd. This compoundInquireInquireInquire

Note: Availability and product specifications are subject to change. Researchers should always verify details directly with the supplier before ordering.

Guide to Supplier Selection

Choosing the right supplier is a critical decision that can impact experimental outcomes. The primary considerations are purity, documentation, cost, and the scale of your research needs.

start Define Experimental Need purity Purity Requirement? start->purity high_purity High Purity (>99%) Mass Spec, Cell Culture purity->high_purity High standard_purity Standard Purity Biochemical Assays purity->standard_purity Standard application Application Type? analytical Analytical Standard (e.g., Lipidomics) application->analytical Analytical formulation Formulation / Bulk Use application->formulation Formulation scale Scale of Experiment? small_scale Small Scale (mg) Feasibility Studies scale->small_scale Small large_scale Large Scale (g to kg) Pre-clinical, Custom Synthesis scale->large_scale Large high_purity->application standard_purity->application analytical->scale supplier_avanti Select Specialist Supplier (e.g., Avanti Polar Lipids) analytical->supplier_avanti formulation->scale small_scale->supplier_avanti supplier_bulk Contact Bulk or Custom Synthesis Supplier (e.g., Shanghai BenRo) large_scale->supplier_bulk

Caption: Decision tree for selecting a suitable supplier.

Part 3: Technical Specifications and Quality Control

Interpreting the Certificate of Analysis

Upon receiving the product, the Certificate of Analysis (CoA) is the most important piece of documentation. It is a self-validating document that provides batch-specific information on the product's quality and purity. Key sections to review on a CoA for a lysophospholipid include:

  • Identity Confirmation: This is often confirmed by methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), ensuring the compound's structure matches the expected one.

  • Purity Assessment: Typically determined by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). For lipids, TLC is a common and effective method to visualize purity and check for contaminants like free fatty acids or diacyl-glycerophosphocholines.

  • Physical State and Appearance: Confirms that the product is in the expected form (e.g., a white powder).

  • Date of Analysis and Recommended Retest Date/Expiry: Informs the user of the product's shelf life under recommended storage conditions.

Common Impurities and Isomeric Purity

A significant challenge in the synthesis and storage of lysophospholipids is acyl migration.[2] This intramolecular transfer can result in a mixture of the 1-acyl and 2-acyl regioisomers. For this compound, the primary isomer is the 1-undecanoyl species. However, over time or under suboptimal storage conditions, the undecanoyl group can migrate to the sn-2 position, yielding 2-Undecanoyl-1-hydroxy-sn-glycero-3-phosphocholine. Reputable suppliers will specify the isomeric purity on their CoA; for example, Avanti Polar Lipids notes that their product may contain up to 10% of the 2-LPC isomer. For applications where isomeric purity is critical, this must be a key consideration.

Part 4: Laboratory Handling and Storage Protocols

Proper handling and storage are crucial to prevent degradation, such as hydrolysis and oxidation, and to maintain the integrity of the compound.

Receiving and Initial Inspection
  • Upon receipt, verify that the product was shipped under the recommended conditions (e.g., on dry ice).

  • Before opening, allow the container to equilibrate to room temperature. This is a critical step that prevents condensation of atmospheric moisture onto the cold powder, which can accelerate hydrolysis.

  • Inspect the appearance of the product. It should be a white powder. Any discoloration or gummy appearance could indicate degradation.

Long-term Storage
  • As a Powder: For saturated lipids like 11:0 Lyso PC, storage as a powder is generally stable.[3] Store the vial tightly sealed at -20°C or below. To minimize exposure to air and moisture, consider backfilling the vial with an inert gas like argon or nitrogen.

  • In Solution: If you must store the lipid in solution, use a suitable organic solvent such as chloroform or ethanol. It is imperative to use glass vials with Teflon-lined caps.[3] Do not use plastic containers, as plasticizers can leach into the organic solvent, contaminating your lipid stock.[3] Store solutions at -20°C.

Safe Handling Procedures
  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • When weighing the powder, do so quickly to minimize exposure to air.

  • For transferring organic solutions of the lipid, always use glass or stainless steel equipment, or solvent-resistant plastic tips. Standard polypropylene pipette tips can be dissolved by chloroform.

Part 5: Experimental Protocols and Applications

Preparation of Stock Solutions

Accurate preparation of a stock solution is the first step in most experiments. The following protocol outlines the preparation of a 10 mg/mL stock solution in ethanol.

  • Equilibration: Remove the vial of this compound from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes to allow it to warm up without moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the lipid powder into a clean, sterile glass vial with a Teflon-lined cap.

  • Solubilization: Add the appropriate volume of high-purity ethanol (200 proof) to achieve the target concentration of 10 mg/mL. For example, to 5 mg of lipid, add 500 µL of ethanol.

  • Mixing: Vortex the solution gently until the powder is completely dissolved. The solution should be clear and colorless.

  • Inert Gas Blanket: To enhance stability, gently flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing the cap tightly.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C.

start Start: Prepare 10 mg/mL Stock Solution step1 1. Equilibrate lipid vial to room temperature (in desiccator) start->step1 step2 2. Weigh lipid powder into a glass vial step1->step2 step3 3. Add appropriate volume of pure ethanol step2->step3 step4 4. Vortex gently until fully dissolved step3->step4 step5 5. Flush vial headspace with inert gas (Ar or N₂) step4->step5 step6 6. Seal, label, and store at -20°C step5->step6 end End: Stock solution ready step6->end

Caption: Workflow for preparing a lipid stock solution.

Application Example: Use in Biochemical Assays

This compound can be used to form micelles for the solubilization and stabilization of membrane proteins in biochemical assays. Its defined structure and purity are advantageous over heterogeneous detergent mixtures.

Protocol: Preparation of Micelles for Protein Solubilization

  • Determine Critical Micelle Concentration (CMC): Before use, it is important to know the CMC of the lysophospholipid in your specific buffer system. This information may be available in the literature or may need to be determined empirically. The working concentration should be well above the CMC.

  • Prepare Buffer: Prepare the desired assay buffer (e.g., a phosphate or Tris-based buffer at a specific pH).

  • Add Lipid: From your stock solution, add the required volume of this compound to the assay buffer to achieve the final desired concentration.

  • Solvent Evaporation: If the stock was in an organic solvent, it may be necessary to evaporate the solvent under a gentle stream of nitrogen, followed by hydration of the resulting lipid film with the assay buffer.

  • Micelle Formation: Vortex or sonicate the solution briefly to ensure the formation of a homogenous micellar solution.

  • Protein Addition: Add your membrane protein preparation to the micellar solution. The lysophospholipid micelles will help to keep the protein soluble and active.

  • Incubation: Incubate as required by your specific assay protocol, allowing the protein to integrate into the micelles.

  • Assay: Proceed with your biochemical or biophysical assay.

Part 6: Conclusion

This compound is a specialized lysophospholipid that serves as a valuable tool for researchers in lipidomics, membrane protein biochemistry, and drug delivery formulation. The success of research utilizing this molecule is critically dependent on sourcing a high-purity product and adhering to strict protocols for its handling, storage, and use. By understanding the technical specifications, selecting a reputable supplier, and employing proper laboratory techniques, researchers can ensure the integrity and reliability of their experimental results.

Part 7: References

  • Avanti Polar Lipids. (n.d.). 11:0 Lyso PC. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 27869-41-6(this compound) Product Description. Retrieved from --INVALID-LINK--

  • Stratech. (n.d.). Storage & Handling of Lipids. Retrieved from --INVALID-LINK--

  • Rossetti, D., et al. (2010). Synthesis of Lysophospholipids. Molecules, 15(3), 1354-1372. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). sn-Glycero-3-phosphocholine. Retrieved from --INVALID-LINK--

References

The Endogenous Enigma: A Technical Guide to C11 Lysophosphatidylcholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the endogenous presence, metabolism, and potential physiological and pathological significance of C11 lysophosphatidylcholine (LPC 11:0 or undecanoyl lysophosphatidylcholine). While a less abundant species compared to its long-chain counterparts, emerging lipidomic studies are beginning to shed light on the unique biological context of this medium-chain lysophospholipid. This document will delve into the established principles of LPC biology and extrapolate them to the specific case of C11 LPC, supported by the available direct evidence, to provide a foundational understanding for researchers and drug developers.

Introduction to Lysophosphatidylcholines (LPCs): The Bioactive Intermediates

Lysophosphatidylcholines are a class of lipid molecules derived from the hydrolysis of phosphatidylcholines, the most abundant phospholipids in eukaryotic cell membranes.[1] This conversion is primarily catalyzed by the enzyme phospholipase A2 (PLA2), which removes a fatty acid from the sn-2 position of the glycerol backbone.[2] LPCs are not merely metabolic byproducts; they are potent signaling molecules implicated in a vast array of cellular processes, from inflammation and immunity to cell proliferation and apoptosis.[3][4] Their biological effects are often context-dependent and can be attributed to the specific fatty acid chain length and saturation.[5]

The Endogenous Presence of C11 Lysophosphatidylcholine: A Minor but Meaningful Player

While the majority of endogenous LPCs possess long-chain fatty acids (e.g., palmitic acid, C16:0; stearic acid, C18:0; oleic acid, C18:1), recent advancements in high-sensitivity analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the detection and quantification of less abundant species, including C11 LPC.

Lipidomic profiling studies have identified C11 LPC in various biological matrices, confirming its endogenous presence. For instance, a study on experimental colitis in a rat model revealed a significant downregulation of LPC 11:0 in the plasma of the diseased group compared to controls.[6][7] Another metabolomic investigation into cadmium-induced metabolic impairment also noted a decrease in LPC 11:0 levels.[8] Furthermore, C11 LPC has been utilized as an internal standard in untargeted lipidomic profiling of dry blood spots, underscoring its utility in analytical methodologies.[3] These findings, while not yet providing a complete picture of its distribution, firmly establish C11 LPC as a naturally occurring metabolite.

Biosynthesis and Metabolism of C11 Lysophosphatidylcholine: The Influence of a Medium-Chain Acyl Group

The metabolic pathways governing C11 LPC are presumed to follow the general scheme of LPC metabolism, known as the Lands cycle. However, the medium-chain length of the undecanoyl group likely influences the kinetics and substrate preferences of the involved enzymes.

Biosynthesis

The primary route of C11 LPC formation is the hydrolysis of a phosphatidylcholine molecule containing an 11-carbon fatty acid at the sn-2 position by phospholipase A2 (PLA2). The substrate specificity of PLA2 isoforms is a critical determinant of the resulting LPC species.[9] While comprehensive data on the specificity of PLA2 for C11-containing phosphatidylcholines is limited, it is known that different PLA2 enzymes exhibit preferences for certain fatty acid chain lengths and saturation states.[10][11]

Metabolism and Degradation

Once formed, C11 LPC can be metabolized through two main pathways:

  • Reacylation: Lysophosphatidylcholine acyltransferases (LPCATs) catalyze the re-esterification of a fatty acid to the sn-2 position of LPC, reforming phosphatidylcholine.[12] Studies on LPCAT substrate specificity suggest that the efficiency of this reaction can be dependent on the acyl chain length of the LPC molecule. Some LPCATs show lower activity towards shorter-chain LPCs.[13][14] This implies that C11 LPC may have a different metabolic turnover rate compared to its long-chain counterparts.

  • Hydrolysis: Autotaxin (ATX), a lysophospholipase D, can hydrolyze LPC to generate lysophosphatidic acid (LPA), another potent signaling lipid, and choline.[4] The affinity of autotaxin for C11 LPC is an area that requires further investigation.

The interplay of these enzymatic activities dictates the steady-state levels of C11 LPC in different tissues and fluids.

Diagram of the Putative Metabolism of C11 Lysophosphatidylcholine

C11_LPC_Metabolism PC_C11 Phosphatidylcholine (with C11 acyl chain) C11_LPC C11 Lysophosphatidylcholine (LPC 11:0) PC_C11->C11_LPC Phospholipase A2 (PLA2) PC_remodeled Remodeled Phosphatidylcholine C11_LPC->PC_remodeled Lysophosphatidylcholine Acyltransferase (LPCAT) LPA_C11 C11 Lysophosphatidic Acid (LPA 11:0) C11_LPC->LPA_C11 Autotaxin (ATX) Choline Choline C11_LPC->Choline FA_C11 Undecanoic Acid (C11:0) Acyl_CoA Acyl-CoA Acyl_CoA->PC_remodeled

Caption: Putative metabolic pathways of C11 Lysophosphatidylcholine.

Analytical Methodologies for the Quantification of C11 Lysophosphatidylcholine

The accurate quantification of C11 LPC in biological samples is crucial for understanding its physiological roles and its potential as a biomarker. Due to its relatively low abundance, highly sensitive and specific analytical techniques are required.

Analytical PlatformPrincipleSample PreparationAdvantagesLimitations
LC-MS/MS Chromatographic separation followed by mass spectrometric detection and fragmentation.Lipid extraction (e.g., Folch or Bligh-Dyer), potential solid-phase extraction.High sensitivity and specificity, allows for the quantification of multiple LPC species simultaneously.Requires sophisticated instrumentation and expertise.
GC-MS Derivatization of the lipid followed by gas chromatographic separation and mass spectrometric detection.Lipid extraction and chemical derivatization.High chromatographic resolution.Destructive sample preparation, not ideal for high-throughput analysis.
HPLC with ELSD High-performance liquid chromatography with evaporative light scattering detection.Lipid extraction.Universal detection for non-volatile compounds.Lower sensitivity compared to MS, non-linear response.
Experimental Protocol: Quantification of C11 LPC in Plasma by LC-MS/MS

This protocol provides a general framework for the targeted quantification of C11 LPC. Specific parameters may need to be optimized based on the instrumentation and sample matrix.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated or odd-chain LPC not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and transfer to a new tube.

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the lipid extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column suitable for lipid analysis.

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

      • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

      • Gradient: A suitable gradient to separate LPCs from other lipid classes.

      • Flow Rate: Optimized for the column dimensions.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition for C11 LPC: The precursor ion will be the [M+H]⁺ of C11 LPC. The product ion will be the phosphocholine headgroup fragment (m/z 184.07).

      • Optimize collision energy and other MS parameters for the specific instrument.

  • Data Analysis:

    • Generate a calibration curve using a series of known concentrations of a C11 LPC analytical standard.

    • Quantify the amount of C11 LPC in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Putative Biological Roles and Signaling of C11 Lysophosphatidylcholine

While specific studies on the biological functions of C11 LPC are scarce, we can infer its potential roles based on the known activities of LPCs in general and the properties of medium-chain fatty acids.

LPCs are known to interact with G protein-coupled receptors (GPCRs) such as G2A and Toll-like receptors (TLRs), initiating downstream signaling cascades that can lead to inflammatory responses.[4] The length of the acyl chain can influence the affinity of LPCs for these receptors and their ability to intercalate into cell membranes, thereby modulating their signaling output.

Medium-chain fatty acids have distinct metabolic and signaling properties compared to long-chain fatty acids. It is plausible that C11 LPC may have unique effects on cellular processes such as:

  • Inflammation: The downregulation of C11 LPC in a colitis model suggests a potential role in intestinal inflammation.[6][7]

  • Metabolic Regulation: The observed changes in C11 LPC levels in a model of cadmium-induced metabolic disruption point towards a possible involvement in metabolic homeostasis.[8]

  • Membrane Properties: The shorter, more mobile undecanoyl chain of C11 LPC may alter the biophysical properties of cell membranes differently than long-chain LPCs, potentially affecting membrane protein function and cellular signaling.

Diagram of a General LPC Signaling Pathway

LPC_Signaling C11_LPC C11 LPC GPCR GPCR (e.g., G2A) C11_LPC->GPCR TLR Toll-like Receptor (TLR) C11_LPC->TLR G_protein G-protein activation GPCR->G_protein Downstream_effectors Downstream Effectors (e.g., PLC, RhoA) TLR->Downstream_effectors G_protein->Downstream_effectors Cellular_response Cellular Response (e.g., Cytokine release, Cell migration) Downstream_effectors->Cellular_response

Caption: A generalized signaling pathway for lysophosphatidylcholines.

C11 Lysophosphatidylcholine in Drug Development: A Future Perspective

The emerging evidence for the involvement of specific LPC species in disease opens up new avenues for therapeutic intervention. While still in its infancy, research into C11 LPC could lead to:

  • Biomarker Discovery: Alterations in C11 LPC levels may serve as a sensitive and specific biomarker for certain inflammatory or metabolic diseases.

  • Therapeutic Targets: The enzymes involved in the metabolism of C11 LPC, such as specific PLA2 and LPCAT isoforms, could be targeted to modulate its levels and downstream effects.

  • Novel Therapeutics: Synthetic analogs of C11 LPC could be developed to either mimic or antagonize its biological activities for therapeutic benefit.

Conclusion

C11 lysophosphatidylcholine represents a relatively unexplored area within the field of lipidomics and lipid signaling. While its endogenous presence has been confirmed, a detailed understanding of its specific biosynthesis, metabolism, and biological functions is still emerging. The information presented in this guide, which combines the general principles of LPC biology with the limited direct evidence for C11 LPC, provides a solid foundation for future research. As analytical technologies continue to improve, we anticipate a deeper understanding of the unique role of this medium-chain lysophospholipid in health and disease, which may ultimately pave the way for novel diagnostic and therapeutic strategies.

References

The Unseen Workhorse of Lipidomics: A Technical Guide to 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, a key reagent in lipidomics research. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer practical insights and detailed methodologies for the effective application of this unique lysophosphatidylcholine.

Introduction: The Significance of an Odd-Chain Lysophospholipid

In the complex landscape of the lipidome, lysophosphatidylcholines (LPCs) are more than mere metabolic intermediates; they are crucial signaling molecules implicated in a host of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] The accurate quantification of endogenous LPCs is therefore a critical objective in many lipidomics studies. This, however, presents a significant analytical challenge due to the inherent complexity of biological matrices.

This compound, also known as 11:0 Lyso-PC, is a synthetic lysophosphatidylcholine distinguished by its 11-carbon undecanoyl fatty acid chain. It is precisely this odd-numbered carbon chain that makes it an invaluable tool in mass spectrometry-based lipidomics. As endogenous fatty acids in mammals predominantly possess an even number of carbon atoms, 11:0 Lyso-PC is typically absent or present at extremely low levels in biological samples.[3] This characteristic makes it an ideal internal standard for the accurate quantification of other, biologically relevant LPC species.

This guide will delve into the core applications of this compound, providing both the theoretical underpinnings and practical, step-by-step protocols for its use.

Core Application: An Internal Standard for Quantitative Lipidomics

The primary and most critical application of this compound is its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS)-based lipidomics workflows. The rationale for this application is rooted in the need to correct for variations that can occur during sample preparation and analysis.

The Principle of Internal Standardization

Quantitative analysis by LC-MS is susceptible to several sources of error, including:

  • Variability in sample extraction: The efficiency of lipid extraction from complex matrices like plasma or tissue can vary between samples.

  • Ion suppression or enhancement: Co-eluting substances from the sample matrix can affect the ionization efficiency of the target analyte in the mass spectrometer's ion source.

  • Instrumental drift: The sensitivity of the mass spectrometer can fluctuate over the course of an analytical run.

An internal standard is a compound that is added in a known quantity to every sample, standard, and quality control sample before any processing steps.[3] By monitoring the signal of the internal standard alongside the target analytes, these variations can be normalized, leading to more accurate and precise quantification.

An ideal internal standard should possess the following characteristics:

  • It should be chemically similar to the analytes of interest to ensure similar behavior during extraction and ionization.

  • It must not be naturally present in the samples being analyzed.

  • It should have a distinct mass-to-charge ratio (m/z) from the analytes to avoid isobaric interference.

This compound, with its LPC structure and odd-chain fatty acid, fulfills these criteria, making it an excellent choice for the quantification of endogenous even-chain LPCs.

Workflow for Quantitative Analysis using 11:0 Lyso-PC as an Internal Standard

The following diagram illustrates a typical workflow for the quantification of lysophosphatidylcholines in a biological sample using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with 11:0 Lyso-PC Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitute Reconstitute in LC-MS Compatible Solvent Drydown->Reconstitute LC_Separation Reversed-Phase LC Separation Reconstitute->LC_Separation MS_Detection ESI-MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration (Analyte and Internal Standard) MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for LPC quantification using an internal standard.

Detailed Analytical Methodology: LC-MS/MS Quantification of Lysophosphatidylcholines

This section provides a detailed, step-by-step protocol for the quantification of LPCs in human plasma using this compound as an internal standard. This method is based on established principles of lipid analysis and can be adapted for other biological matrices.[4][5]

Materials and Reagents
ReagentGradeRecommended Supplier
This compound≥98%Avanti Polar Lipids
ChloroformHPLC GradeFisher Scientific
MethanolLC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
IsopropanolLC-MS GradeFisher Scientific
AcetonitrileLC-MS GradeFisher Scientific
Formic AcidLC-MS GradeSigma-Aldrich
Ammonium FormateLC-MS GradeSigma-Aldrich
Human Plasma (for calibration standards and QCs)K2EDTABioIVT
Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Store at -20°C.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of a certified reference material (e.g., a mixture of even-chain LPCs) into a surrogate matrix (e.g., charcoal-stripped human plasma).

Sample Preparation: Liquid-Liquid Extraction
  • To 50 µL of plasma sample, calibrator, or QC in a 1.5 mL microcentrifuge tube, add 10 µL of the 10 µg/mL internal standard working solution.

  • Add 500 µL of a cold (-20°C) mixture of chloroform:methanol (2:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the lower organic phase to a new tube, avoiding the protein interface.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate).

LC-MS/MS Instrumental Parameters

The following parameters provide a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC) System:

ParameterCondition
ColumnC18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase AWater with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase BAcetonitrile:Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid
Gradient0-2 min, 30% B; 2-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B
Flow Rate0.3 mL/min
Column Temperature50°C
Injection Volume5 µL

Mass Spectrometry (MS) System:

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Ion Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision GasMedium
Analysis ModeMultiple Reaction Monitoring (MRM)

MRM Transitions for 11:0 Lyso-PC and Representative Endogenous LPCs:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
11:0 Lyso-PC (Internal Standard) 468.3 184.1 25
16:0 Lyso-PC496.3184.125
18:0 Lyso-PC524.4184.125
18:1 Lyso-PC522.4184.125
18:2 Lyso-PC520.4184.125
20:4 Lyso-PC544.4184.125

Note: The product ion at m/z 184.1 is the characteristic phosphocholine headgroup fragment for all phosphatidylcholines and lysophosphatidylcholines in positive ion mode.[6]

Biological Context: The Metabolic Landscape of Lysophosphatidylcholines

While this compound is primarily used as an exogenous internal standard, it is important to understand the metabolic pathways of the endogenous LPCs it helps to quantify. LPCs are key players in lipid metabolism and signaling.[7][8] The following diagram illustrates the central role of LPCs in the glycerophospholipid pathway.

G PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC Lysophosphatidylcholine (LPC) (e.g., 16:0, 18:1) LPCAT Lysophosphatidylcholine Acyltransferase (LPCAT) LPC->LPCAT LPL Lysophospholipase LPC->LPL GPC Glycerophosphocholine (GPC) FA Fatty Acid PLA2->LPC PLA2->FA LPCAT->PC LPL->GPC LPL->FA FA_in Fatty Acyl-CoA FA_in->LPCAT

References

A Comprehensive Technical Guide to C11 Lysophosphatidylcholine (Lyso-PC): From Biochemical Properties to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth review of Lysophosphatidylcholine (LPC), with a specific focus on the short-chain species, 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as C11 Lyso-PC. While extensive research exists for the broader class of LPCs, literature focusing specifically on C11 Lyso-PC is limited. Therefore, this document synthesizes established knowledge on LPCs and contextualizes it for short-chain species like C11, offering researchers, scientists, and drug development professionals a foundational understanding and practical framework for future investigations.

Introduction to Lysophosphatidylcholines (LPCs)

Lysophosphatidylcholines (LPCs or Lyso-PCs) are a class of phospholipids derived from the hydrolysis of phosphatidylcholines (PCs), the most abundant phospholipid component in eukaryotic cell membranes.[1][2] This conversion is primarily catalyzed by phospholipase A₂ (PLA₂), which removes the fatty acid from the sn-2 position of the glycerol backbone.[3][4] LPCs are not merely metabolic intermediates in the Lands' cycle of PC remodeling; they are potent, bioactive lipid mediators that regulate a vast array of cellular processes.[1][5] They are found in low concentrations within cell membranes (≤ 3%) but are more abundant in blood plasma (8–12%), where their levels can be indicative of various physiological and pathological states.[4]

The biological activity of an LPC molecule is highly dependent on the length and degree of saturation of its single fatty acyl chain. Short-chain LPCs, such as C11 Lyso-PC, are noted for their pro-inflammatory potential and represent an intriguing, albeit understudied, subclass of these signaling lipids.[6]

Biochemical Properties and Synthesis of C11 Lyso-PC

Chemical Structure

The fundamental structure of a Lyso-PC consists of a glycerol backbone, a phosphocholine headgroup at the sn-3 position, and a single fatty acyl chain, typically at the sn-1 position.[7] For C11 Lyso-PC, this acyl chain is undecanoic acid (C11:0).

  • IUPAC Name: this compound

  • Molecular Formula: C₂₀H₄₂NO₇P

  • Commercial Availability: C11 Lyso-PC is available commercially as a research chemical, confirming its utility in experimental settings.[8]

Acyl Migration: A Critical Consideration

A significant chemical property of LPCs is the intramolecular migration of the acyl chain between the sn-1 and sn-2 positions of the glycerol backbone.[9][10] This non-enzymatic isomerization occurs rapidly under physiological conditions, with the equilibrium heavily favoring the sn-2 acyl isomer over the sn-1 isomer (approximately 9:1).[5] This phenomenon presents a considerable challenge for both the chemical synthesis and the analytical separation and quantification of specific LPC regioisomers.[11] Experimental protocols must be designed to minimize this migration, for instance, by maintaining acidic pH (4-5) and low temperatures during extraction.[11]

Synthesis of C11 Lyso-PC

The synthesis of specific LPC species like C11 Lyso-PC can be approached through both enzymatic and chemical methods.

  • Enzymatic Synthesis: This method offers high regioselectivity. It typically involves the hydrolysis of a di-undecanoyl PC using a specific phospholipase (e.g., PLA₂) or the direct esterification of sn-glycero-3-phosphatidylcholine (GPC) with undecanoic acid using a lipase, such as that from Candida antarctica (Novozym 435).[9][12]

  • Chemical Synthesis: While offering scalability, chemical synthesis can be more complex due to the need for protecting groups to prevent acylation at undesired positions and the persistent challenge of acyl migration.[9] Methods often start from glycerol derivatives and build the molecule stepwise. A key challenge is achieving high yields of the pure, desired regioisomer without contamination from the other.[5]

Biological Functions and Signaling Pathways

LPCs exert pleiotropic effects by activating a range of cell surface and intracellular signaling pathways. They are recognized as key players in inflammation, immune response, and cellular homeostasis.[2][13]

LPC Receptors and Downstream Signaling

LPCs are known to signal through specific G protein-coupled receptors (GPCRs), including G2A (GPR132) and GPR4, as well as Toll-like receptors (TLRs).[3][13] The activation of these receptors initiates a cascade of intracellular events.

  • GPCR Activation: Upon binding to receptors like G2A, LPCs can trigger downstream signaling involving the activation of second messengers such as protein kinase C (PKC), mitogen-activated protein kinases (MAPKs) like ERK, and the mobilization of intracellular calcium (Ca²⁺).[2][13][14]

  • Inflammatory Response: This signaling can lead to the expression of pro-inflammatory cytokines (e.g., IL-6, IL-8) and chemokines, promoting the recruitment and activation of immune cells like monocytes and macrophages. Saturated LPCs, in particular, have been shown to promote and stabilize the pro-inflammatory M1 macrophage phenotype.

Below is a generalized diagram of an LPC signaling pathway.

LPCSignaling LPC C11 Lyso-PC (Extracellular) GPCR G2A Receptor (GPR132) LPC->GPCR Binds G_Protein G Protein Activation GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_Release->PKC MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Transcription Transcription Factors (e.g., NF-κB) MAPK->Transcription Response Cellular Responses: - Cytokine Release - Inflammation - Proliferation Transcription->Response Leads to

Generalized LPC Signaling Pathway via GPCR.
Role in Ferroptosis: A Potential Connection

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[15] The core mechanism involves the accumulation of lipid hydroperoxides, particularly on phospholipids containing polyunsaturated fatty acids.[16] While a direct role for C11 Lyso-PC in ferroptosis has not been established, several lines of evidence suggest a potential link for the broader LPC class:

  • Substrate for Remodeling: LPCs are key intermediates in the Land's cycle, which remodels the acyl chains of phospholipids. The enzyme LPCAT3, which re-acylates LPCs to form PCs, is crucial for incorporating polyunsaturated fatty acids into membranes, making them susceptible to peroxidation. Knockdown of Lpcat3 has been shown to increase resistance to ferroptosis.[16]

  • Membrane Integrity: High concentrations of LPCs can act as detergents, disrupting membrane integrity. This property could potentially synergize with the membrane damage caused by extensive lipid peroxidation during ferroptosis.

  • Lipid Peroxidation Probe: It is important to note that the commonly used fluorescent probe for lipid peroxidation, C11-BODIPY 581/591, contains an 11-carbon chain, but this is a structural aspect of the probe itself and does not imply a direct interaction with or role for endogenous C11 Lyso-PC.[15]

Further research is required to determine if short-chain LPCs like C11 Lyso-PC can modulate ferroptotic signaling or contribute to the execution of this cell death pathway.

C11 Lyso-PC as a Potential Biomarker

Alterations in the plasma levels of specific LPC species are associated with numerous diseases, making them attractive candidates for biomarkers.[17] While many studies focus on more abundant long-chain LPCs, the unique profiles of short-chain species may hold distinct diagnostic or prognostic value.

Disease AreaGeneral LPC Level ChangeAssociated LPC Species (Examples)Reference(s)
Cancer Often DecreasedLPC (16:0), LPC (18:0), LPC (18:2)[18],[19]
Alzheimer's Disease Often DecreasedTotal LPC, specific PUFA-LPCs[20],[17]
Atherosclerosis Often IncreasedGeneral LPCs in oxidized LDL[3],[2]
Chronic Pain Often IncreasedTotal LPC in affected tissues[13]

Table 1: Examples of LPC Alterations in Various Diseases.

The pro-inflammatory nature of short-chain LPCs suggests that elevated levels of C11 Lyso-PC could be a marker for inflammatory conditions.[6] However, dedicated lipidomics studies are needed to validate C11 Lyso-PC as a specific biomarker for any disease.

Methodologies for the Study of C11 Lyso-PC

The accurate analysis of C11 Lyso-PC requires robust protocols for extraction, separation, and quantification, primarily relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: Quantification in Biological Samples

The following diagram outlines a typical workflow for the analysis of C11 Lyso-PC from a biological matrix such as plasma.

Workflow for C11 Lyso-PC Quantification.
Detailed Protocol: Lipid Extraction and LC-MS/MS Analysis

This protocol provides a generalized method. Causality: The choice of an acidic, cold extraction method is critical to inhibit enzymatic activity and, most importantly, to slow the non-enzymatic acyl migration that would otherwise compromise the integrity of the sample.[11] The use of a deuterated or ¹³C-labeled internal standard is essential for accurate quantification, as it co-elutes with the analyte and corrects for variations in extraction efficiency and matrix effects during ionization.[21]

I. Materials and Reagents:

  • Biological sample (e.g., 50 µL plasma)

  • Internal Standard (IS): e.g., C17:0 Lyso-PC or a stable isotope-labeled C11 Lyso-PC standard

  • Extraction Solvent: Methanol (LC-MS grade), pre-chilled to 4°C, pH adjusted to 4.0 with formic acid

  • Chloroform (LC-MS grade)

  • LC-MS grade water

II. Extraction Procedure:

  • Spiking: To a 1.5 mL microcentrifuge tube on ice, add 50 µL of plasma. Spike with a known amount of the internal standard.

  • Precipitation & Extraction: Add 9 volumes (450 µL) of cold, acidic methanol. Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

  • Phase Separation (Bligh-Dyer modification): Add 250 µL of chloroform and 200 µL of water. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (containing the lipids) to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Methanol:Water).

III. LC-MS/MS Parameters (Illustrative):

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol/Acetonitrile (1:1) with 0.1% Formic Acid

  • Gradient: A suitable gradient to separate LPCs from other lipid classes.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition (for Triple Quadrupole):

    • C11:0 Lyso-PC: Precursor ion [M+H]⁺ → Product ion m/z 184.1 (phosphocholine headgroup)

    • Internal Standard (e.g., C17:0 Lyso-PC): Precursor ion [M+H]⁺ → Product ion m/z 184.1

Conclusion and Future Directions

C11 Lyso-PC belongs to the influential class of lysophospholipid signaling molecules. While its specific biological roles are yet to be fully elucidated, the established pro-inflammatory and signaling functions of other short- and saturated-chain LPCs provide a strong rationale for its investigation. Advances in lipidomic technologies now permit the precise quantification of low-abundance species like C11 Lyso-PC, opening the door for its evaluation as a potential biomarker in inflammatory diseases, metabolic disorders, and cancer. Future research should focus on delineating the specific receptor interactions and downstream signaling pathways modulated by C11 Lyso-PC, clarifying its role in regulated cell death pathways like ferroptosis, and validating its potential as a clinical biomarker in large patient cohorts.

References

A Technical Guide to 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 11:0) as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, abbreviated as LPC(11:0), is an odd-chain lysophosphatidylcholine that has garnered increasing interest within the scientific community. Historically, odd-chain fatty acids and their derivatives were considered minor players in human metabolism, often relegated to use as internal standards in analytical chemistry due to their low endogenous concentrations.[1] However, emerging evidence suggests that LPC(11:0) and other odd-chain lipids may have significant roles in cellular signaling and pathophysiology, positioning them as potential biomarkers for a range of conditions, including metabolic diseases, neurodegenerative disorders, and cancer. This guide provides a comprehensive overview of the biochemical nature of LPC(11:0), its role in cellular pathways, its potential as a biomarker, and the analytical methodologies required for its accurate quantification.

Introduction: The Significance of Odd-Chain Lysophospholipids

Lysophosphatidylcholines (LPCs) are a class of phospholipids derived from the hydrolysis of phosphatidylcholines (PCs), the most abundant phospholipid in cellular membranes.[2][3] This reaction, primarily catalyzed by phospholipase A2 (PLA2), removes a fatty acid from the sn-2 position, yielding an LPC molecule.[4][5] LPCs are not merely metabolic intermediates; they are potent signaling molecules involved in a plethora of physiological processes, including cell proliferation, immune cell differentiation, and monocyte chemotaxis.[2]

While most research has focused on even-chain LPCs, those containing fatty acids with an even number of carbon atoms, odd-chain LPCs like LPC(11:0) are emerging from relative obscurity. Odd-chain fatty acids can be synthesized endogenously from precursors like propionyl-CoA or derived from dietary sources such as dairy.[6] Their incorporation into LPCs creates a unique subclass of signaling molecules whose distinct biological functions are still being elucidated. The growing association of odd-chain fatty acids with reduced risk for cardiometabolic diseases underscores the importance of investigating their lysophospholipid derivatives as potential indicators of health and disease.[1]

Biochemical Profile and Metabolism of LPC(11:0)

This compound (LPC 11:0) is a glycerophosphocholine molecule characterized by an 11-carbon saturated fatty acid (undecanoic acid) esterified at the sn-1 position.

  • Molecular Formula: C₁₉H₄₀NO₇P

  • Average Molecular Weight: 425.50 g/mol

  • Primary Metabolic Pathways:

    • Formation: LPC(11:0) is primarily generated from its parent molecule, phosphatidylcholine PC(11:0/X), through the enzymatic action of phospholipase A2 (PLA2).

    • Acylation: It can be reacylated back into PC by lysophosphatidylcholine acyltransferase (LPCAT), a process crucial for membrane remodeling and terminating LPC signaling.[3]

    • Hydrolysis: LPC(11:0) can be further metabolized by autotaxin (ATX) to yield lysophosphatidic acid (LPA), another potent signaling lipid, and choline.[5]

The metabolism of odd-chain fatty acids like undecanoic acid differs from even-chain fatty acids. Their beta-oxidation ultimately yields propionyl-CoA in addition to acetyl-CoA.[7] Propionyl-CoA can enter the citric acid cycle as succinyl-CoA, a process known as anaplerosis, which replenishes cycle intermediates and supports mitochondrial energy metabolism.[6] This unique metabolic fate suggests that fluctuations in LPC(11:0) levels could reflect alterations in mitochondrial function and energy homeostasis.

Role in Cellular Signaling and Pathophysiology

LPCs exert their biological effects by acting as signaling molecules that can modulate various cellular functions. They are known to interact with several receptor types, including G protein-coupled receptors (GPCRs) like G2A and Toll-like receptors (TLRs).[8][9] Through these interactions, LPCs can trigger downstream signaling cascades that influence inflammation, oxidative stress, and apoptosis.[8]

The physiological roles attributed to LPCs are vast and sometimes contradictory, likely due to the diverse effects of different LPC species based on their acyl chain length and saturation.[10]

  • Pro-inflammatory Effects: Elevated LPC levels are associated with inflammatory conditions like atherosclerosis.[5] They can activate monocytes, promote the expression of adhesion molecules on endothelial cells, and stimulate the production of inflammatory cytokines.[8][9]

  • Anti-inflammatory Effects: Conversely, some studies report anti-inflammatory properties, where LPCs inhibit TLR-mediated signaling in the presence of classical ligands.[10]

  • Neurological Effects: In the nervous system, LPCs are used experimentally to induce demyelination, mimicking diseases like multiple sclerosis.[11] This suggests a role in neuroinflammatory and neurodegenerative processes. In the context of Alzheimer's disease, alterations in LPC levels and the LPC/PC ratio in cerebrospinal fluid have been observed, correlating with pathological markers like Tau.[12][13]

The specific signaling roles of LPC(11:0) are not yet fully characterized but are an active area of investigation. Its odd-chain nature may confer unique properties in receptor binding or membrane interactions compared to its even-chain counterparts.

LPC_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPC LPC (e.g., LPC 11:0) GPCR GPCR (e.g., G2A) LPC->GPCR Binds TLR TLR (e.g., TLR4) LPC->TLR Binds G_Protein G-Proteins GPCR->G_Protein Activates NFkB NF-κB Pathway TLR->NFkB Activates PKC Protein Kinase C (PKC) G_Protein->PKC Activates MAPK MAPK Pathway (ERK) PKC->MAPK Activates Gene_Expression Gene Expression (Adhesion Molecules, Cytokines) NFkB->Gene_Expression Translocates & Activates MAPK->NFkB Modulates Outcome Cellular Responses: • Inflammation • Oxidative Stress • Apoptosis • Chemotaxis Gene_Expression->Outcome Leads to LCMS_Workflow Sample Biological Sample (Plasma, Serum, CSF) Spike Spike with Internal Standards (e.g., deuterated LPC) Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction Drydown Drydown & Reconstitution Extraction->Drydown LC UPLC/HPLC Separation (e.g., C18 Column) Drydown->LC MS Tandem Mass Spectrometry (ESI+, MRM mode) LC->MS Data Data Acquisition & Quantification MS->Data

References

Methodological & Application

Application Notes and Protocols for 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 11:0)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Lysophosphatidylcholines in Cellular Signaling

Lysophosphatidylcholines (LPCs) are a class of bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2 (PLA2).[1][2] Once considered mere intermediates in phospholipid metabolism, LPCs are now recognized as critical signaling molecules involved in a plethora of physiological and pathological processes. These include inflammation, atherosclerosis, neurodegenerative diseases, and cancer.[3][4] LPCs exert their effects by activating a variety of cell surface receptors, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), which in turn trigger downstream signaling cascades.[3] The biological activity of an LPC molecule is significantly influenced by the length and degree of saturation of its fatty acyl chain.[3]

This guide focuses on 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 11:0), a lysophosphatidylcholine with a saturated 11-carbon acyl chain. While less studied than its longer-chain counterparts like LPC 16:0 or 18:0, LPC 11:0 serves as a valuable tool for investigating the chain-length-dependent effects of LPCs on cellular functions. These application notes provide a comprehensive overview of the handling, preparation, and experimental use of LPC 11:0 for researchers in cell biology, immunology, and drug development.

Product Handling and Storage

Proper handling and storage of LPC 11:0 are crucial to maintain its stability and ensure experimental reproducibility.

ParameterRecommendationRationale
Form Typically supplied as a solid or in a solvent.The solid form is more stable for long-term storage.
Storage Temperature Store at -20°C.Minimizes degradation through hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the lipid.
Solvent for Stock Solutions High-purity, anhydrous solvents like ethanol or DMSO.Ensures complete dissolution and minimizes the introduction of water, which can cause hydrolysis.
Stock Solution Storage Aliquot into single-use volumes and store at -80°C.Avoids repeated freeze-thaw cycles that can lead to degradation.

Note: When preparing aqueous solutions for cell-based assays, it is advisable to first dissolve the LPC 11:0 in an organic solvent before diluting it in the aqueous buffer. This ensures better solubility and bioavailability.[5]

Experimental Protocols

Protocol 1: Preparation of LPC 11:0 Working Solutions for Cell-Based Assays

This protocol describes the preparation of LPC 11:0 solutions for treating cells in culture.

Materials:

  • This compound (LPC 11:0)

  • Anhydrous ethanol or DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution:

    • In a sterile environment, weigh out the appropriate amount of LPC 11:0.

    • Dissolve the LPC 11:0 in anhydrous ethanol or DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the lipid is completely dissolved.

  • Prepare an intermediate dilution:

    • Dilute the 10 mM stock solution in sterile PBS or cell culture medium to an intermediate concentration (e.g., 1 mM).

    • Vortex immediately after dilution to ensure proper mixing.

  • Prepare the final working solution:

    • Further dilute the intermediate solution to the desired final concentration (e.g., 1-100 µM) in cell culture medium.

    • The final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.

    • A vehicle control (medium with the same final concentration of the organic solvent) should always be included in the experiment.

Protocol 2: In Vitro Macrophage Activation Assay

This protocol provides a general framework for assessing the pro-inflammatory potential of LPC 11:0 on macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium

  • LPC 11:0 working solutions (prepared as in Protocol 1)

  • Lipopolysaccharide (LPS) as a positive control

  • ELISA kit for detecting pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Cell Treatment:

    • Remove the old medium and replace it with fresh medium containing different concentrations of LPC 11:0 (e.g., 1, 10, 50, 100 µM).

    • Include a vehicle control and a positive control (e.g., 100 ng/mL LPS).

    • Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours). The optimal incubation time should be determined empirically.

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the LPC 11:0-treated wells to the vehicle control to determine the effect of LPC 11:0 on macrophage activation.

Workflow for Macrophage Activation Assay

Macrophage_Activation_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis seed_cells Seed Macrophages (1x10^5 cells/well) adhere Adhere Overnight (37°C, 5% CO2) seed_cells->adhere add_treatment Add LPC 11:0, Vehicle, and LPS Controls adhere->add_treatment incubate Incubate (e.g., 6-24 hours) add_treatment->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform ELISA (TNF-α, IL-6) collect_supernatant->elisa data_analysis Analyze and Compare Cytokine Levels elisa->data_analysis

Caption: Workflow for assessing macrophage activation by LPC 11:0.

LPC Signaling Pathway

LPCs exert their effects through various signaling pathways. The diagram below illustrates a generalized signaling cascade initiated by LPC binding to its receptors.

LPC_Signaling_Pathway LPC LPC (e.g., LPC 11:0) GPCR G Protein-Coupled Receptors (GPCRs) LPC->GPCR TLR Toll-Like Receptors (TLRs) LPC->TLR G_Protein G Proteins GPCR->G_Protein NFkB NF-κB Pathway TLR->NFkB PLC Phospholipase C (PLC) G_Protein->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Inflammatory_Response Inflammatory Response (Cytokine Production, etc.) MAPK->Inflammatory_Response NFkB->Inflammatory_Response

References

Application Note: Quantitative Analysis of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantification of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, a specific lysophosphatidylcholine (LPC), in human plasma. The protocol employs a protein precipitation and liquid-liquid extraction sample preparation procedure, followed by chromatographic separation using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for detection. This method provides the selectivity and sensitivity required for bioanalytical studies, making it suitable for applications in clinical research and drug development where the monitoring of lipid mediators is crucial.

Introduction: The Significance of Lysophosphatidylcholines

Lysophosphatidylcholines (LPCs) are a class of signaling lipids that play pivotal roles in a multitude of physiological and pathological processes. Generated through the hydrolysis of phosphatidylcholines by phospholipase A2, LPCs are implicated in inflammatory responses, atherosclerosis, and cancer progression[1]. This compound (LPC 11:0) is a specific member of this class, characterized by its 11-carbon undecanoyl acyl chain. The precise quantification of individual LPC species like LPC 11:0 in biological matrices is essential for understanding their distinct biological functions and for the discovery of potential disease biomarkers.

The inherent complexity of biological samples, such as plasma, which contains a vast array of lipids and other endogenous components, necessitates a highly selective and sensitive analytical approach. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for this purpose, offering superior specificity and quantification capabilities[2][3][4]. This document provides a detailed protocol for the reliable measurement of LPC 11:0, designed to be implemented in a research or clinical laboratory setting.

Principle of the Method

The analytical workflow begins with the extraction of LPC 11:0 from human plasma. This is achieved through a protein precipitation step to remove the bulk of plasma proteins, followed by a liquid-liquid extraction to isolate the lipid fraction. An internal standard, 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0), is introduced at the beginning of the sample preparation to account for variability in extraction efficiency and matrix effects.

The extracted sample is then injected into a reversed-phase HPLC system, where LPC 11:0 is separated from other lipid species based on its hydrophobicity. The analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high specificity of MRM is achieved by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

Chemicals and Solvents
  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • This compound (LPC 11:0) standard

  • 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0) internal standard

Equipment
  • HPLC system capable of binary gradient elution

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Experimental Protocols

Standard and Internal Standard Stock Solution Preparation

Prepare stock solutions of LPC 11:0 and LPC 13:0 in methanol at a concentration of 1 mg/mL. From these, create working solutions by serial dilution in methanol to be used for spiking into the matrix for the calibration curve and quality control samples.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

The causality behind this multi-step sample preparation is to first remove the majority of interfering proteins via precipitation with a water-miscible organic solvent (methanol). This is followed by a liquid-liquid extraction using MTBE, a less dense and less polar solvent than chloroform, which facilitates the selective extraction of lipids into the upper organic phase, simplifying its collection and minimizing analyte loss[5].

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the LPC 13:0 internal standard working solution.

  • Add 300 µL of cold methanol. Vortex vigorously for 30 seconds to precipitate proteins.

  • Add 1 mL of MTBE. Vortex for 1 minute.

  • Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (approximately 1 mL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B). Vortex and transfer to an autosampler vial for analysis.

Experimental Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard (LPC 13:0) Plasma->IS Precipitation Protein Precipitation (Methanol) IS->Precipitation Extraction Liquid-Liquid Extraction (MTBE/Water) Precipitation->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation (Nitrogen) Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS MS/MS Detection HPLC->MS Data Data Acquisition & Processing MS->Data Quant Quantification Data->Quant

Caption: Overall experimental workflow from sample preparation to data analysis.

HPLC-MS/MS Method

The choice of a reversed-phase C18 column is based on its proven efficacy in separating lipids based on the length and saturation of their acyl chains. A gradient elution is employed to ensure adequate separation of the target analyte from other plasma components and to maintain a reasonable run time.

Parameter Condition
HPLC System A standard binary pump HPLC system
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 10 mM Ammonium formate in Water:Acetonitrile (95:5, v/v) with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium formate in Acetonitrile:Isopropanol (50:50, v/v) with 0.1% Formic Acid
Gradient 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B over 0.1 minutes and re-equilibrate for 2.9 minutes.
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 1: HPLC-MS/MS Parameters.

Mass Spectrometer Parameters and Transitions

LPCs characteristically fragment in the positive ion mode to produce a prominent product ion at m/z 184.07, corresponding to the phosphocholine headgroup[1][6]. This highly specific fragmentation is the basis for the MRM transitions used for quantification.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
LPC 11:0454.3184.125100
LPC 13:0 (IS)482.3184.125100

Table 2: MRM Transitions.

Method Validation

To ensure the reliability of the results, the method should be validated according to the guidelines of the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation[7][8].

Key Validation Parameters
  • Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of LPC 11:0 into a surrogate matrix (e.g., stripped plasma) and should demonstrate a linear response over the desired concentration range (e.g., 1-1000 ng/mL). The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days. The accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated to ensure that endogenous components in the plasma do not suppress or enhance the ionization of the analyte or internal standard.

  • Stability: The stability of LPC 11:0 in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Analysis and Quantification

The concentration of LPC 11:0 in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the linear regression equation of the calibration curve.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is designed to be readily implemented in a bioanalytical laboratory and can be adapted for the analysis of other lysophosphatidylcholine species. The robustness of this method makes it a valuable tool for researchers investigating the role of LPCs in health and disease.

References

Quantification of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine in plasma

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 11:0) in Human Plasma by LC-MS/MS

Introduction: The Significance of Short-Chain Lysophospholipids

Lysophosphatidylcholines (LPCs) are a class of bioactive lipids that function as signaling molecules and are intermediates in phospholipid metabolism. While long-chain LPCs have been extensively studied in relation to various diseases like atherosclerosis and cancer, the role of short- and medium-chain species such as this compound (LPC 11:0) is an emerging area of interest.[1][2] Accurate quantification of these specific LPC species in complex biological matrices like plasma is crucial for understanding their physiological roles and exploring their potential as biomarkers.

This guide provides a detailed, field-proven protocol for the robust quantification of LPC 11:0 in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals who require high precision, accuracy, and throughput.

Principle of the Method: Leveraging LC-MS/MS for Specificity and Sensitivity

The quantification of low-abundance lipids in a complex matrix like plasma presents significant analytical challenges, including ion suppression and isobaric interference.[3][4] This protocol overcomes these challenges by employing a robust analytical workflow centered on LC-MS/MS.

  • Rationale for Sample Preparation: Plasma contains a high concentration of proteins (~60-80 mg/mL) that can interfere with analysis by precipitating in the analytical column and suppressing the ionization of the target analyte. Therefore, a protein precipitation step is essential.[5] This protocol utilizes a simple and effective protein precipitation with a cold organic solvent, which efficiently removes proteins while extracting polar lipids like LPCs.[6][7][8]

  • Chromatographic Separation (LC): Reversed-phase liquid chromatography (RPLC) is used to separate lipids based on their hydrophobicity, primarily determined by their acyl chain length. This separation is critical to resolve LPC 11:0 from other more abundant, structurally similar lipids, thereby reducing matrix effects at the ion source.[9]

  • Detection and Quantification (MS/MS): Electrospray Ionization (ESI) in positive ion mode is highly effective for choline-containing lipids. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive technique. The precursor ion (the protonated molecule, [M+H]⁺) of LPC 11:0 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For LPCs, the characteristic product ion is the phosphocholine headgroup fragment at m/z 184.[1][10] This specific precursor-to-product transition provides an exceptional degree of certainty and minimizes background noise.

  • The Imperative of an Internal Standard: To correct for variations in sample extraction efficiency, matrix effects, and instrument response, a suitable internal standard (IS) is incorporated. The ideal IS is a stable isotope-labeled version of the analyte. However, a structurally similar odd-chain LPC, which is not naturally abundant in plasma, serves as an excellent and cost-effective alternative.[3][11] This protocol utilizes 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0) as the internal standard.

Experimental Workflow Overview

The entire analytical process is designed for clarity, reproducibility, and efficiency. The workflow is visualized in the diagram below.

G cluster_prep Sample & Standard Preparation cluster_extraction Analyte Extraction cluster_analysis Analysis & Quantification plasma 1. Plasma Sample (50 µL) is_add 2. Add Internal Standard (LPC 13:0) plasma->is_add vortex1 3. Vortex is_add->vortex1 ppt 4. Add Cold Precipitation Solvent (90:10 ACN:MeOH, 450 µL) vortex1->ppt vortex2 5. Vortex Vigorously ppt->vortex2 incubate 6. Incubate at -20°C (30 min) vortex2->incubate centrifuge 7. Centrifuge (15,000 x g, 10 min, 4°C) incubate->centrifuge supernatant 8. Transfer Supernatant centrifuge->supernatant dry 9. Evaporate to Dryness (Nitrogen Stream or Vacuum) supernatant->dry reconstitute 10. Reconstitute in Mobile Phase A (100 µL) dry->reconstitute vial 11. Transfer to LC Vial reconstitute->vial lcms 12. LC-MS/MS Analysis (MRM Mode) vial->lcms data 13. Data Processing (Peak Integration) lcms->data quant 14. Quantification (Calibration Curve) data->quant

Caption: Workflow for LPC 11:0 Quantification in Plasma.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound (LPC 11:0): >99% purity

  • 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0): >99% purity (Internal Standard)

  • Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA): LC-MS grade

  • Formic Acid (FA) and Ammonium Formate: LC-MS grade additives

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA as anticoagulant is recommended)

Instrumentation
  • Liquid Chromatography System: A UHPLC or HPLC system capable of binary gradient elution. A system with low adsorption surfaces is beneficial for phospholipid analysis.[12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

Detailed Experimental Protocols

Preparation of Stock Solutions and Calibration Standards
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of LPC 11:0 and LPC 13:0 (IS) in methanol. Store at -20°C.

  • Working Internal Standard Solution (1 µg/mL): Dilute the LPC 13:0 stock solution in methanol.

  • Calibration Curve Standards: Prepare a series of LPC 11:0 standards in methanol by serial dilution from the stock solution. A typical concentration range would be 1 ng/mL to 1000 ng/mL. These will be used to spike into a surrogate matrix (e.g., stripped plasma or PBS) to construct the calibration curve.

Sample Preparation Protocol

This protocol is designed for a 50 µL plasma sample volume.

  • Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Addition: Add 10 µL of the 1 µg/mL LPC 13:0 working solution to each tube.

  • Vortexing: Vortex briefly (5-10 seconds) to mix.

  • Protein Precipitation: Add 450 µL of ice-cold precipitation solvent (90:10 Acetonitrile:Methanol, v/v). The use of a solvent mixture can improve the extraction of a wider range of lipids.[6][13]

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.[14]

  • Incubation: Incubate the tubes at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant (~450-500 µL) to a new tube, avoiding the protein pellet.

  • Evaporation: Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with additives). Vortex and centrifuge briefly to pellet any insoluble material.

  • Analysis: Transfer the final solution to an LC autosampler vial for injection.

LC-MS/MS Analytical Method

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters
Parameter Condition
LC ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid, 10 mM Ammonium Formate in Water
Mobile Phase B0.1% Formic Acid, 10 mM Ammonium Formate in 90:10 IPA:ACN
Flow Rate0.3 mL/min
Column Temperature45°C
Injection Volume5 µL
Gradient Program %B
0.0 min30
2.0 min30
12.0 min95
15.0 min95
15.1 min30
20.0 min30
Table 2: Mass Spectrometry Parameters
Parameter Setting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer Pressure40 psi
Detection ModeMultiple Reaction Monitoring (MRM)

| Table 3: MRM Transitions for Quantification | |

Compound Precursor Ion ([M+H]⁺) Product Ion Collision Energy (eV)
LPC 11:0 m/z 468.3 m/z 184.1 25 (Optimize)

| LPC 13:0 (IS) | m/z 496.3 | m/z 184.1 | 25 (Optimize) |

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of LPC 11:0 and the internal standard (LPC 13:0) for all standards, QCs, and unknown samples.

  • Response Ratio Calculation: Calculate the peak area ratio for each injection: Response Ratio = (Peak Area of LPC 11:0) / (Peak Area of LPC 13:0)

  • Calibration Curve Construction: Plot the Response Ratio of the calibration standards against their corresponding known concentrations. Perform a linear regression analysis, typically with a 1/x or 1/x² weighting. The regression should yield a correlation coefficient (r²) of ≥0.99.

  • Quantification of Unknowns: Use the regression equation from the calibration curve to calculate the concentration of LPC 11:0 in the unknown plasma samples based on their measured Response Ratios.

Quality Control and System Suitability

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. Analyze these samples alongside the unknowns to assess the accuracy and precision of the run. Acceptance criteria are typically within ±15% of the nominal value.

  • Blank Samples: Analyze an extraction blank (a sample prepared with no plasma) to ensure there is no contamination or carryover from the system.

  • System Suitability: Inject a standard solution at the beginning of the analytical run to confirm system performance, including retention time stability and peak shape.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of LPC 11:0 in human plasma. By combining a streamlined protein precipitation sample preparation method with the specificity and sensitivity of LC-MS/MS, this workflow enables researchers to obtain accurate and reproducible data. The principles and steps outlined herein can be adapted for the analysis of other lysophospholipid species, contributing to the expanding field of lipidomics and its application in biomedical research.

References

Application Notes and Protocols: 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Lysophosphatidylcholine in Cellular Research

Lysophosphatidylcholines (LPCs) are not merely metabolic intermediates of phosphatidylcholine but are potent, bioactive lipid signaling molecules.[1] Generated primarily through the action of phospholipase A2 (PLA2), these molecules play pivotal roles in a myriad of cellular processes.[1] Their concentrations, typically ranging from 100-300 µM in blood plasma, can be significantly altered under various pathophysiological conditions, implicating them in diseases such as atherosclerosis, cancer, and inflammatory disorders.

This guide focuses on a specific saturated LPC, 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 11:0). While research has often centered on more abundant species like LPC 16:0 or 18:1, the study of less common LPCs with varying acyl chain lengths is crucial for dissecting the nuanced roles these lipids play in cell biology. LPC 11:0, with its 11-carbon acyl chain, offers a unique tool to probe the structure-activity relationships of LPCs in modulating cellular responses. These notes provide a comprehensive overview of its properties, mechanism of action, and detailed protocols for its application in cell culture-based assays.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of LPC 11:0 is paramount for its effective and reproducible use in experimental settings.

PropertyValueSource
Molecular Formula C19H41NO7P[2]
Molecular Weight 426.5 g/mol (Predicted: 426.26 g/mol )[2]
CAS Number 27869-41-6 (Note: This CAS number may also be associated with the diacyl form, 1,2-diundecanoyl-sn-glycero-3-phosphocholine. Verify with supplier.)[3][4]
Appearance Typically a powder[5]
Solubility Sparingly soluble in aqueous buffers (e.g., ~2 mg/mL in PBS, pH 7.2). Soluble in organic solvents like ethanol, DMSO, and chloroform.[6]
Storage Store as a solid at -20°C. Stable for at least one year under these conditions.[5][6][7]
Stability in Solution Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day. LPCs are hygroscopic and susceptible to oxidation, especially if unsaturated.[5][6]
Expert Insights on Preparation and Storage

For cell culture applications, it is advisable to prepare a concentrated stock solution in an organic solvent such as ethanol or DMSO. This stock can then be diluted into the cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

Mechanism of Action: A Multifaceted Signaling Molecule

LPCs exert their biological effects by interacting with a variety of cellular targets, leading to the activation of complex signaling cascades. The primary mechanisms involve G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).

  • GPCR Signaling: LPCs are known ligands for several GPCRs, including G2A (GPR132).[6] Binding to these receptors can initiate downstream signaling through various pathways, including the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the modulation of intracellular calcium levels.

  • TLR Signaling: LPCs can also act as agonists for TLRs, particularly TLR2 and TLR4. This interaction is a key driver of the pro-inflammatory effects of LPCs, leading to the activation of transcription factors like NF-κB and subsequent production of inflammatory cytokines and chemokines.

  • Membrane Perturbation: Due to their detergent-like properties, at higher concentrations, LPCs can directly interact with and perturb cell membranes. This can lead to increased membrane permeability, lysosome destabilization, and ultimately, cytotoxicity.[8]

The specific signaling outcomes of LPC 11:0 will likely depend on the cell type, the expression levels of its receptors, and its concentration.

LPC_Signaling_Pathways LPC LPC (1-Undecanoyl-2-hydroxy- sn-glycero-3-phosphocholine) GPCR GPCRs (e.g., G2A) LPC->GPCR TLR TLRs (e.g., TLR2/4) LPC->TLR Membrane Membrane Perturbation LPC->Membrane PKC Protein Kinase C (PKC) GPCR->PKC MAPK MAPK Pathway (ERK, p38, JNK) GPCR->MAPK Ca ↑ Intracellular Ca²⁺ GPCR->Ca NFkB NF-κB Activation TLR->NFkB PKC->NFkB MAPK->NFkB Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-8, TNF-α) NFkB->Cytokines Membrane->Apoptosis Experimental_Workflow start Start seed Seed Cells start->seed treat Treat with LPC 11:0 seed->treat incubate Incubate (Time course) treat->incubate harvest Harvest Cells & Supernatant incubate->harvest supernatant Supernatant Analysis (ELISA) harvest->supernatant cells Cell-based Assays harvest->cells end End supernatant->end apoptosis Apoptosis Assay (Flow Cytometry) cells->apoptosis viability Viability Assay (MTT/MTS) cells->viability western Protein Analysis (Western Blot) cells->western qpcr Gene Expression (RT-qPCR) cells->qpcr apoptosis->end viability->end western->end qpcr->end

References

Application Notes and Protocols for Cellular Uptake of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Understanding the Significance of Lysophosphatidylcholine Uptake

Lysophosphatidylcholines (LPCs) are a class of signaling lipids derived from phosphatidylcholines through the action of phospholipase A2.[1][2] These molecules are not merely metabolic intermediates but play crucial roles in a variety of cellular processes, including membrane dynamics, cell signaling, and inflammatory responses.[2] 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is a specific synthetic lysophospholipid whose cellular interactions are of growing interest to researchers in drug delivery and cell biology. Characterizing the cellular uptake of this molecule is fundamental to understanding its biological activity, potential as a drug carrier, and its mechanism of action.

This guide provides a comprehensive protocol for quantifying the cellular uptake of this compound. To facilitate detection, a fluorescently labeled version of the molecule is utilized. The protocols detailed below are designed for researchers, scientists, and drug development professionals, offering a robust framework for both qualitative and quantitative analysis of cellular uptake.

Principle of the Assay

The cellular uptake of this compound can be monitored by conjugating a fluorescent probe, such as Nitrobenzoxadiazole (NBD), to the lipid. This allows for the direct visualization and quantification of the lipid's association with and internalization by cells. The assay is based on incubating cultured cells with the fluorescently labeled lysophospholipid and subsequently measuring the cell-associated fluorescence using techniques such as fluorescence microscopy and flow cytometry.[3][4][5]

It is important to note that the choice of fluorescent label and its position on the lipid can influence the molecule's behavior and uptake.[6] Therefore, results should be interpreted with consideration of the potential impact of the fluorescent tag.

Core Experimental Workflow

The overall workflow for a cellular uptake assay of fluorescently labeled this compound is as follows:

Cellular Uptake Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Cell_Culture Seed and Culture Cells Incubation Incubate Cells with Labeled LPC Cell_Culture->Incubation Compound_Prep Prepare Fluorescently Labeled LPC Compound_Prep->Incubation Washing Wash to Remove Unbound LPC Incubation->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Flow_Cytometry Flow Cytometry Washing->Flow_Cytometry Image_Analysis Image Analysis and Colocalization Microscopy->Image_Analysis Flow_Analysis Quantification of Mean Fluorescence Intensity Flow_Cytometry->Flow_Analysis

Caption: A generalized workflow for the cellular uptake assay of fluorescently labeled this compound.

Materials and Reagents

Reagents and Consumables
ReagentSupplier (Example)Purpose
This compound (labeled)Custom SynthesisThe molecule of interest, fluorescently labeled for detection.
Cell Culture Medium (e.g., DMEM, RPMI-1640)GibcoFor maintaining cell viability and growth.
Fetal Bovine Serum (FBS)GibcoSupplement for cell culture medium.
Penicillin-Streptomycin SolutionGibcoTo prevent bacterial contamination in cell cultures.
Phosphate-Buffered Saline (PBS), pH 7.4GibcoFor washing cells and preparing solutions.
Trypsin-EDTA SolutionGibcoFor detaching adherent cells from culture vessels.
Propidium Iodide (PI) or DAPIInvitrogenFor staining dead cells to assess cytotoxicity.
Hoechst 33342InvitrogenFor staining the nucleus for co-localization studies.
Cell Culture Plates (6-well, 24-well, 96-well)CorningFor culturing cells for the assay.
Glass-bottom dishes or chamber slidesMatTek, NuncFor high-resolution fluorescence microscopy.

Detailed Experimental Protocols

Protocol 1: Qualitative Cellular Uptake Analysis by Fluorescence Microscopy

This protocol allows for the visualization of the cellular and subcellular localization of the fluorescently labeled lysophospholipid.

1. Cell Seeding: a. Seed your cells of interest onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment. b. Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

2. Preparation of Labeled Lysophospholipid: a. Prepare a stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., DMSO or ethanol). b. On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1, 5, 10 µM) to determine the optimal concentration for your cell type.

3. Incubation: a. Aspirate the culture medium from the cells and wash once with pre-warmed PBS. b. Add the medium containing the fluorescently labeled lysophospholipid to the cells. c. Incubate for a specific time course (e.g., 15, 30, 60, 120 minutes) at 37°C. A time-course experiment is crucial to understand the kinetics of uptake.

4. Washing: a. After incubation, aspirate the labeling solution and wash the cells three times with cold PBS to remove any unbound lysophospholipid.

5. Counterstaining (Optional): a. To visualize the nucleus, you can incubate the cells with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature. b. To assess cell viability, a live/dead stain such as Propidium Iodide can be added just before imaging.

6. Imaging: a. Add fresh, pre-warmed culture medium or PBS to the cells. b. Immediately visualize the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and any counterstains. c. Capture images at different time points and concentrations to document the uptake process.

Protocol 2: Quantitative Cellular Uptake Analysis by Flow Cytometry

This protocol provides a quantitative measure of the mean fluorescence intensity of a cell population, allowing for a statistical analysis of uptake.[3][4][7]

1. Cell Seeding: a. Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

2. Preparation and Incubation: a. Follow steps 2 and 3 from the microscopy protocol.

3. Cell Harvesting: a. After incubation and washing (step 4 from the microscopy protocol), detach the cells using Trypsin-EDTA. b. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.

4. Cell Pelleting and Resuspension: a. Centrifuge the cells at 300 x g for 5 minutes. b. Aspirate the supernatant and resuspend the cell pellet in cold PBS or a suitable flow cytometry buffer (e.g., PBS with 1% BSA).

5. Flow Cytometry Analysis: a. Analyze the cell suspension on a flow cytometer equipped with the appropriate laser and filters for the fluorophore used. b. Gate the cell population based on forward and side scatter to exclude debris. c. For cytotoxicity assessment, a viability dye that is compatible with flow cytometry can be used to exclude dead cells from the analysis. d. Record the mean fluorescence intensity (MFI) of the cell population for each condition.

Data Analysis and Interpretation

Fluorescence Microscopy:

  • Qualitative Assessment: Observe the pattern of fluorescence. Is it localized to the plasma membrane, or is it internalized into vesicular structures?

  • Co-localization Analysis: If using organelle-specific markers, co-localization analysis can provide insights into the subcellular destination of the lysophospholipid.

Flow Cytometry:

  • Quantitative Comparison: Compare the MFI of cells treated with the fluorescent lysophospholipid to untreated control cells.

  • Dose- and Time-Dependence: Plot the MFI as a function of concentration and incubation time to characterize the uptake kinetics.

Potential Mechanisms of Cellular Uptake

The cellular uptake of lysophospholipids can occur through several mechanisms. Understanding these can aid in the interpretation of experimental results.

Uptake Mechanisms cluster_internal Intracellular Extracellular_LPC Fluorescent LPC (Extracellular) Plasma_Membrane Plasma Membrane Extracellular_LPC->Plasma_Membrane Passive_Diffusion Passive Diffusion Plasma_Membrane->Passive_Diffusion Flippase? Transporter_Mediated Transporter-Mediated Uptake Plasma_Membrane->Transporter_Mediated Endocytosis Endocytosis Plasma_Membrane->Endocytosis Internalized_LPC Internalized LPC Passive_Diffusion->Internalized_LPC Transporter_Mediated->Internalized_LPC Endocytosis->Internalized_LPC

References

Application Note & Protocol: High-Yield Chemo-Enzymatic Synthesis of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC 11:0), a specific lysophospholipid critical for research in cell signaling, membrane biophysics, and as a potential biomarker. We present a robust chemo-enzymatic protocol that leverages the regioselectivity of lipases to achieve high-yield esterification of sn-glycero-3-phosphocholine (GPC). This method circumvents the challenges associated with multi-step total chemical synthesis, such as the need for extensive protecting group chemistry and the risk of acyl migration. The protocol details the preparation of an activated fatty acid donor, the enzymatic reaction, and subsequent purification and analytical validation steps, making it an accessible and efficient route for producing high-purity Lyso-PC 11:0 for research and development applications.

Introduction: The Significance of Structurally Defined Lysophospholipids

Lysophospholipids (LPLs) are glycerophospholipids characterized by the absence of one of their two acyl chains.[1] Initially viewed as mere metabolic intermediates of membrane phospholipids, LPLs are now recognized as a critical class of signaling molecules.[2] They are involved in a myriad of physiological and pathological processes, including inflammation, angiogenesis, and tumorigenesis.[1][2] The specific biological function of an LPL is dictated by the structure of its acyl chain and its polar head group. Consequently, the availability of structurally well-defined LPLs is paramount for elucidating their precise roles in cellular pathways and for developing targeted therapeutics.[3]

This compound (Lyso-PC 11:0) is a lysophosphatidylcholine (LPC) with a medium-length, saturated 11-carbon acyl chain. Its unique physical and biological properties make it a valuable tool for researchers. However, its synthesis can be challenging. This guide provides a detailed, field-proven protocol for its production.

Synthetic Strategy & Mechanistic Rationale

Several routes exist for the synthesis of lysophospholipids, each with distinct advantages and drawbacks.[2][4]

  • Total Chemical Synthesis: While offering versatility, this approach often involves numerous steps, the extensive use of protecting groups, and can suffer from low overall yields.[3] A significant challenge is controlling the intramolecular acyl migration between the sn-1 and sn-2 positions, which can lead to a mixture of regioisomers.[2][3]

  • Enzymatic Hydrolysis of Diacyl-PCs: This method uses a regioselective phospholipase A2 (PLA2) to cleave the acyl chain from the sn-2 position of a corresponding diacyl-phosphatidylcholine. While effective, it requires the prior synthesis or acquisition of the specific di-undecanoyl precursor, which may not be readily available.

  • Chemo-Enzymatic Acylation of GPC (Chosen Method): This protocol employs a highly efficient and regioselective strategy: the direct lipase-catalyzed esterification of sn-glycero-3-phosphocholine (GPC) with undecanoic acid. GPC is an ideal chiral starting material, readily available from the hydrolysis of natural lecithins.[4] Lipases, such as the immobilized Thermomyces lanuginosus lipase used here, exhibit a strong preference for esterifying the primary hydroxyl group at the sn-1 position in solvent-free or microaqueous systems, thus minimizing side products and simplifying purification.

The causality behind this choice is clear: we prioritize yield, stereochemical purity, and operational simplicity. By using an enzyme as a biocatalyst, we harness its inherent stereospecificity to direct the acylation precisely to the desired position, obviating the need for complex protection-deprotection schemes.

G cluster_prep Part A: Reagent Preparation cluster_synthesis Part B: Enzymatic Synthesis cluster_purification Part C: Purification & Analysis UA Undecanoic Acid UA_Anhydride Undecanoic Anhydride (Activated Acyl Donor) UA->UA_Anhydride Activation DCC DCC / Pyridine DCC->UA_Anhydride Crude_LPC Crude Reaction Mixture (Lyso-PC 11:0) UA_Anhydride->Crude_LPC Regioselective Esterification GPC sn-Glycero-3-phosphocholine (GPC) GPC->Crude_LPC Enzyme Immobilized Lipase (e.g., TL IM) Enzyme->Crude_LPC Catalysis Purification Column Chromatography Crude_LPC->Purification Filtration to remove enzyme Pure_LPC Pure Lyso-PC 11:0 Purification->Pure_LPC Analysis QC Analysis (NMR, MS, HPLC) Pure_LPC->Analysis Characterization

Caption: Overall workflow for the chemo-enzymatic synthesis of Lyso-PC 11:0.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Part A: Preparation of Undecanoic Anhydride (Activated Acyl Donor)

Rationale: The use of an anhydride increases the electrophilicity of the acyl carbonyl carbon, significantly accelerating the lipase-catalyzed esterification compared to using the free fatty acid.

  • Dissolution: In a 250 mL round-bottom flask, dissolve undecanoic acid (10.0 g, 53.7 mmol) in anhydrous pyridine (50 mL).

  • Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.

  • Coupling Agent Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (6.1 g, 29.5 mmol, 1.1 equivalents relative to the final anhydride) in anhydrous pyridine (20 mL) dropwise over 30 minutes. A white precipitate (dicyclohexylurea, DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the DCU precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the pyridine and ether.

  • Purification: The resulting crude undecanoic anhydride can be used directly in the next step or purified further by vacuum distillation if necessary.

Part B: Lipase-Catalyzed Synthesis of Lyso-PC 11:0

Rationale: This enzymatic step provides high regioselectivity for the sn-1 position. A solvent-free or high-concentration system drives the reaction equilibrium towards ester formation.[5]

  • Reactant Loading: To a 100 mL screw-cap flask, add sn-glycero-3-phosphocholine (GPC) (1.0 g, 3.89 mmol) and the prepared undecanoic anhydride (2.68 g, 7.78 mmol, 2.0 equivalents).

  • Enzyme Addition: Add immobilized Thermomyces lanuginosus lipase (Lipozyme TL IM) (0.37 g, 10% by weight of total substrates).

  • Reaction Conditions: Heat the mixture to 45°C with vigorous stirring in a temperature-controlled shaker or oil bath. If the mixture is too viscous, a minimal amount of a non-polar solvent like 2-methyl-2-butanol can be added.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (65:25:4, v/v/v). The product, Lyso-PC 11:0, will have an Rf value between that of GPC (baseline) and any diacylated byproduct. The reaction is typically complete within 24-48 hours.

  • Termination: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of chloroform:methanol (2:1, v/v) to dissolve the lipids.

  • Enzyme Removal: Filter the solution to remove the immobilized enzyme beads. Wash the beads with an additional 10 mL of chloroform:methanol (2:1, v/v) to recover any adsorbed product.

Part C: Purification by Column Chromatography

Rationale: Chromatographic separation is essential to remove unreacted GPC, excess fatty acid, and any minor diacylated byproducts, yielding a highly pure final product.

  • Column Packing: Pack a glass chromatography column with silica gel 60 (approx. 50 g), slurry-packed in chloroform.

  • Sample Loading: Concentrate the filtered reaction mixture in vacuo and re-dissolve it in a minimal volume of chloroform. Load this concentrated sample onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise gradient of chloroform and methanol.

    • Step 1: Elute with 100% chloroform to remove non-polar impurities (e.g., residual undecanoic acid/anhydride).

    • Step 2: Gradually increase the methanol content. A typical gradient might be from 95:5 to 80:20 (chloroform:methanol, v/v).

    • Step 3: The desired product, this compound, will typically elute at a methanol concentration of 20-30%.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Pooling and Evaporation: Pool the pure fractions containing the product and remove the solvent under reduced pressure.

  • Final Product: The resulting pure Lyso-PC 11:0 should be a white to off-white solid. Store under argon or nitrogen at -20°C to prevent oxidation and hydrolysis.

Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the final product's identity, structure, and purity.

Caption: Analytical workflow for the validation of synthesized Lyso-PC 11:0.

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is used to confirm the molecular weight. The analysis should be performed in positive ion mode.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are essential for structural confirmation. The ¹H NMR spectrum will confirm the presence of the undecanoyl chain, the glycerol backbone, and the phosphocholine headgroup. The ³¹P NMR will show a single peak characteristic of the phosphocholine moiety.[8]

  • High-Performance Liquid Chromatography (HPLC): Purity is best assessed by HPLC coupled with an Evaporative Light-Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for lipids that lack a strong UV chromophore.

Data Summary and Expected Results

ParameterExpected Value / Observation
Chemical Formula C₁₉H₄₀NO₇P
Molecular Weight 425.50 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥ 98%
ESI-MS (m/z) Expected [M+H]⁺ = 426.26
¹H NMR (CDCl₃/MeOD) Characteristic peaks for: terminal CH₃ (~0.9 ppm), acyl chain (CH₂)n (~1.2-1.6 ppm), α-CH₂ of acyl chain (~2.3 ppm), glycerol backbone protons (~3.8-4.3 ppm), and choline methyls (-N(CH₃)₃) (~3.2 ppm).
³¹P NMR Single peak around -0.5 to 0.5 ppm.

References

Purification of synthetic 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Purification of Synthetic 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Abstract

This compound, a specific lysophosphatidylcholine (LPC), is a critical tool in membrane science, drug delivery systems, and cellular signaling research. The biological activity of LPCs is highly dependent on their precise molecular structure, making the removal of synthesis-related and isomeric impurities paramount for generating reliable and reproducible data. This application note provides a comprehensive guide to the purification of synthetic this compound. We delve into the primary purification challenge—acyl migration—and present a robust, validated methodology centered on preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This guide includes detailed, step-by-step protocols for purification and subsequent quality control, designed for researchers, scientists, and drug development professionals seeking to achieve ≥99% purity for this essential lysophospholipid.

Introduction: The Imperative for Purity

Lysophospholipids (LPLs) are glycerophospholipids containing only one acyl chain, acting as key signaling molecules in a multitude of physiological and pathological processes, including inflammation, cancer, and atherosclerosis.[1][2] Unlike their diacyl counterparts, LPLs are found in small quantities in cell membranes but exhibit potent biological activities.[3] Synthetic LPLs, such as this compound, provide researchers with structurally defined molecules to probe these pathways.

The Purification Challenge: Identifying Key Impurities

A successful purification strategy begins with a thorough understanding of the potential impurities in the crude synthetic mixture. For this compound, these fall into three main categories.

The Primary Isomeric Impurity: Acyl Migration

During synthesis and even during purification or storage under non-optimal conditions (e.g., basic pH), the undecanoyl group at the sn-1 position can migrate to the sn-2 position.[6] This non-enzymatic reaction results in the formation of 2-Undecanoyl-1-hydroxy-sn-glycero-3-phosphocholine. The equilibrium between the sn-1 and sn-2 isomers is approximately 9:1, making the sn-2 isomer a significant and challenging impurity to remove.[1]

Caption: Target molecule and its primary regioisomer.

Synthesis-Related Impurities

The synthesis of LPCs often involves the acylation of sn-glycero-3-phosphocholine (GPC).[7][8] This process can leave behind several impurities that must be removed.

Impurity TypeSourceRationale for Removal
Unreacted GPC Incomplete acylation reaction.[1]Highly polar; can interfere with cell-based assays and quantification.
Free Undecanoic Acid Excess reagent or hydrolysis.[9][10]Can have its own biological activity and alter the physical properties of lipid formulations.
Di-undecanoyl-PC Over-acylation of GPC.[7]Different physical properties (hydrophobicity, CMC); will alter membrane dynamics.
Catalyst Residues e.g., organotin compounds from stannylene acetal methods.[4]Can be cytotoxic and interfere with enzymatic assays.
Degradation Products

Phospholipids are susceptible to hydrolysis at their ester linkages, which can break down the target molecule into GPC and free fatty acid.[11] Proper handling and storage of the purified product are essential to minimize this degradation.[12]

Strategic Approach to Purification

Given the mixture of impurities with varying polarities and structural similarities, a high-resolution chromatographic technique is required. Reversed-phase HPLC is the method of choice as it can effectively separate compounds based on subtle differences in hydrophobicity.[13][14] The sn-2 acyl isomer is generally less hydrophobic than the sn-1 isomer and will typically elute earlier from a C18 column.[13]

Our strategy employs a two-stage process:

  • Preparative RP-HPLC: To isolate the target 1-undecanoyl LPC from all major impurities.

  • Analytical QC: To verify the purity, identity, and isomeric integrity of the final product using orthogonal methods.

References

Application Notes & Protocols: Analytical Standards for 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, also known as Lyso-PC(11:0), is a lysophosphatidylcholine (Lyso-PC), a class of lipids that act as crucial signaling molecules and are increasingly recognized as biomarkers in various physiological and pathological processes. The accurate quantification of specific Lyso-PC species in complex biological matrices is paramount for advancing research in areas such as metabolic diseases, oncology, and cardiovascular health.[1][2]

The use of a well-characterized, high-purity analytical standard is the cornerstone of any quantitative method, ensuring the accuracy, precision, and reproducibility of experimental results.[3] This guide provides a comprehensive overview and detailed protocols for the use of this compound as an analytical standard in modern analytical workflows. We will delve into the causality behind experimental choices, offering insights grounded in extensive field experience to empower researchers, scientists, and drug development professionals.

Standard Characterization and Handling

Before its use in any application, the identity, purity, and stability of the analytical standard must be unequivocally established. The integrity of your quantitative data is directly dependent on the integrity of your standard.

Chemical and Physical Properties

A summary of the key properties for this compound is provided below. These parameters are fundamental for calculating concentrations and for instrument setup.

PropertyValueSource
Chemical Formula C₁₉H₄₀NO₇PPubChem
Molecular Weight 441.5 g/mol PubChem
CAS Number 27869-41-6[4]
Appearance White to off-white powder/solid[4][5]
Purity Typically ≥98% (confirm with Certificate of Analysis)N/A
Solubility Soluble in methanol, ethanol, chloroform[6]
Storage and Stability

Maintaining the chemical stability of the standard is critical for generating reliable and reproducible data over time. Lysophospholipids can be susceptible to hydrolysis and oxidation.

  • Long-Term Storage: The solid standard should be stored at -20°C or lower.[4][7][8] Vendor information suggests stability for at least two years under these conditions.[7]

  • Stock Solution Storage: Once dissolved, stock solutions should be stored in amber glass vials at -20°C to minimize solvent evaporation and exposure to light. For maximal stability, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Scientist's Note: The free hydroxyl group at the sn-2 position makes this molecule susceptible to acyl migration, where the undecanoyl group can move from the sn-1 to the sn-2 position. While this isomerization is slow at -20°C, it can be accelerated by inappropriate solvents or elevated temperatures. Using the standard promptly after preparation is always best practice.

Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is a foundational step for building a reliable calibration curve.

Protocol: Stock and Working Standard Preparation

This protocol outlines the preparation of a 1 mg/mL stock solution and subsequent serial dilutions for a calibration curve.

Materials:

  • This compound analytical standard

  • LC-MS grade methanol

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Equilibration: Allow the vial containing the solid standard to equilibrate to room temperature for at least 30 minutes before opening.

    • Rationale: This prevents condensation of atmospheric moisture onto the hygroscopic powder, which would lead to inaccurate weighing.

  • Weighing: Accurately weigh approximately 1 mg of the standard into a clean glass vial. Record the exact weight.

  • Stock Solution (1 mg/mL): Add the appropriate volume of methanol to the weighed standard to achieve a final concentration of 1 mg/mL. For example, if 1.05 mg was weighed, add 1.05 mL of methanol. Vortex thoroughly for at least 1 minute until fully dissolved. This is your Stock Standard .

  • Intermediate Dilutions: Perform serial dilutions from the Stock Standard to create a set of intermediate standards. For example, dilute the 1 mg/mL stock 1:10 to create a 100 µg/mL intermediate.

  • Working Standards: Use the intermediate standards to prepare a series of working standards in the desired concentration range for your calibration curve (e.g., 1 ng/mL to 1000 ng/mL). The final dilution should be made in the same solvent composition as the prepared samples to minimize matrix effects.

    • Pro-Tip: When building a calibration curve for plasma or serum analysis, it is best practice to spike the working standards into a surrogate matrix (e.g., lipid-stripped plasma) that mimics the biological sample. This more accurately accounts for matrix-induced ionization suppression or enhancement.

Workflow for Standard Preparation

G cluster_prep Standard Preparation Workflow Standard Solid Standard (Equilibrate to RT) Weigh Accurate Weighing Standard->Weigh Solvent Add LC-MS Grade Methanol Weigh->Solvent Stock Vortex to Dissolve (1 mg/mL Stock) Solvent->Stock Intermediate Create Intermediate Dilutions (e.g., 100 µg/mL) Stock->Intermediate Working Prepare Working Standards (e.g., 1-1000 ng/mL) Intermediate->Working CalCurve Construct Calibration Curve Working->CalCurve

Caption: Workflow for preparing stock and working standard solutions.

LC-MS/MS Analysis Protocol

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of lipids.[9] The protocol below is a robust starting point for method development.

Principle of Analysis

This method utilizes Reversed-Phase Liquid Chromatography (RPLC) to separate the analyte from other lipids based on hydrophobicity. Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In positive electrospray ionization (ESI+), Lyso-PCs generate a characteristic precursor ion ([M+H]⁺). Upon collision-induced dissociation (CID), this precursor fragments to produce a highly specific product ion corresponding to the phosphocholine headgroup at m/z 184.07.[1] This specific transition provides excellent selectivity for quantification.

Instrumentation and Reagents
  • LC System: UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water:Acetonitrile (60:40, v/v).

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile:Isopropanol (10:90, v/v).

  • Sample Diluent: Methanol or Mobile Phase A.

Detailed Protocol

Chromatographic Conditions:

Parameter Setting
Column Temperature 45°C
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Gradient Elution | 0-2 min (30% B), 2-12 min (30-100% B), 12-15 min (100% B), 15.1-18 min (30% B) |

Mass Spectrometry Conditions: | Parameter | Setting | | :--- | :--- | | Ionization Mode | ESI Positive | | Capillary Voltage | 3.5 kV | | Source Temperature | 150°C | | Desolvation Temp. | 400°C | | MRM Transition | Q1 (Precursor): 442.5 m/z | Q3 (Product): 184.1 m/z | | Collision Energy | 20-25 eV (Optimize for your instrument) |

  • Scientist's Note: The precursor mass [M+H]⁺ for C₁₉H₄₀NO₇P (MW 441.5) is calculated as 441.5 + 1.007 (proton) = 442.5. The product ion m/z 184.1 represents the phosphocholine fragment [C₅H₁₅NO₄P]⁺. This transition is highly conserved among all phosphatidylcholines and lysophosphatidylcholines.[10][11]

LC-MS/MS Analytical Workflow

G cluster_workflow LC-MS/MS Quantitative Workflow Sample Sample Prep (e.g., Protein Precipitation) LC UHPLC Separation (C18 Column) Sample->LC ESI Ionization (ESI+) LC->ESI Q1 Mass Analyzer (Q1) Select Precursor Ion (m/z 442.5) ESI->Q1 CID Collision Cell (Q2) Fragment Ion Q1->CID Q3 Mass Analyzer (Q3) Select Product Ion (m/z 184.1) CID->Q3 Detect Detector Q3->Detect Data Data Acquisition & Quantification Detect->Data

Caption: The process flow for quantifying Lyso-PC(11:0) using LC-MS/MS.

NMR Spectroscopy for Structural Verification

While LC-MS/MS is ideal for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for confirming the chemical structure and assessing the purity of the analytical standard itself.

Principle of Analysis
  • ³¹P NMR: Phosphorus-31 NMR is exceptionally useful for phospholipid analysis.[12] Since the phosphorus atom is unique to the phosphate group, it provides a clean, specific signal in a region of the spectrum free from other interferences. The chemical shift of the ³¹P signal is indicative of the chemical environment of the phosphate headgroup.[13]

  • ¹H NMR: Proton NMR provides a detailed fingerprint of the entire molecule.[12] Specific signals can be assigned to the protons on the glycerol backbone, the fatty acyl chain (including the terminal methyl group and methylene groups), and the choline headgroup (specifically the N-trimethyl protons). This allows for confirmation of the undecanoyl chain and the overall Lyso-PC structure.

Protocol: Sample Preparation and Acquisition

Materials:

  • ~5-10 mg of this compound standard

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) with a small amount of Methanol-d₄ for solubility)

  • 5 mm NMR tubes

Procedure:

  • Dissolution: Accurately weigh the standard and dissolve it in the deuterated solvent system directly within a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition: Acquire ¹H and ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H Signals: Look for characteristic peaks such as the large singlet around 3.2-3.4 ppm for the N(CH₃)₃ protons and the triplet around 0.88 ppm for the terminal methyl group of the C11 acyl chain.

    • Expected ³¹P Signal: A single peak is expected in the phosphate monoester region, typically around 0 to -1 ppm.

Principles of Method Validation

To ensure that an analytical method is fit for its intended purpose, it must be validated.[3] This process establishes, through laboratory evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications.

Key validation parameters, as recommended by bodies like the FDA and outlined in guides such as Eurachem, include:[14][15]

  • Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

Interrelation of Validation Parametersdot

G

References

Troubleshooting & Optimization

Troubleshooting solubility issues of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and best practices for handling this lysophospholipid. Our goal is to ensure the successful integration of this compound into your experimental workflows by addressing common solubility and stability challenges.

I. Core Concepts: Understanding the Molecule

This compound is a lysophosphatidylcholine (LPC), a class of amphipathic molecules characterized by a hydrophilic phosphocholine headgroup and a single hydrophobic acyl chain.[1] This structure dictates its behavior in solution, acting as a detergent that can form micelles above a certain concentration.[2] Understanding these properties is fundamental to troubleshooting solubility issues.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when preparing solutions of this compound.

Question 1: My aqueous solution of this compound appears cloudy or contains visible particulates. What is happening and how can I fix it?

Answer:

A cloudy or particulate-filled solution indicates that the compound has not fully dissolved or has precipitated. This is a common issue with lysophospholipids and can stem from several factors:

  • Exceeding Aqueous Solubility: Like most lysophosphatidylcholines, this compound has limited solubility in aqueous buffers. For many LPCs, this is approximately 2 mg/mL in PBS (pH 7.2).[3][4] Attempting to create a more concentrated stock solution directly in buffer will likely result in an insoluble suspension.

  • Temperature Effects: Dissolution of lipids is an endothermic process. Attempting to dissolve the compound in a cold buffer will significantly hinder solubility.

  • Inadequate Dispersion: Simply adding the solid to the buffer without sufficient energy input may result in clumps that are difficult to dissolve.

Solutions & Protocol:

  • Work with an appropriate concentration. Do not exceed 2 mg/mL for aqueous solutions. If a higher concentration is needed, consider using an organic solvent for your stock solution.

  • Warm the aqueous buffer. Gently warm your buffer to 37-40°C before adding the lipid. This will increase the kinetic energy and aid in the dissolution process.

  • Ensure adequate mixing. Use a vortex mixer to create a good vortex in the warmed buffer. Add the powdered lysophospholipid slowly to the vortex to ensure it disperses well.

  • Incorporate sonication. If vortexing alone is insufficient, sonication can be used to break up small aggregates. A bath sonicator is preferred to a probe sonicator to avoid localized heating and potential degradation. Sonicate in short bursts (1-2 minutes) in a warm water bath.

Question 2: I prepared a stock solution in an organic solvent and it precipitated when I diluted it into my aqueous experimental medium. How can I prevent this?

Answer:

This phenomenon, often called "fall-out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[5] The key is to manage the transition between solvents carefully.

Solutions & Protocol:

  • Minimize the final organic solvent concentration. Aim for a final DMSO or ethanol concentration of less than 0.5% in your culture medium or final assay buffer to minimize both precipitation and solvent-induced artifacts.[5]

  • Perform a step-wise dilution. Avoid adding a small volume of a highly concentrated organic stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilutions in the aqueous buffer.

  • Add the stock solution to a vortexing buffer. As with direct aqueous dissolution, adding the organic stock to a rapidly mixing aqueous solution helps to disperse the molecules quickly, preventing localized high concentrations that can lead to precipitation.

  • Consider the experimental temperature. Adding a cold stock solution to a 37°C cell culture medium can cause the compound to temporarily fall out of solution. Allow the stock solution to equilibrate to room temperature before use.

Question 3: My solution was initially clear, but after a day, it became cloudy. What is causing this instability?

Answer:

The delayed appearance of cloudiness can be due to a few factors:

  • Temperature changes: If the solution was prepared warm and then stored at a lower temperature (e.g., 4°C), the compound may have precipitated out as its solubility decreased.

  • Acyl Migration: A significant, yet often overlooked, issue with 1-lysophospholipids is intramolecular acyl migration. The undecanoyl group at the sn-1 position can migrate to the sn-2 position, forming the isomeric 2-Undecanoyl-1-hydroxy-sn-glycero-3-phosphocholine.[6] This process is pH-dependent and can occur under physiological conditions. The different isomers may have different solubilities, and the equilibrium mixture could be less soluble than the pure starting material. The half-time for this migration can be as short as 10 minutes under physiological conditions.[6]

  • Hydrolysis: Over longer periods, ester bonds can hydrolyze, leading to degradation products that may be less soluble.

Solutions & Best Practices:

  • Prepare fresh solutions daily. Due to the potential for both precipitation and chemical instability, it is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment.[3]

  • Control the pH. The rate of acyl migration is slowest at a pH of 4-5.[6] If your experimental conditions allow, using a buffer in this pH range for stock solutions can improve stability.

  • Store appropriately. If a solution must be stored for a short period, store it at the temperature at which it will be used to avoid temperature-induced precipitation. For longer-term storage, it is best to store the compound as a solid at -20°C.[3]

III. Frequently Asked Questions (FAQs)

Q1: What are the best organic solvents for preparing a stock solution of this compound?

A1: This compound is sparingly soluble in ethanol, DMSO, and dimethylformamide (DMF).[3] For many biological applications, ethanol is a good first choice. A mixture of chloroform and methanol (e.g., 1:1 or 9:1 v/v) is also effective for dissolving the lipid, particularly for creating a lipid film before hydrating with an aqueous buffer.

Q2: What is the Critical Micelle Concentration (CMC) of this lipid, and why is it important?

Q3: Can I filter-sterilize my aqueous solution of this compound?

A3: This is generally not recommended. Due to the detergent-like properties of the molecule, it can interact with and potentially be retained by many types of filter membranes, leading to a significant loss of your compound. If sterile filtration is absolutely necessary, use a low-protein-binding filter material (e.g., PVDF) and test for recovery. A better approach is to prepare the solution from sterile powder using sterile buffer and aseptic techniques.

Q4: How should I store the solid form of this compound?

A4: The solid compound should be stored at -20°C.[3] It is advisable to protect it from moisture, as uptake of water can cause the powder to become waxy or gum-like, making it difficult to handle and weigh accurately.

IV. Data & Protocols at a Glance

Solubility Data Summary

The following table summarizes solubility information for lysophosphatidylcholines (LPCs). Note that data for the C11 variant is inferred from closely related structures.

Solvent/BufferAcyl ChainConcentrationNotesSource(s)
PBS (pH 7.2)Generic LPC~ 2 mg/mLCommon limit for aqueous solubility.[3][4]
EthanolC18:0 LPC25 mg/mLSaturated LPCs are soluble in ethanol.
ChloroformEgg LPC27.8 g / 100 mLHighly soluble.
MethanolEgg LPC14.6 g / 100 mLSoluble.
Chloroform:Methanol (1:1 v/v)Synthetic LPCs25-50 mg/mLA common solvent system for lipids.
DMSOGeneric LPCSparingly solubleUseful for high concentration stocks.[3]
Recommended Dissolution Protocol (Aqueous)

This protocol outlines the recommended steps for dissolving this compound in an aqueous buffer.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_verify Verification & Troubleshooting weigh 1. Weigh Lipid buffer 2. Warm Buffer to 37-40°C vortex 3. Create Vortex in Buffer add 4. Add Lipid to Vortex vortex->add mix 5. Vortex for 5-10 min add->mix check 6. Check for Clarity mix->check sonicate 7. Sonicate if Cloudy check->sonicate Solution is Cloudy use 8. Use Immediately check->use Solution is Clear sonicate->check

References

Optimizing mass spectrometry parameters for C11-LPC detection

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: C11-LPC Mass Spectrometry

Welcome to the technical support resource for the analysis of 1-undecanoyl-sn-glycero-3-phosphocholine (C11-LPC) by mass spectrometry. This guide is designed for researchers and drug development professionals to provide expert-driven solutions to common challenges encountered during experimental workflows. We will delve into the causality behind instrumental behavior and offer robust, field-tested protocols to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is C11-LPC and why is its detection important?

A: C11-LPC is a lysophosphatidylcholine (LPC) with an 11-carbon acyl chain. LPCs are bioactive lipid molecules that play significant roles in various biological processes and have been implicated as potential biomarkers in diseases like atherosclerosis, cancer, and diabetes.[1][2] Accurate detection and quantification of specific LPC species like C11-LPC are crucial for understanding their functional roles and for potential diagnostic applications.[1][3]

Q2: What is the typical ionization behavior of C11-LPC in mass spectrometry?

A: C11-LPC, like other LPCs, contains a permanently positive-charged quaternary ammonium group in its choline headgroup.[4] Consequently, it ionizes extremely well in positive electrospray ionization (ESI+) mode, typically forming a protonated molecule, [M+H]⁺. While analysis in negative ion mode is possible (e.g., as an acetate adduct [M+CH₃COO]⁻), positive mode is generally preferred for sensitivity.[4][5]

Q3: What are the characteristic fragment ions for C11-LPC in tandem MS (MS/MS)?

A: The most characteristic fragmentation pathway for all LPCs in positive mode collision-induced dissociation (CID) is the neutral loss of the fatty acyl chain and cleavage at the glycerol backbone, producing a highly abundant phosphocholine headgroup fragment at a mass-to-charge ratio (m/z) of 184.0739.[1][3] This fragment is specific to the phosphocholine headgroup and is commonly used for precursor ion scanning or Multiple Reaction Monitoring (MRM) to selectively detect all PC and LPC species in a complex mixture.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the analysis of C11-LPC.

Issue 1: Low or No Signal Intensity for C11-LPC

Q: I am infusing a C11-LPC standard but see a very weak signal or no peak at all. What are the potential causes and how can I fix this?

A: This is a common issue that can stem from the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS) settings. A systematic check is the best approach.[6][7]

Systematic Troubleshooting for Low/No Signal:

Potential CauseDiagnostic Check & Solution
Sample Integrity Check: Has the sample degraded? LPCs can hydrolyze over time, especially if not stored properly.[8] Solution: Prepare a fresh C11-LPC standard in an appropriate solvent like methanol or isopropanol. Store stock solutions at -80°C.[9]
LC System Check: Is there flow from the LC? Place the LC outlet tube into a beaker to confirm mobile phase is being delivered. Check for leaks in the system, especially at fittings.[7] Solution: Purge the LC pumps to remove air bubbles. Ensure all solvent lines are correctly placed and that there are no crimped tubes.[10]
MS Ionization Mode Check: Is the MS in the correct polarity? C11-LPC provides the best signal in positive ion mode (ESI+). Solution: Switch the instrument to positive polarity and re-acquire.
Ion Source Settings Check: Are the ion source parameters appropriate? Very low voltages or incorrect gas flows will prevent efficient ionization and ion transfer. Solution: Start with typical ESI parameters for lipids (see table below) and optimize by infusing your standard. Ensure the spray is stable and consistent.[11]
Detector Issue Check: Is the detector turned on and functioning? Solution: Run the manufacturer's diagnostic and tuning procedures to ensure the detector is performing correctly.[6] If no peaks are observed for any compound, this may indicate a hardware problem.[7]
Issue 2: High Background & In-Source Fragmentation (ISF)

Q: My baseline is very noisy, and I suspect in-source fragmentation is occurring. How can I confirm this and what parameters should I adjust?

A: High background can be due to solvent contamination or chemical noise. However, for LPCs, in-source fragmentation (ISF) is a major concern. ISF is the unintentional fragmentation of ions in the ion source before they enter the mass analyzer.[12][13] For an LPC, this can generate a fragment at m/z 184, which can be mistaken for the true MS/MS product ion, or create fragments that are misidentified as other lipid species.[12][13]

Minimizing In-Source Fragmentation:

The key is to use the "softest" ionization conditions possible that still maintain good signal intensity. This involves carefully tuning the voltages and temperatures in the ESI source.

ESI ParameterEffect on Signal & ISFOptimization Strategy
Capillary Voltage Higher voltage increases signal but can also increase ISF if set too high.Tune for maximum signal of the [M+H]⁺ precursor ion without causing excessive fragmentation. A typical starting point is 3.5-4.0 kV.[14]
Cone/Fragmentor/Skimmer Voltage This voltage difference accelerates ions from the source into the mass analyzer. It is the primary driver of ISF .This is the most critical parameter to minimize ISF. Reduce this voltage significantly. While a higher voltage might increase total ion current, it will be at the cost of fragmenting your precursor. Monitor the intensity of the m/z 184 ion in your full scan spectrum while reducing this voltage.
Source/Capillary Temperature Higher temperatures improve desolvation but excessive heat can cause thermal degradation and increase ISF.Optimize to find the lowest temperature that provides a stable and intense signal with good peak shape. A typical range is 300-350°C.[14]
Nebulizer/Sheath Gas Flow Affects droplet formation and desolvation. Insufficient flow leads to poor spray stability; excessive flow can cool the ESI plume and reduce signal.Tune for a stable spray and maximal signal intensity. Start with manufacturer-recommended settings and adjust as needed.[11][14]
Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: My C11-LPC peak is tailing badly. What is causing this?

A: Peak tailing is often a chromatographic issue, though it can also be influenced by extra-column effects.[15]

Causality and Solutions for Peak Tailing:

  • Secondary Interactions: Residual silanol groups on silica-based C18 columns can interact with the positively charged choline headgroup of LPC, causing tailing.

    • Solution: Add a small amount of a weak acid, like 0.1% formic acid, to the mobile phase. This protonates the silanol groups, minimizing these secondary interactions.

  • Column Contamination: Accumulation of non-eluting compounds on the column frit or head can disrupt the chromatographic path.

    • Solution: First, try flushing the column with a strong solvent (e.g., isopropanol). If that fails, reverse the column (if permitted by the manufacturer) and flush it. If the problem persists, the column may need to be replaced.[15]

  • Mismatched Solvents: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Reconstitute the final lipid extract in a solvent that is as close as possible in composition to the initial mobile phase.[9][10]

Experimental Protocols & Workflows

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a robust method for extracting C11-LPC and other lipids from plasma samples.[9][16]

  • Preparation: Thaw 40 µL of plasma on ice.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., C13:0-LPC or d7-LPC) to the plasma to account for extraction efficiency and matrix effects.[1][17]

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma in a glass tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 200 µL of water to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge at 300 x g for 5 minutes at 4°C. Three layers will form: an upper aqueous layer, a middle protein disk, and a lower organic layer containing the lipids.[9]

  • Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen at 30°C.[9]

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol or a solvent compatible with your LC mobile phase for analysis.[9]

Workflow: Systematic MS Parameter Optimization for C11-LPC

This workflow outlines the steps for tuning the mass spectrometer to achieve optimal sensitivity and specificity for C11-LPC using MRM.[18][19]

G cluster_prep Step 1: Preparation cluster_infusion Step 2: Infusion & Precursor Optimization cluster_msms Step 3: MS/MS Fragmentation Optimization cluster_final Step 4: Final Method prep Prepare 1 µg/mL C11-LPC in 50:50 ACN:H2O with 0.1% Formic Acid infuse Infuse standard directly into MS source (e.g., 10 µL/min) prep->infuse full_scan Operate in ESI+ Full Scan mode. Find [M+H]+ for C11-LPC. infuse->full_scan tune_source Optimize Source Parameters (Capillary V, Gas Flows, Temp) for maximum [M+H]+ intensity. full_scan->tune_source msms_mode Switch to MS/MS or Product Ion Scan mode. Isolate the C11-LPC [M+H]+ ion. tune_source->msms_mode find_product Observe product ions. Confirm presence of m/z 184. msms_mode->find_product tune_ce Vary Collision Energy (CE) to maximize the m/z 184 signal. Aim for ~10-15% remaining precursor. find_product->tune_ce mrm_method Create MRM method using the optimized Precursor -> 184 transition and the optimized Collision Energy. tune_ce->mrm_method

Caption: A workflow for optimizing MS parameters for C11-LPC detection.

Table: Recommended Starting ESI-MS/MS Parameters

These are typical starting parameters for a triple quadrupole instrument. Always optimize these for your specific instrument and application.[3][14][18]

ParameterRecommended Starting ValueRationale
Polarity Positive (ESI+)C11-LPC readily forms a positive ion due to its choline headgroup.
Capillary Voltage 3.6 kVProvides efficient ionization.[14]
Cone/Fragmentor Voltage 20-40 VStart low to minimize in-source fragmentation.[3]
Source Temperature 350 °CEnsures efficient desolvation.[14]
Sheath Gas Flow 35 (arbitrary units)Assists in nebulization and desolvation.[14]
Collision Gas ArgonCommon collision gas for CID.
MRM Transition (C11-LPC) [M+H]⁺ → 184.1Specific transition for detecting the phosphocholine headgroup.
Collision Energy (CE) 20-25 eVA good starting range to produce the m/z 184 fragment. This parameter requires careful optimization.[3]

References

Technical Support Center: Stability of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine. This guide provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the stability and integrity of this lysophospholipid in your aqueous-based experiments.

Frequently Asked Questions (FAQs)

What are the primary stability concerns when working with this compound in an aqueous solution?

When dissolved in an aqueous solution, this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The ester bond at the sn-1 position can be cleaved, releasing the undecanoyl fatty acid and yielding glycerophosphocholine. This process is catalyzed by both acidic and basic conditions.[1][2]

  • Acyl Migration: The undecanoyl group at the sn-1 position can migrate to the sn-2 position, resulting in the formation of its isomer, 2-Undecanoyl-1-hydroxy-sn-glycero-3-phosphocholine. This isomerization is a significant concern, especially under physiological pH and temperature, and can alter the biological activity of the compound.[3] Saturated lysophosphatidylcholines (LPCs) are known to undergo more rapid acyl migration compared to their unsaturated counterparts.[3]

How do pH and temperature affect the stability of this compound?

Both pH and temperature are critical factors that significantly influence the rate of hydrolysis and acyl migration.

  • pH: The hydrolysis of the ester linkage is slowest at a slightly acidic pH, typically around 6.5.[1] Both strongly acidic and alkaline conditions will accelerate hydrolysis. Acyl migration is also pH-dependent and is generally faster at neutral to alkaline pH. To minimize both degradation pathways, preparing and storing stock solutions in a slightly acidic buffer (pH 4.0-5.0) is recommended.[4]

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the rates of both hydrolysis and acyl migration.[3] For short-term storage of aqueous solutions, it is advisable to keep them refrigerated (2-8 °C). For long-term storage, freezing at -20 °C or below is recommended.[3] However, it is crucial to be aware that even at low temperatures, degradation can still occur over extended periods.

What are the expected degradation products, and how can I detect them?

The primary degradation products you should monitor are:

  • Undecanoic acid and glycerophosphocholine: Resulting from hydrolysis.

  • 2-Undecanoyl-1-hydroxy-sn-glycero-3-phosphocholine: The isomer formed via acyl migration.

The most effective analytical technique for separating and quantifying this compound and its degradation products is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) . This method offers the high resolution needed to separate the sn-1 and sn-2 isomers and the sensitivity to detect low levels of degradation products.[4][5][6]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of biological activity.

Possible Cause: Degradation of your this compound stock solution.

Troubleshooting Workflow:

Workflow for troubleshooting inconsistent results.

Step-by-Step Guide:

  • Verify Stock Solution Integrity:

    • Take an aliquot of your stock solution and analyze it using a validated UPLC-MS/MS method to check for the presence of undecanoic acid, glycerophosphocholine, and the sn-2 isomer.

  • Prepare Fresh Stock Solution:

    • If degradation is confirmed, discard the old stock and prepare a fresh solution.

    • Protocol for Preparing a Stable Aqueous Stock Solution:

      • Weigh the required amount of this compound powder in a clean glass vial.

      • Dissolve the powder in a small amount of a suitable organic solvent (e.g., ethanol) to ensure complete solubilization.

      • Slowly add your desired aqueous buffer (preferably at a pH of 4.0-5.0) to the organic solution while vortexing to achieve the final concentration. The final concentration of the organic solvent should be minimized to avoid any unintended effects on your experimental system.

      • For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at ≤ -20 °C. For short-term use (up to a few days), store at 2-8 °C.

  • Re-evaluate Experimental Conditions:

    • If the stock solution is pure, review your experimental protocol. Ensure that the pH and temperature of your experimental buffers are compatible with the stability of the lysophospholipid. If your experiment requires physiological pH and temperature, minimize the incubation time as much as possible.

Issue 2: Difficulty dissolving this compound directly in aqueous buffer.

Possible Cause: Lysophospholipids can have limited solubility in aqueous solutions and may form micelles above their critical micelle concentration (CMC). The CMC for medium-chain LPCs is in the millimolar range.[7]

Troubleshooting Workflow:

Workflow for addressing solubility issues.

Step-by-Step Guide:

  • Utilize a Co-solvent: As described in the protocol above, first dissolve the lipid in a small volume of a water-miscible organic solvent like ethanol before adding the aqueous buffer.

  • Gentle Warming and Sonication: If the solution remains cloudy after adding the buffer, gentle warming (to a temperature that does not accelerate degradation) or brief sonication in a water bath can aid in dissolution.

  • Concentration Considerations: Be mindful of the CMC of this compound. Working with concentrations significantly above the CMC may lead to the formation of micelles, which could influence its biological activity and availability. If high concentrations are necessary, consider formulating the lysophospholipid in a suitable delivery system, such as liposomes.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Solution

This protocol outlines a typical stability study to determine the degradation rate of this compound under specific conditions.

Materials:

  • This compound

  • Aqueous buffers at different pH values (e.g., pH 4.0, 7.4, 9.0)

  • UPLC-MS/MS system

  • Incubators or water baths at desired temperatures (e.g., 4 °C, 25 °C, 37 °C)

Procedure:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., pH 4.0).

  • Dilute the stock solution into the different test buffers (pH 4.0, 7.4, 9.0) to the final desired concentration.

  • Aliquot the solutions for each time point into separate vials to avoid repeated sampling from the same vial.

  • Incubate the vials at the different test temperatures.

  • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each condition and immediately quench the degradation process by adding a strong acid (e.g., formic acid) to lower the pH and/or flash-freezing the sample in liquid nitrogen. Store at -80 °C until analysis.

  • Analyze all samples by UPLC-MS/MS to quantify the remaining parent compound and the formation of its degradation products.

  • Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics.

Data Presentation:

Table 1: Example Stability Data for this compound at 37 °C

Time (hours)Remaining Parent Compound at pH 4.0 (%)Remaining Parent Compound at pH 7.4 (%)Remaining Parent Compound at pH 9.0 (%)
0100100100
2989082
4968168
8926545
24803015

Note: The data in this table is illustrative and not based on experimental results for this specific compound.

References

Navigating the Stability of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the common challenge of acyl migration. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring the integrity of your research.

Introduction: The Challenge of Isomeric Purity

This compound, an sn-2 lysophosphatidylcholine, is a valuable tool in various research applications. However, its utility is critically dependent on its isomeric purity. The acyl chain at the sn-2 position is prone to migrate to the more thermodynamically stable sn-1 position, forming the 1-Undecanoyl-sn-glycero-3-phosphocholine isomer. This non-enzymatic intramolecular reaction can significantly impact experimental outcomes, as the two isomers can exhibit different biological activities. This guide provides a comprehensive framework for minimizing and monitoring this isomerization.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a concern for my experiments?

Acyl migration is the intramolecular transfer of the undecanoyl (C11:0) acyl chain from the sn-2 to the sn-1 position of the glycerol backbone. This process is catalyzed by both acidic and basic conditions and results in a mixture of isomers.[1][2] The primary concern is that the biological activity of the sn-1 and sn-2 isomers can differ, potentially leading to misleading or irreproducible results. At equilibrium, the mixture heavily favors the sn-1 isomer, with ratios of approximately 9:1.

Q2: I received my this compound as a powder. How should I store it?

As a solid, especially when lyophilized, the lipid is in its most stable form. For long-term storage, keep the vial tightly sealed at -20°C or lower, protected from moisture. Before opening, it is crucial to allow the vial to warm to room temperature to prevent condensation, as moisture can accelerate both hydrolysis and acyl migration.

Q3: What is the best way to prepare a stock solution?

For optimal stability, dissolve the lipid in a high-purity, anhydrous organic solvent. A mixture of chloroform and methanol (e.g., 2:1 or 9:1 v/v) is a common choice.[3] Ethanol can also be used, but chloroform is often preferred for long-term storage as it is less reactive.[4] Prepare the stock solution under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Store the organic stock solution in a glass vial with a Teflon-lined cap at -20°C.

Q4: Can I prepare and store aqueous solutions of this lipid?

Aqueous solutions are significantly less stable than organic solutions and should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, use a slightly acidic buffer (pH 4-5), as this is the range where the rate of acyl migration is at a minimum.[2] Storage of aqueous solutions for more than a day, even at 4°C, is not recommended.[5]

Troubleshooting Guide: Identifying and Mitigating Acyl Migration

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause: Significant acyl migration may have occurred, altering the biological activity of your lipid solution.

  • Troubleshooting Steps:

    • Verify Isomeric Purity: Analyze your stock or working solution using an appropriate analytical method, such as HPLC-MS, to determine the ratio of sn-1 and sn-2 isomers (see Protocol 2).

    • Review Handling Procedures: Ensure that all handling and storage protocols outlined in this guide are being strictly followed. Pay close attention to pH, temperature, and solvent choice.

    • Prepare Fresh Solutions: Discard aged aqueous solutions and prepare a fresh solution from your solid or organic stock immediately before your experiment.

Issue 2: Observing two peaks for my compound during HPLC analysis.

  • Potential Cause: This is a strong indication of the presence of both the sn-1 and sn-2 isomers. In reverse-phase HPLC, the sn-2 isomer typically elutes earlier than the sn-1 isomer.[6][7]

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use mass spectrometry (MS) to confirm that both peaks have the same mass-to-charge ratio (m/z) corresponding to undecanoyl-lysophosphatidylcholine. Fragmentation patterns can also help differentiate the isomers.[8]

    • Quantify the Isomer Ratio: Integrate the peak areas to determine the relative percentage of each isomer. This will give you a quantitative measure of the purity of your sample.

    • Optimize Conditions to Minimize Migration: If the level of the sn-1 isomer is unacceptably high, re-evaluate your sample preparation and storage conditions based on the recommendations in this guide.

The Mechanism of Acyl Migration

Acyl migration proceeds through a cyclic orthoester intermediate. The reaction is catalyzed by protons (acid catalysis) or hydroxide ions (base catalysis), which facilitate the nucleophilic attack of the free hydroxyl group on the ester carbonyl.

Acyl_Migration cluster_sn2 sn-2 Isomer (Starting Material) cluster_intermediate Transition State cluster_sn1 sn-1 Isomer (Product) sn2 1-Undecanoyl-2-hydroxy- sn-glycero-3-phosphocholine intermediate Cyclic Orthoester Intermediate sn2->intermediate H+ or OH- catalysis sn1 1-Undecanoyl- sn-glycero-3-phosphocholine intermediate->sn1 Ring opening sn1->intermediate H+ or OH- catalysis (Reversible)

Caption: Mechanism of acyl migration from the sn-2 to the sn-1 position.

Factors Influencing Acyl Migration: A Quantitative Perspective

The rate of acyl migration is highly dependent on several factors. Understanding these allows for rational control over the stability of your compound.

FactorConditionEffect on Acyl Migration RateRationale
pH Acidic (<4) or Alkaline (>6)IncreasesCatalyzes the formation of the cyclic intermediate.[2]
Near Neutral (pH 4-5)MinimalThe rate of acid and base catalysis is at its lowest point.[2]
Temperature Higher (e.g., 37°C)Significantly IncreasesProvides the activation energy for the reaction.
Lower (e.g., 4°C, -20°C)Significantly DecreasesReduces the kinetic energy of the molecules.
Solvent Aqueous BuffersHighWater can participate in the reaction and facilitate proton transfer.
Polar Aprotic (e.g., DMSO)ModerateCan support the charged intermediate to some extent.
Non-polar Organic (e.g., Chloroform)LowThe non-polar environment destabilizes the charged intermediate.
Acyl Chain Saturated (e.g., Undecanoyl)FasterLess steric hindrance for the formation of the cyclic intermediate.
PolyunsaturatedSlowerIncreased steric bulk can hinder the necessary bond rotations.

Table 1: Isomerization of Saturated vs. Unsaturated sn-2-LPCs in Aqueous Buffer (pH 7.4)

Time (hours)% sn-2 Isomer Remaining (16:0 LPC at 37°C)% sn-2 Isomer Remaining (22:6 LPC at 37°C)
0100%100%
8~13%>60%
24Not Detectable~22%

Data extrapolated from Okudaira et al. (2017). While 1-Undecanoyl (11:0) LPC data is not available, its behavior is expected to be more similar to the saturated 16:0 LPC than the polyunsaturated 22:6 LPC.

Recommended Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol details the recommended procedure for preparing a stable organic stock solution of this compound.

  • Equilibration: Allow the vial of the powdered lipid to warm to room temperature before opening.

  • Solvent Preparation: Use a high-purity, anhydrous grade of chloroform/methanol (2:1, v/v). If long-term storage is intended, deoxygenate the solvent by bubbling with dry argon or nitrogen for 15-20 minutes.

  • Dissolution: Add the prepared solvent to the vial to achieve the desired concentration (e.g., 1-10 mg/mL). A glass syringe or pipette should be used.

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Sealing and Storage: Tightly seal the vial with a Teflon-lined cap. Store at -20°C. For extended storage (months), -80°C is preferable.

Protocol 2: Analysis of Isomeric Purity by HPLC-MS

This protocol provides a general framework for the separation and quantification of sn-1 and sn-2 lysophosphatidylcholine isomers.

  • Chromatographic System: A reverse-phase HPLC system with a C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate, is effective for separation.[9]

  • Sample Preparation: Dilute a small aliquot of your stock or working solution in the initial mobile phase.

  • Injection and Separation: Inject the sample onto the column. The sn-2 isomer is expected to elute before the sn-1 isomer.[6]

  • Detection: Use a mass spectrometer to detect the eluting peaks. Both isomers will have the same parent mass. Fragmentation (MS/MS) can be used for confirmation, as the fragmentation patterns of the two isomers differ.[8]

  • Quantification: Integrate the peak areas of the sn-1 and sn-2 isomers to calculate the percentage of each in your sample.

Recommended Workflow for Handling this compound

Workflow cluster_storage Long-Term Storage cluster_prep Experimental Preparation cluster_analysis Analysis & Use powder Powder at <= -20°C dissolve Dissolve in Anhydrous Solvent (Protocol 1) powder->dissolve organic_stock Organic Stock (Chloroform/Methanol) at -20°C / -80°C prep_aqueous Prepare Fresh Aqueous Solution in pH 4-5 Buffer organic_stock->prep_aqueous Use for experiment dissolve->organic_stock purity_check Verify Purity (HPLC-MS, Protocol 2) prep_aqueous->purity_check purity_check->prep_aqueous Purity Not OK (Re-evaluate) experiment Use Immediately in Experiment purity_check->experiment Purity OK

Caption: Recommended workflow for handling and use.

By adhering to these guidelines, researchers can ensure the isomeric integrity of their this compound, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: 1-Undecanoyl-2-hydroxy-sn-glyccerophosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving this lysophospholipid.

I. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, focusing on the identification and mitigation of degradation products.

Issue 1: Inconsistent Bioactivity or Loss of Efficacy in Cell-Based Assays

Question: We are observing variable results in our cell signaling experiments using this compound. What could be the cause?

Answer:

Inconsistent bioactivity is often linked to the degradation of the parent molecule. The primary degradation pathways for lysophosphatidylcholines like this compound are hydrolysis and oxidation.

Causality:

  • Hydrolysis: The ester bond at the sn-1 position is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by endogenous phospholipase enzymes present in cell culture media or serum.[1][2] This hydrolysis results in the formation of undecanoic acid (a free fatty acid) and glycerophosphocholine (GPC) . These degradation products may have different or no biological activity compared to the parent compound, leading to inconsistent results.

  • Acyl Migration: The undecanoyl group at the sn-1 position can migrate to the sn-2 position, forming the isomeric 2-Undecanoyl-1-hydroxy-sn-glycero-3-phosphocholine. This isomerization can occur under physiological conditions and may alter the molecule's interaction with its target receptors or enzymes.[3]

  • Oxidation: While less common for saturated fatty acids like undecanoic acid compared to polyunsaturated fatty acids, oxidation can still occur over long-term storage or upon exposure to oxidizing agents.[4][5][6]

Troubleshooting Protocol:

  • Verify Compound Integrity: Before use, and especially with older batches, verify the purity of your this compound stock.

    • Recommended Technique: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Mass Spectrometry (MS) can effectively separate and identify the parent compound and its degradation products.[2][7][8]

  • Aliquot and Store Properly: To minimize degradation from repeated freeze-thaw cycles and exposure to air, aliquot your stock solution into single-use volumes.

    • Storage Conditions: Store aliquots at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[9][10]

  • Optimize Experimental Conditions:

    • pH Control: Ensure the pH of your experimental buffers is maintained within a stable, neutral range (around pH 7.4) to minimize acid- or base-catalyzed hydrolysis.[11][12]

    • Serum Considerations: If using serum-containing media, be aware of potential enzymatic degradation by phospholipases. Consider reducing incubation times or using serum-free media if the experimental design allows.

    • Fresh Preparations: Prepare working solutions fresh for each experiment from a properly stored, frozen aliquot. Do not store diluted solutions for extended periods.

Issue 2: Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)

Question: We are analyzing our samples and observing unexpected peaks that are not consistent with our target analyte. What are these and how can we identify them?

Answer:

The appearance of unexpected peaks is a strong indicator of sample degradation. The primary degradation products to consider are undecanoic acid and glycerophosphocholine.

Workflow for Identification and Mitigation:

Caption: Workflow for identifying and mitigating degradation products.

Detailed Steps:

  • Hypothesize Degradation Products: Based on the structure of this compound, the most likely degradation products are:

    • Undecanoic Acid (Free Fatty Acid): Resulting from the hydrolysis of the ester bond.

    • Glycerophosphocholine (GPC): The other product of ester hydrolysis.

    • 2-Undecanoyl-1-hydroxy-sn-glycero-3-phosphocholine: The isomer formed via acyl migration.

  • Analytical Confirmation:

    • Mass Spectrometry (MS): This is the most definitive method for identification. Determine the mass-to-charge ratio (m/z) of the unexpected peaks and compare them to the theoretical masses of the hypothesized degradation products.

    • Reference Standards: If available, run reference standards of undecanoic acid and glycerophosphocholine to confirm retention times and mass spectra.

  • Preventative Measures:

    • Solvent Purity: Use high-purity solvents for sample preparation and chromatography to avoid contaminants that could cause degradation.

    • Temperature Control: Keep samples cool during preparation and analysis to minimize degradation. Use an autosampler with temperature control if possible.

    • pH of Mobile Phase: For HPLC, ensure the pH of the mobile phase is compatible with the stability of the analyte. A slightly acidic pH (around 4-5) can minimize acyl migration.[3]

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C or below.[10] It is hygroscopic, so it should be kept in a tightly sealed container with a desiccant. For solutions, it is best to prepare aliquots in a suitable organic solvent (e.g., chloroform:methanol 2:1) and store them at -20°C under an inert atmosphere.[9][10] Avoid repeated freeze-thaw cycles.

Storage FormTemperatureAtmosphereDuration
Solid-20°C or belowDry≥ 4 years[10]
Solution (in organic solvent)-20°C or belowInert (Argon/Nitrogen)Up to 1 year[9]

Q2: Can I store solutions of this compound in aqueous buffers?

A2: It is not recommended to store this compound in aqueous buffers for extended periods, as this will accelerate hydrolysis.[13] Prepare aqueous solutions fresh before each experiment. If temporary storage is necessary, use a sterile, neutral pH buffer and store at 4°C for no longer than a few hours.

Degradation Pathways

Q3: What are the main chemical degradation pathways for this compound?

A3: The two primary non-enzymatic degradation pathways are:

  • Hydrolysis: The ester linkage at the sn-1 position is susceptible to cleavage by water, a reaction that is accelerated by acidic or basic conditions.[2][11] This results in the formation of undecanoic acid and glycerophosphocholine.

  • Acyl Migration: The acyl chain can migrate from the sn-1 to the sn-2 position, resulting in an equilibrium between the two isomers.[3]

G A 1-Undecanoyl-2-hydroxy- sn-glycero-3-phosphocholine B Undecanoic Acid + Glycerophosphocholine A->B Hydrolysis (H2O, pH extremes) C 2-Undecanoyl-1-hydroxy- sn-glycero-3-phosphocholine A->C Acyl Migration C->A Acyl Migration

Caption: Primary degradation pathways of this compound.

Q4: Is this compound susceptible to oxidation?

A4: As it contains a saturated fatty acid (undecanoic acid), it is much less susceptible to oxidation than lysophospholipids with unsaturated fatty acids.[9] However, under harsh conditions or prolonged exposure to oxygen and light, some degree of oxidation can occur. For highly sensitive applications, it is still recommended to handle the compound under an inert atmosphere.

Experimental Protocols

Q5: Can you provide a basic protocol for preparing a stock solution?

A5:

  • Allow the solid this compound to equilibrate to room temperature in a desiccator to prevent condensation of moisture.

  • Weigh the desired amount of the solid in a clean glass vial.

  • Add a suitable solvent. A common choice is a chloroform:methanol mixture (e.g., 2:1 v/v).[10]

  • Vortex briefly to ensure complete dissolution.

  • Purge the vial with an inert gas (argon or nitrogen) before sealing tightly with a Teflon-lined cap.

  • Store at -20°C or below.

Q6: What analytical methods are recommended for quantifying this compound and its degradation products?

A6: A combination of chromatography and detection methods is ideal.

  • HPLC with ELSD or CAD: These methods are suitable for quantifying the parent lipid and its non-volatile degradation products without requiring chromophores.[7][8]

  • LC-MS/MS: This provides high sensitivity and specificity, allowing for the accurate quantification of the parent compound and definitive identification of degradation products based on their mass-to-charge ratios.[2][14]

Sample Preparation for LC-MS Analysis:

  • Protein Precipitation: For biological samples (e.g., plasma, cell lysates), precipitate proteins by adding a 3-4 fold excess of cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex and Centrifuge: Vortex the sample vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the lipids.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for injection into the LC-MS system.

III. References

  • Adlercreutz, P., & Wehtje, E. (2001). A simple HPLC method for the simultaneous analysis of phosphatidylcholine and its partial hydrolysis products 1- and 2-acyl lysophosphatidylcholine. Journal of the American Oil Chemists' Society, 78(10), 989-993. --INVALID-LINK--

  • Cayman Chemical. (n.d.). Lysophosphatidylcholine. Retrieved from --INVALID-LINK--

  • Chen, C., Yang, J. Y., & Liu, K. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences, 20(5), 1149. --INVALID-LINK--

  • Gliszczyńska, A., & Świtalska, M. (2016). Synthesis and Biological Evaluation of Novel Phosphatidylcholine Analogues Containing Monoterpene Acids as Potent Antiproliferative Agents. Molecules, 21(10), 1387. --INVALID-LINK--

  • Guo, L., et al. (2011). Lysophosphatidylcholine is Generated by Spontaneous Deacylation of Oxidized Phospholipids. Chemical Research in Toxicology, 24(1), 111-118. --INVALID-LINK--

  • Kim, H. Y., & Salem, N., Jr. (1986). A simple HPLC method for the simultaneous analysis of phosphatidylcholine and its partial hydrolysis products 1- and 2-acyl lysophosphatidylcholine. Analytical Biochemistry, 157(1), 69-75. --INVALID-LINK--

  • Liebisch, G., Drobnik, W., Lieser, B., & Schmitz, G. (2002). High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. Clinical Chemistry, 48(12), 2217-2224. --INVALID-LINK--

  • MedChemExpress. (n.d.). Lysophosphatidylcholine 18:2-SDS. Retrieved from --INVALID-LINK--

  • Nayak, S., et al. (2023). Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. Langmuir, 39(35), 12267-12278. --INVALID-LINK--

  • Ron-El, R., et al. (1987). Metabolism of liposomes prepared from a labelled ether analog of 1,2-dioleoyl-sn-glycero-3-phosphocholine in the rat. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 922(2), 221-229. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). L-α-Lysophosphatidylcholine from egg yolk. Retrieved from --INVALID-LINK--

  • Torkhovskaya, T. I., et al. (1995). Lysophosphatidylcholine and 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine inhibit the CDP-choline pathway of phosphatidylcholine synthesis at the CTP:phosphocholine cytidylyltransferase step. The Journal of Biological Chemistry, 270(13), 7378-7384. --INVALID-LINK--

  • Wikipedia. (2023). 1-Lysophosphatidylcholine. Retrieved from --INVALID-LINK--

  • Xu, Y., et al. (2020). Quantification of phospholipid degradation products in liposomal pharmaceutical formulations by ultra performance liquid chromatography-mass spectrometry (UPLC-MS). International Journal of Pharmaceutics, 578, 119077. --INVALID-LINK--

  • Yang, S. K., et al. (2010). Simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids. Journal of Chromatographic Science, 48(7), 571-575. --INVALID-LINK--

References

Improving signal-to-noise for 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine in MS

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving Signal-to-Noise for 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC C11:0)

Welcome to the technical support center for the analysis of lysophosphatidylcholines (Lyso-PCs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise (S/N) ratio for specific Lyso-PC species, focusing on this compound (Lyso-PC C11:0), during liquid chromatography-mass spectrometry (LC-MS) experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the analysis of Lyso-PC C11:0.

Q1: My signal for Lyso-PC C11:0 is extremely low or buried in the noise. What is the most common cause?

A: The most frequent culprits for poor signal intensity are inefficient ionization due to matrix effects, or unintended in-source fragmentation (ISF).[1][2] Lysophospholipids are susceptible to fragmenting within the electrospray ionization (ESI) source before they can be detected as the intended precursor ion.[3][4] This reduces the population of your target ion and increases chemical noise, leading to a poor S/N ratio.

Q2: Should I be using positive or negative ion mode for Lyso-PC C11:0 analysis?

A: Positive ion mode is strongly recommended. The phosphocholine headgroup contains a permanently positive-charged quaternary amine, making it highly amenable to forming protonated molecules [M+H]+ in the presence of an acidic mobile phase.[5][6] This ionization pathway is generally more sensitive and specific for Lyso-PCs compared to negative ion mode.

Q3: What are the expected precursor ions (adducts) for Lyso-PC C11:0 in positive ESI mode?

A: You should primarily look for the protonated molecule [M+H]+. However, depending on the purity of your solvents and the composition of your sample matrix, sodium [M+Na]+ and potassium [M+K]+ adducts are also very common.[7][8] It is crucial to check for all potential adducts, as the ion signal may be split among them. The formation of a single, dominant adduct is ideal for maximizing signal intensity.

Adduct Mass Calculation (for C24H50NO7P) Expected m/z
[M+H]+495.34 + 1.007496.35
[M+Na]+495.34 + 22.99518.33
[M+K]+495.34 + 39.10534.44
[M+NH4]+495.34 + 18.03513.37
Note: Exact mass may vary slightly based on instrument calibration.

Q4: How can I quickly confirm if my instrument is detecting any Lyso-PCs at all?

A: Use a targeted MS/MS scan, specifically a precursor ion scan for the characteristic phosphocholine headgroup fragment at m/z 184 .[9][10][11] This is a highly specific and sensitive method for detecting all phosphocholine-containing lipids, including Lyso-PCs. If you see a signal in the precursor ion scan at the expected retention time for your analyte but not in the full scan, it confirms the issue is likely low abundance or high background noise, not a complete absence of the analyte.

Part 2: In-Depth Troubleshooting & Optimization Guides

This section provides a systematic approach to diagnosing and resolving poor S/N, broken down by experimental stage.

Guide 1: ESI Source & Ionization Optimization

The ESI source is the most critical area for improving Lyso-PC signal. The goal is to gently coax the analyte into the gas phase as a stable ion without causing it to fall apart.

Problem: Weak Precursor Ion Signal and High Chemical Noise

Causality: Lysophospholipids are prone to fragmentation in the ESI source, a phenomenon known as in-source fragmentation (ISF).[2][12] Excessive energy from high temperatures or harsh voltages can cause the fragile ester bond or the phosphocholine headgroup to break. This depletes the signal of your target precursor ion (e.g., [M+H]+ at m/z 496.35) and generates fragment ions that contribute to the chemical background, thus decreasing the S/N ratio.[1][4]

Solutions:

  • Reduce Source Voltages: Systematically lower the fragmentor or cone voltage. This reduces the kinetic energy of the ions as they enter the mass spectrometer, minimizing the collisions that lead to fragmentation.[12] A voltage titration experiment is highly recommended (see protocol below).

  • Optimize Temperatures: Lower the gas and sheath gas temperatures. While heat is necessary for desolvation, excessive temperatures can provide enough thermal energy to induce fragmentation.[13] Start with the instrument manufacturer's recommended values and reduce the temperature in increments of 25°C, monitoring the signal intensity.

  • Promote Stable Adduct Formation: The stability of the ionized molecule affects its survival.

    • For [M+H]+: Ensure your mobile phase contains a proton source, such as 0.1% formic acid.[5]

    • For [M+Li]+: In some cases, lithium adducts can be more stable and fragment in a more predictable way than protonated molecules.[14][15] This is an advanced technique that involves adding a low concentration of a lithium salt (e.g., LiOH) to the mobile phase, but it can significantly enhance signal and provide more structural information in MS/MS experiments.

dot

cluster_source ESI Source cluster_ms Mass Analyzer A Lyso-PC C11:0 (in droplet) B Desired Ion: [M+H]+ A->B Gentle Desolvation & Ionization (Low Energy) C Fragment Ion 1: [M-Headgroup+H]+ A->C In-Source Fragmentation (High Energy) D Fragment Ion 2: [Fatty Acyl]+ A->D In-Source Fragmentation (High Energy) E Strong Signal at m/z 496.35 B->E Detected F Weak/No Signal at m/z 496.35 C->F Target Ion Lost D->F

Caption: In-Source Fragmentation vs. Desired Ionization.

Guide 2: Liquid Chromatography Strategy

Effective chromatography is essential for separating Lyso-PC C11:0 from other lipids and matrix components that can suppress its ionization.

Problem: Poor Peak Shape, Low Intensity, and Unstable Signal

Causality:

  • Ion Suppression: Co-elution with more abundant lipids or salts from the sample matrix can compete with your analyte for ionization, drastically reducing its signal.[6][16] Glycerophosphocholines are a major cause of matrix effects in plasma samples.

  • Poor Retention/Peak Shape: Inadequate chromatography leads to broad peaks, which have lower intensity (height) and are harder to distinguish from baseline noise.[16]

Solutions:

  • Column Selection:

    • Reversed-Phase (C18): This is the most common choice. A C18 column separates lipids based on the length and saturation of their fatty acyl chains.[10] For Lyso-PC C11:0, this provides good retention and separation from more polar or non-polar lipids.

    • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) separates based on the polarity of the headgroup. This can be advantageous for separating different lipid classes (e.g., Lyso-PCs from Lyso-PEs).[17]

  • Mobile Phase Optimization:

    • Solvents: A typical mobile phase system for reversed-phase analysis of Lyso-PCs consists of Acetonitrile/Isopropanol and Water.[5][18]

    • Additives: The use of additives is critical for good peak shape and efficient ionization. 10 mM ammonium formate or ammonium acetate with 0.1% formic acid is a standard choice.[5][19] The ammonium ions can help form [M+NH4]+ adducts, while the formic acid ensures a proton source for [M+H]+ formation and improves peak shape.

  • Gradient Optimization: Ensure the gradient is shallow enough around the elution time of Lyso-PC C11:0 to achieve good separation from nearby eluting species.

dot

cluster_workflow LC-MS Troubleshooting Workflow Start Low S/N for Lyso-PC C11:0 CheckMSMS Run Precursor Ion Scan for m/z 184. Is a peak visible? Start->CheckMSMS CheckSample Review Sample Prep. Spike clean solvent with standard. Is signal strong? CheckMSMS->CheckSample No Result_OK Signal is Present! Issue is S/N in Full Scan. Proceed to Peak Shape Check. CheckMSMS->Result_OK Yes CheckPeak Examine Peak Shape in Full Scan. Is it sharp and symmetrical? CheckSource Perform Cone Voltage Titration. Does signal improve at lower voltage? CheckPeak->CheckSource Yes Result_Chroma Primary Issue: Poor Chromatography. Optimize LC Method. CheckPeak->Result_Chroma No CheckSource->CheckSample No Result_ISF Primary Issue: In-Source Fragmentation. Optimize Source Parameters. CheckSource->Result_ISF Yes Result_Matrix Primary Issue: Matrix Suppression. Improve Sample Cleanup. CheckSample->Result_Matrix No Result_Complex Complex Issue. Re-evaluate sample prep and LC-MS interface. CheckSample->Result_Complex Yes Result_OK->CheckPeak

Caption: Troubleshooting Decision Tree for Low S/N.

Guide 3: Sample Preparation

A clean sample is the foundation of a sensitive assay. The goal is to efficiently extract your lipid of interest while removing proteins, salts, and other interfering molecules.

Problem: Inconsistent Results and Low Signal Intensity

Causality:

  • Poor Extraction Recovery: The chosen solvent system may not be optimal for extracting Lyso-PCs, leaving your analyte behind.

  • Matrix Interferences: High concentrations of salts or other lipids can lead to significant ion suppression in the ESI source. Protein precipitation alone is often insufficient for complex matrices like plasma.[20]

Solutions:

  • Lipid Extraction Method:

    • Liquid-Liquid Extraction (LLE): Methods like Bligh-Dyer or Folch are classic but use chloroform. A safer and effective alternative is the MTBE (methyl-tert-butyl ether) method, which isolates lipids in the upper organic phase, simplifying collection.[20]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE.[20] Reversed-phase (C18) or mixed-mode cartridges can be used to selectively bind lipids while salts and other polar contaminants are washed away.

  • Use of an Internal Standard: An internal standard is critical for reliable quantification and for diagnosing extraction problems. The ideal choice is a stable isotope-labeled version of the analyte (e.g., Lyso-PC C11:0-d4) or a structurally similar odd-chain Lyso-PC that is not endogenously present (e.g., Lyso-PC C13:0 or C19:0).[9][11] The standard should be added at the very beginning of the sample preparation process. A poor or inconsistent recovery of the internal standard is a clear indicator of a problem with the extraction protocol.

Part 3: Experimental Protocols & Data

Protocol 1: Cone/Fragmentor Voltage Optimization for Minimizing ISF

This protocol helps determine the optimal source voltage to maximize the precursor ion signal while minimizing fragmentation.

  • Prepare a Standard Solution: Infuse a solution of Lyso-PC C11:0 standard (e.g., 1 µg/mL) directly into the mass spectrometer using a syringe pump. Use a mobile phase composition similar to what is used in your LC method (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Set Up the MS: Operate the instrument in positive ion mode, monitoring the full scan MS spectrum.

  • Acquire Data at Different Voltages: Begin at a high cone/fragmentor voltage (e.g., 150 V, instrument dependent). Acquire data for 1 minute.

  • Decrease Voltage Incrementally: Decrease the voltage in steps of 10-15 V (e.g., 135 V, 120 V, 105 V... down to ~30 V), acquiring data for 1 minute at each step.

  • Analyze the Data: Create an extracted ion chromatogram for your target precursor [M+H]+ (m/z 496.35) and a key fragment ion (e.g., the neutral loss of the phosphocholine headgroup, m/z 313.25). Plot the intensity of the precursor and fragment ions against the voltage.

  • Select Optimal Voltage: The optimal cone/fragmentor voltage is the one that provides the highest intensity for the precursor ion before the intensity of the fragment ion begins to significantly increase. This represents the "sweet spot" between efficient ion sampling and destructive fragmentation.

Protocol 2: Basic Lipid Extraction using MTBE

This is a robust method for extracting lipids from plasma or serum.

  • Sample Preparation: To 100 µL of sample (e.g., plasma) in a glass tube, add your internal standard.

  • Add Methanol: Add 300 µL of methanol and vortex thoroughly to precipitate proteins.

  • Add MTBE: Add 1 mL of MTBE (methyl-tert-butyl ether) and vortex for 30-60 minutes at 4°C.

  • Phase Separation: Add 250 µL of MS-grade water to induce phase separation. Vortex for 1 minute and then centrifuge at ~1,000 x g for 10 minutes.

  • Collect Supernatant: Two phases will form. Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

  • Dry and Reconstitute: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of your initial LC mobile phase. The sample is now ready for injection.

References

Technical Support Center: Troubleshooting Cell Viability with 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 11:0)

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, a specific lysophosphatidylcholine (Lyso-PC or LPC). This document is designed to address common cell viability challenges encountered during experimentation. As a bioactive lipid, LPC can elicit potent cellular responses, but its physicochemical properties can also introduce experimental artifacts. This guide provides in-depth troubleshooting, validated protocols, and a mechanistic framework to help you achieve reproducible and meaningful results.

Section 1: Core Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most pressing issues researchers face.

Q1: I'm observing massive, rapid cell death even at what I believe are low concentrations of LPC. What is the likely cause?

A1: This is a classic sign of acute cytotoxicity, which can stem from two primary sources: supraphysiological concentrations leading to membrane disruption (necrosis) or issues with compound solubility.

  • Mechanism of Action vs. Detergent Effects: Lysophospholipids like LPC are amphipathic molecules, meaning they have both water-loving (hydrophilic) and fat-loving (hydrophobic) parts. At low concentrations, they act as signaling molecules, often triggering specific cellular pathways that can lead to programmed cell death, or apoptosis.[1][2] However, at concentrations above their Critical Micelle Concentration (CMC), they can act like detergents, physically disrupting the cell membrane's lipid bilayer. This leads to rapid, uncontrolled cell lysis known as necrosis.[3][4] It is crucial to work below the CMC to study the biological effects rather than the physical, detergent-like properties. While the specific CMC for 1-undecanoyl LPC (11:0) is not readily published, related short-chain LPCs like 1-decanoyl-LPC have a CMC around 7.0 mM.[5] It is highly probable that concentrations approaching the high micromolar or low millimolar range are causing direct membrane lysis.

  • Solubility and "Hot Spots": LPC can be challenging to dissolve uniformly in aqueous cell culture media.[6] If not properly solubilized, microscopic precipitates or localized high-concentration "hot spots" can form. Cells that come into direct contact with these hot spots will experience a very high localized dose, leading to rapid necrotic death, even if the average concentration in the well is low.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: This is non-negotiable. Test a wide range of concentrations, starting from low nanomolar and going up to high micromolar (e.g., 10 nM to 100 µM). This will help you identify the threshold for acute cytotoxicity versus a more controlled, biological response.

  • Verify Solubility: After adding your LPC stock to the media, visually inspect it under a microscope before adding it to the cells. Look for any signs of precipitation or cloudiness.

  • Optimize Solubilization: Prepare your LPC stock in a suitable solvent like ethanol or DMSO, but be mindful of the final solvent concentration in your culture media (typically <0.1%).[6] For final dilution into media, vortexing while adding the stock solution can help ensure uniform dispersal. Some protocols recommend using a carrier protein like fatty-acid-free Bovine Serum Albumin (BSA) to improve solubility and delivery.[7]

Q2: My cell viability results are highly variable between replicate wells and between experiments. What's causing this inconsistency?

A2: Inconsistent results with lipid-based compounds often point to technical variability in reagent preparation, handling, or the assay itself. [8]

  • Pipetting and Mixing: As mentioned above, improper mixing can lead to concentration gradients across a multi-well plate. The "edge effect," where outer wells evaporate more quickly, can also concentrate the compound and affect cell health.[8]

  • Reagent Stability: LPC solutions, especially those with unsaturated acyl chains, can be prone to oxidation and hydrolysis over time, altering their activity.[4] Aqueous solutions of LPC are not recommended for storage for more than one day.[6]

  • Assay Interference: The type of viability assay used is critical.

    • Metabolic Assays (MTT, MTS, WST): These assays measure mitochondrial reductase activity.[9] If your LPC treatment affects mitochondrial function directly (which is plausible), it can give a misleading reading of cell viability that doesn't correlate with the actual number of living cells.

    • ATP-Based Assays (e.g., CellTiter-Glo®): These measure the total ATP content of the well, which is a robust indicator of metabolically active cells.[9][10] They are generally less prone to compound interference than colorimetric assays.

    • Membrane Integrity Assays (LDH, Trypan Blue): These measure cell death by detecting markers of ruptured membranes.[11] They are excellent for quantifying necrosis but will not detect early-stage apoptosis.

Troubleshooting Steps & Best Practices:

  • Standardize Preparation: Always prepare a fresh dilution of LPC from a frozen stock for each experiment. Do not reuse diluted solutions.

  • Improve Plating Technique: Ensure a homogenous cell suspension when plating. To mitigate the edge effect, avoid using the outer wells of your plate for experimental samples; instead, fill them with sterile PBS or media.[8]

  • Validate Your Assay: Consider running two different types of viability assays in parallel to confirm your results. For example, pair a metabolic assay (MTS) with a cytotoxicity assay that measures lactate dehydrogenase (LDH) release.[11] A decrease in metabolic activity without a corresponding increase in LDH release might suggest a cytostatic effect or metabolic reprogramming, not necessarily cell death.

Q3: How can I determine if the cell death I'm observing is programmed apoptosis or uncontrolled necrosis?

A3: Distinguishing between apoptosis and necrosis is fundamental to understanding the mechanism of LPC-induced cytotoxicity. This requires assays that can differentiate the distinct hallmarks of each process. [12][13]

  • Apoptosis is a controlled, programmed process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of caspase enzymes. A key early event is the "flipping" of a phospholipid called phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14]

  • Necrosis is an uncontrolled process resulting from acute injury, characterized by cell swelling and the rupture of the plasma membrane, which releases intracellular contents into the surrounding environment.[15][16]

Recommended Experimental Workflow: The gold-standard method for distinguishing these processes is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. [17][18]

  • Annexin V: This is a protein that has a high affinity for phosphatidylserine (PS). When conjugated to a fluorescent dye (like FITC), it will bind to the surface of cells in early apoptosis.

  • Propidium Iodide (PI): This is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells when the membrane has been compromised, as in necrosis or late-stage apoptosis.

Interpreting the Results: By staining cells with both reagents, you can differentiate four populations:

  • Annexin V (-) / PI (-): Healthy, viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells (though this population is often small, as primary necrosis can be rapid).[17]

A second, complementary method is the Lactate Dehydrogenase (LDH) Release Assay . LDH is a stable enzyme present in the cytoplasm of all cells.[19] When the cell membrane ruptures during necrosis, LDH is released into the culture medium, where it can be quantified.[20][21] This provides a direct measure of cytotoxicity due to membrane lysis.[22]

Section 2: Frequently Asked Questions (FAQs)

  • Q: What is the primary mechanism of LPC-induced cell death?

    • A: LPC can induce cell death through multiple pathways. At lower, more physiologically relevant concentrations, it often triggers apoptosis by inducing endoplasmic reticulum (ER) stress and activating the JNK signaling pathway.[1][2] It can also lead to the production of reactive oxygen species (ROS) and activate caspases.[23][24] At high concentrations, it primarily causes necrosis through its detergent-like effects on the cell membrane.[3][4]

  • Q: What are the essential controls for my experiments?

    • A: Proper controls are crucial for interpreting your data. The table below outlines the mandatory controls for a typical experiment.

Control TypePurposeImplementation
Vehicle Control To account for any effects of the solvent used to dissolve the LPC.Treat cells with the highest concentration of the solvent (e.g., 0.1% DMSO) used in the experimental wells.
Untreated Control To establish the baseline health and viability of the cells.Cells cultured in media only, with no treatment.
Positive Control To ensure the cell death assay is working correctly.Treat cells with a known inducer of apoptosis (e.g., Staurosporine) or necrosis (e.g., a high concentration of H₂O₂ or Triton™ X-100 for LDH assays).
Assay Background To measure the intrinsic signal of the media and assay reagents.Wells containing only cell culture media and the assay reagent (no cells).
  • Q: How should I prepare and store my LPC stock solution?

    • A: Store the solid powder at -20°C as recommended by suppliers.[6] For stock solutions, dissolve in an organic solvent like high-purity ethanol or DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Avoid storing working dilutions in aqueous buffers for more than a day, as LPC can degrade.[6]

Section 3: Key Experimental Protocols

Protocol 1: Determining Optimal Concentration with a Dose-Response Assay (MTS Assay)

This protocol helps identify the cytotoxic threshold and the optimal concentration range for your experiments.

  • Cell Plating: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of LPC 11:0 in your cell culture medium. A common starting range is 100 µM down to 10 nM. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of LPC.

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add the MTS reagent (or a similar tetrazolium compound) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to produce a good signal without being toxic to the cells.[9]

  • Measurement: Read the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

  • Analysis: Subtract the background absorbance (media + reagent only). Normalize the data to the vehicle-treated control wells (set as 100% viability) and plot the percent viability against the log of the LPC concentration to determine the EC₅₀ (the concentration that causes a 50% reduction in viability).

Protocol 2: Distinguishing Apoptosis vs. Necrosis via Annexin V & PI Staining

This protocol provides a definitive method to quantify the mode of cell death.

  • Cell Treatment: Plate and treat cells with the desired concentrations of LPC (based on your dose-response data) in a 6-well plate. Include untreated and positive controls (e.g., Staurosporine for apoptosis).

  • Cell Harvesting: After treatment, collect both the floating cells (which may be apoptotic/necrotic) and the adherent cells (harvested using trypsin). Combine them and centrifuge to pellet the total cell population.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[25]

  • Incubation: Gently vortex and incubate the tubes at room temperature for 15-20 minutes in the dark.[17]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and gating.

Section 4: Visual Guides

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing cell viability issues.

G cluster_0 Start Start: Unexpected Cell Death with LPC Treatment Check_Conc Is the concentration above 10 µM? Start->Check_Conc High_Conc High Likelihood of Necrosis due to Detergent Effect Check_Conc->High_Conc Yes Check_Sol Is the compound fully dissolved in media? Check_Conc->Check_Sol No Perform_Dose_Response Action: Perform Wide Dose-Response Curve (nM to high µM range) High_Conc->Perform_Dose_Response Sol_Issue Precipitation causing 'hot spots' of toxicity Check_Sol->Sol_Issue No Check_Assay Are you using a metabolic assay (MTT/MTS)? Check_Sol->Check_Assay Yes Improve_Sol Action: Improve Solubilization (e.g., use BSA carrier, vortexing) Sol_Issue->Improve_Sol Assay_Artifact Potential for assay artifact (e.g., mitochondrial interference) Check_Assay->Assay_Artifact Yes Apoptosis_Necrosis Action: Run Annexin V/PI Assay to definitively distinguish apoptosis vs. necrosis Check_Assay->Apoptosis_Necrosis No (or results validated) Validate_Assay Action: Validate with a secondary assay (LDH or Annexin V/PI) Assay_Artifact->Validate_Assay

Caption: Troubleshooting workflow for LPC-induced cytotoxicity.

Mechanisms of LPC-Induced Cell Death

This diagram illustrates the two primary pathways of cell death induced by LPC.

G cluster_high_conc High Concentration (>CMC) cluster_low_conc Low Concentration (; style= LPC LPC 11:0 Treatment Membrane Cell Membrane Disruption (Detergent-like Effect) LPC->Membrane Signaling Receptor Binding & Intracellular Signaling LPC->Signaling Necrosis Necrosis Membrane->Necrosis Rapid Lysis rounded rounded ; bgcolor= ; bgcolor= ER_Stress ER Stress & JNK Activation Signaling->ER_Stress Caspase Caspase Activation ER_Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis Programmed Cell Death

Caption: Divergent cell death pathways based on LPC concentration.

References

Technical Support Center: Troubleshooting Inconsistent Results in 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 11:0) Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 11:0). This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve inconsistencies in your experiments. As Senior Application Scientists, we understand that variability in results can be a significant roadblock, and this center is structured to address the multifaceted nature of working with bioactive lipids.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries regarding the handling and properties of LPC 11:0.

Question 1: What is this compound (LPC 11:0) and what is its biological significance?

This compound, or LPC 11:0, is a species of lysophosphatidylcholine (LPC), a class of phospholipids that act as important signaling molecules in various biological processes.[1][2] LPCs are generated from the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2.[3][4] They are implicated in inflammation, immune cell activation, and cardiovascular diseases.[1][2][5] The specific biological activity of an LPC is highly dependent on the length and saturation of its fatty acid chain, making the use of specific species like LPC 11:0 crucial for targeted research.[1]

Question 2: Why is proper storage of LPC 11:0 so critical for experimental consistency?

LPC 11:0, being a saturated lipid, is relatively stable compared to its unsaturated counterparts. However, all phospholipids are susceptible to degradation.[6] Improper storage can lead to hydrolysis of the ester bond or absorption of moisture, which can alter the compound's physical state and concentration.[6][7] For long-term stability, LPC 11:0 powder should be stored at -20°C ± 4°C in a glass container with a Teflon-lined closure.[6] Once dissolved in an organic solvent, it should also be stored under the same temperature conditions, preferably under an inert gas like argon or nitrogen to displace oxygen.[6][8]

Question 3: What is the best way to dissolve and handle LPC 11:0?

For initial stock solutions, high-purity organic solvents such as ethanol, chloroform, or methanol are recommended.[9][10] It is critical to use glass or Teflon-lined containers and transfer instruments, as organic solvents can leach plasticizers and other contaminants from plastic labware, which can interfere with your experiments.[6] When preparing aqueous solutions for cell-based assays, the stock solution is typically added to the aqueous buffer or media. Vigorous vortexing or sonication may be required to ensure proper dispersion. Be mindful of the final solvent concentration in your experiment, and always include a vehicle control.[11]

Question 4: What is the Critical Micelle Concentration (CMC), and why does it matter for my experiments?

The Critical Micelle Concentration (CMC) is the concentration at which lysophospholipids self-assemble from monomers into micelles.[12][13] This is a critical parameter because the biological activity of LPC can differ significantly depending on whether it is in a monomeric or micellar state.[1] The CMC is influenced by the acyl chain length, temperature, and the ionic strength of the solution.[12][14] For LPCs, a shorter acyl chain generally corresponds to a higher CMC.[13] Exceeding the CMC can lead to non-specific detergent-like effects on cell membranes, which may be misinterpreted as specific biological activity.

Question 5: My LPC 11:0 powder looks gummy or waxy. Can I still use it?

A gummy or waxy appearance indicates that the lipid powder has likely absorbed moisture from the atmosphere.[6][7] This can compromise the integrity and accurate weighing of the compound. While it might still be usable if purity can be confirmed, it is a strong indicator of improper storage. To prevent this, always allow the container to warm to room temperature before opening to avoid condensation of atmospheric moisture onto the cold powder.[6]

Part 2: In-Depth Troubleshooting Guide

This guide is structured to follow a typical experimental workflow, addressing potential pitfalls at each stage.

Section A: Reagent and Sample Integrity

Issue 1: High variability observed between freshly prepared solutions from the same stock.

  • Causality Analysis: This issue often points to problems with the initial stock solution's homogeneity or stability. LPCs can form micro-aggregates in solution, especially if not fully dissolved. Furthermore, repeated warming and cooling of the stock can lead to solvent evaporation, altering the concentration.

  • Troubleshooting & Validation:

    • Ensure Complete Solubilization: After dissolving the LPC 11:0 powder, briefly sonicate the stock solution to ensure complete dissolution and break up any potential aggregates.

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles and solvent evaporation, aliquot the main stock solution into single-use glass vials.[9] Overlay the solution with an inert gas before sealing and freezing.

    • Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. Moisture in the solvent can promote hydrolysis over time.

Issue 2: My experimental results are inconsistent with published data, or I observe unexpected biological effects.

  • Causality Analysis: Several factors can cause a deviation from expected outcomes.

    • Acyl Chain Migration: Lysophospholipids can undergo acyl migration, where the fatty acid moves from the sn-1 to the sn-2 position.[15][16] The resulting isomer may have different biological activity. This process is accelerated by non-neutral pH.[15]

    • Biological Conversion: In biological systems, LPC is a substrate for the enzyme autotaxin, which converts it to lysophosphatidic acid (LPA).[1][4] LPA has its own potent signaling activities that could be confounding your results.[1][5]

    • Concentration Effects (Monomer vs. Micelle): As discussed in the FAQ, crossing the CMC can lead to detergent effects that damage cell membranes, causing cytotoxicity or other artifacts not related to specific receptor-mediated signaling.[14]

  • Troubleshooting & Validation:

    • Confirm Identity and Purity: If possible, verify the identity and purity of your LPC 11:0 standard using mass spectrometry. Check for the presence of the sn-2 isomer.[17][18]

    • Control for LPA Effects: Consider using an autotaxin inhibitor in your experimental setup to prevent the conversion of LPC to LPA, or directly test the effect of LPA to understand its potential contribution.[5]

    • Perform Dose-Response Curves: Conduct experiments across a wide range of LPC 11:0 concentrations. This will help differentiate specific biological responses from non-specific effects that may occur at higher concentrations, particularly above the CMC.

Section B: Experimental Execution

Issue 3: I'm seeing inconsistent or irreproducible results in my cell-based assays.

  • Causality Analysis: The complex environment of cell culture media and the dynamic nature of living cells introduce multiple variables.

    • Interaction with Serum: Serum contains high levels of albumin, which can bind to LPC and act as a carrier or scavenger, effectively reducing the bioavailable concentration of free LPC.[1] This can lead to different outcomes in serum-free versus serum-containing media.

    • Rapid Metabolism: Cells actively metabolize lipids. LPCs can be rapidly reacylated back into phosphatidylcholines via the Lands cycle or degraded by lysophospholipases.[3][4] This means the effective concentration of LPC 11:0 may decrease significantly over the course of a long incubation.

    • Solvent Toxicity: The organic solvent used to dissolve the LPC stock can be toxic to cells, even at low final concentrations. This can mask or alter the specific effects of the LPC itself.

  • Troubleshooting & Validation:

    • Define Media Conditions: Directly compare results in serum-free and serum-containing media to understand the influence of protein binding. If using serum, keep the percentage consistent across all experiments.

    • Conduct Time-Course Experiments: Perform shorter incubation times to capture the primary effects of LPC 11:0 before it is extensively metabolized.

    • Optimize Vehicle Control: Always run a vehicle control with the same final concentration of the organic solvent used for the LPC stock. If you observe effects in the vehicle control, you may need to reduce the final solvent concentration by preparing a more concentrated stock.

Section C: Analytical Quantification (LC-MS/MS)

Issue 4: My quantitative lipidomics data for LPC 11:0 is not reproducible.

  • Causality Analysis: Lipidomics, particularly using mass spectrometry, is a powerful but sensitive technique with several potential pitfalls.[19][20]

    • Sample Degradation: Endogenous lipases and esterases in biological samples (like plasma) can remain active and alter lipid profiles, including generating or degrading LPCs, if not properly quenched during sample collection and extraction.[21]

    • Ion Suppression: High-abundance lipids or other molecules in the sample can co-elute with LPC 11:0 and suppress its ionization in the mass spectrometer's source, leading to an underestimation of its quantity.[19]

    • Inappropriate Internal Standard: Accurate quantification requires a suitable internal standard. Using an internal standard that behaves very differently from LPC 11:0 during extraction and ionization will lead to inaccurate results.[19][22]

  • Troubleshooting & Validation:

    • Quench Enzymatic Activity: For plasma or tissue samples, process them immediately on ice and use extraction solvents (e.g., cold methanol) to precipitate proteins and quench enzymatic activity.[9] The use of enzyme inhibitors like PMSF during collection has also been shown to stabilize the lipidome.[21]

    • Improve Chromatographic Separation: Optimize your liquid chromatography (LC) method to ensure LPC 11:0 is well-separated from other high-abundance lipids. A high-resolution column (such as a C18) is a good starting point.[23]

    • Use a Stable Isotope-Labeled or Odd-Chain Internal Standard: The gold standard is a stable isotope-labeled LPC 11:0. If unavailable, a closely related odd-chain LPC (e.g., LPC 13:0 or LPC 17:0), which is not naturally abundant, is an excellent alternative as it will have similar extraction and ionization properties.[24]

Part 3: Protocols, Data & Visualizations

Quantitative Data Summary

Table 1: Physicochemical Properties of Selected Lysophosphatidylcholines

Property1-Undecanoyl-LPC (11:0)1-Palmitoyl-LPC (16:0)1-Stearoyl-LPC (18:0)Source
Molecular Weight ~467.6 g/mol ~495.6 g/mol ~523.7 g/mol [10]
Critical Micelle Conc. (CMC) Not widely reported~2.9 - 8.4 µM~0.25 - 0.4 µM[7]
Recommended Solvents Ethanol, Chloroform, MethanolEthanol, Chloroform, MethanolEthanol, Chloroform, Methanol[10]

Note: CMC values are highly dependent on experimental conditions like temperature and buffer composition.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of LPC 11:0

  • Receiving: Upon receipt, store the LPC 11:0 powder in its original vial at -20°C.

  • Preparation of Stock Solution:

    • Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.

    • Under a sterile hood, weigh the desired amount of powder and dissolve in an appropriate anhydrous organic solvent (e.g., ethanol) in a glass vial to a concentration of 1-10 mg/mL.

    • Briefly sonicate in a water bath to ensure complete dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, amber glass vials with Teflon-lined caps.

    • If possible, overlay the solution with a gentle stream of inert gas (argon or nitrogen) before sealing.

    • Store the aliquots at -20°C. For unsaturated LPCs, -80°C is recommended.[8]

Visualizations

Below are diagrams created using DOT language to illustrate key troubleshooting workflows and concepts.

G cluster_0 Troubleshooting Workflow Start Inconsistent Results Observed Q1 Are reagent controls (vehicle, etc.) behaving as expected? Start->Q1 A1_Yes Check Experimental Variables Q1->A1_Yes Yes A1_No Re-evaluate Reagent Integrity Q1->A1_No No Q2 Is the LPC concentration near/above the CMC? A1_Yes->Q2 A1_No_Action A1_No_Action A1_No->A1_No_Action Check stock solution: - Purity - Storage - Solvent effects A2_Yes Potential non-specific detergent effects. Lower concentration. Q2->A2_Yes Yes A2_No Check for Biological Instability Q2->A2_No No Q3 Are you using serum in your assay? A2_No->Q3 A3_Yes Consider LPC binding to albumin. Compare with serum-free. Q3->A3_Yes Yes A3_No Investigate cellular metabolism (e.g., time-course study). Q3->A3_No No

Caption: Decision tree for troubleshooting inconsistent experimental results.

G PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC LPC 11:0 (Added Exogenously) ATX Autotaxin (ATX) Lysophospholipase D LPC->ATX Potential Confounding Pathway LPCAT LPC Acyltransferase (LPCAT) LPC->LPCAT LPL Lysophospholipases LPC->LPL LPA Lysophosphatidic Acid (LPA) (Potent Signaling Molecule) Reacylation Re-acylation (Lands Cycle) Reacylation->PC Degradation Further Degradation PLA2->LPC Endogenous Production ATX->LPA LPCAT->Reacylation LPL->Degradation

Caption: Metabolic pathways of LPC in biological systems.

References

Technical Support Center: 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC(11:0)). As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments and to provide solutions to common challenges.

Product Specifications

PropertyValue
Chemical Formula C₁₉H₄₀NO₇P
Molecular Weight 425.5 g/mol
Appearance White to off-white solid
Storage Temperature -20°C[1][2]
Long-term Stability ≥ 2-4 years (when stored properly)[2][3]

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound upon receipt?

A: Upon receipt, this product should be stored at -20°C in a tightly sealed container to prevent degradation.[1][2] It is advisable to handle the compound in a well-ventilated area.[4][5][6] For repeated use, it is best to aliquot the solid into smaller, single-use vials to minimize exposure to atmospheric moisture and oxygen, which can affect its stability.

Q2: What is the best solvent for preparing a stock solution?

A: The choice of solvent depends on your experimental needs. For similar lysophospholipids, ethanol and chloroform are effective for creating stock solutions.[1] For aqueous applications, it is recommended to first dissolve the lipid in a small amount of a water-miscible organic solvent like ethanol before hydrating with an aqueous buffer. Direct dissolution in aqueous buffers can be challenging due to the amphiphilic nature of the molecule.

Q3: What is the Critical Micelle Concentration (CMC) of this lipid, and why is it important?

A: The Critical Micelle Concentration (CMC) is the concentration at which the individual lipid monomers begin to self-assemble into micelles in an aqueous solution. While the exact CMC for this compound is not readily published, we can estimate it based on the trend observed with other lysophosphatidylcholines. The CMC decreases with increasing acyl chain length.[7][8] For instance, the CMC for 1-decanoyl- (10:0) and 1-dodecanoyl- (12:0) sn-glycero-3-phosphocholine are 7.0 mM and 0.70 mM, respectively.[7][8] Therefore, the CMC for the undecanoyl (11:0) version is expected to be between these values, likely in the range of 1-3 mM. Knowing the CMC is crucial as the behavior and bioavailability of the lipid change significantly above this concentration.

Q4: How can I ensure the stability of my prepared solutions?

A: For long-term storage, it is recommended to store stock solutions in an organic solvent at -20°C or -80°C. Aqueous solutions are more prone to hydrolysis and should be prepared fresh for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C for no longer than a few days. The stability of liposomal formulations can be enhanced by lyophilization.

Q5: Can this lipid be used to form liposomes?

A: Due to its single acyl chain and conical shape, this compound is a potent solubilizing agent and tends to form micelles rather than stable bilayers on its own. However, it can be incorporated into a liposome formulation with other bilayer-forming lipids (like dioleoylphosphatidylcholine - DOPC) to modulate the properties of the liposome, such as increasing its permeability or fusogenicity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in Aqueous Solution The concentration is above the solubility limit, or the temperature is too low.Gently warm the solution and sonicate. If precipitation persists, the concentration may be too high for the chosen buffer system. Consider preparing a fresh, more dilute solution.
Cloudy or Hazy Solution The lipid concentration is well above the CMC, leading to the formation of large, light-scattering aggregates.Dilute the solution to a concentration closer to the CMC. The solution should become clear as the larger aggregates dissociate into smaller micelles.
Inconsistent Experimental Results The lipid may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles or exposure to moisture.Use a fresh aliquot of the lipid for your experiments. It is also advisable to check the purity of the lipid using techniques like Thin Layer Chromatography (TLC) or Mass Spectrometry.
Low Biological Activity The active monomeric form of the lipid may be depleted if the concentration used is significantly above the CMC, as the lipid will be sequestered in micelles.Conduct a dose-response experiment with concentrations both below and above the estimated CMC to determine the optimal concentration for your assay.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous ethanol or chloroform to the weighed lipid to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Vortex the solution until the lipid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed glass vial at -20°C.

Protocol 2: Preparation of Micellar Solution
  • Aliquot Stock Solution: In a glass vial, add the required volume of the organic stock solution.

  • Evaporate Solvent: Dry the lipid to a thin film under a gentle stream of nitrogen gas. For larger volumes, a rotary evaporator can be used.

  • Hydration: Add the desired aqueous buffer to the lipid film. The final concentration should be above the estimated CMC (e.g., 5-10 mM).

  • Vortexing: Vortex the solution vigorously for several minutes until the lipid film is completely hydrated and the solution is clear.

  • Sonication (Optional): For a more uniform micelle size distribution, the solution can be briefly sonicated in a bath sonicator.

Diagrams

Micelle_Formation cluster_monomers Below CMC cluster_micelle Above CMC Monomer 1 Monomer Micelle Micelle Monomer 1->Micelle Self-Assembly Monomer 2 Monomer Monomer 2->Micelle Monomer 3 Monomer Monomer 3->Micelle Monomer 4 Monomer Monomer 4->Micelle

Caption: Micelle formation above the Critical Micelle Concentration (CMC).

References

Technical Support Center: Analysis of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC 11:0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to minimize artifacts and ensure the highest quality data in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and analysis of Lyso-PC 11:0.

Q1: What are the recommended storage and handling conditions for Lyso-PC 11:0 to prevent degradation?

A1: Proper storage is critical to prevent hydrolysis and oxidation. Lyso-PC 11:0, especially if unsaturated, is susceptible to degradation.[1][2]

  • Solid Form: Saturated lysophosphatidylcholines like Lyso-PC 11:0 are relatively stable as powders.[1] For long-term stability, store at -20°C under an inert atmosphere (argon or nitrogen).[3][4][5] Before use, allow the container to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.[1]

  • In Solution: If dissolved in an organic solvent, store in a glass vial with a Teflon-lined cap at -20°C.[1][2] Avoid using plastic containers for organic solutions as plasticizers can leach into the sample.[1][2] For aqueous solutions, it is recommended to prepare them fresh and not store them for more than one day.[5][6]

Q2: What is the most common analytical technique for Lyso-PC 11:0, and what are the expected mass transitions?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful method for the detection and quantification of lysophospholipids.[7][8][9]

  • Ionization Mode: Positive electrospray ionization (+ESI) is typically used.

  • Precursor Ion: For Lyso-PC 11:0, the protonated molecule [M+H]⁺ is monitored. The molecular weight of this compound is 455.5 g/mol .

  • Product Ion: The most characteristic and abundant fragment ion for lysophosphatidylcholines is the phosphocholine headgroup at m/z 184.[9][10][11] Therefore, the primary mass transition to monitor in a Multiple Reaction Monitoring (MRM) experiment would be 455.5 → 184.1.

Q3: Why is an internal standard crucial for accurate quantification of Lyso-PC 11:0?

A3: An internal standard (IS) is essential to compensate for variations in sample preparation, injection volume, and matrix effects, particularly ion suppression.[12][13]

  • Ideal Internal Standard: The ideal IS is a stable isotope-labeled version of the analyte (e.g., Lyso-PC 11:0-d4). If unavailable, a structurally similar lysophospholipid with a different chain length that is not present in the sample (e.g., Lyso-PC 13:0 or Lyso-PC 17:0) is a suitable alternative. Using an IS from the same lipid class helps to mimic the ionization behavior of the analyte.[7][8]

  • When to Add: The internal standard should be added at the very beginning of the sample preparation process to account for analyte loss during all subsequent steps.[13]

II. Troubleshooting Guide: Minimizing Artifacts

This section provides detailed solutions to specific problems encountered during Lyso-PC 11:0 analysis.

Issue 1: Artificial Generation of Lyso-PC during Sample Preparation

Q: My Lyso-PC 11:0 levels are unexpectedly high and variable between replicates. Could my sample preparation be creating this artifact?

A: Yes, this is a common artifact. Artificial generation of lysophospholipids can occur through the hydrolysis of phosphatidylcholines (PCs) present in your sample matrix.[14] This can be catalyzed by endogenous phospholipase activity or harsh chemical conditions during extraction.[15]

Causality:

  • Enzymatic Activity: Phospholipases (like PLA1 and PLA2) in biological samples can remain active even in organic solvents, cleaving fatty acids from PCs to form Lyso-PCs.[15]

  • Chemical Hydrolysis: Extreme pH conditions (acidic or alkaline) during extraction can chemically hydrolyze the ester bond of PCs.[14][16][17]

Mitigation Protocol:

  • Immediate Enzyme Inactivation:

    • For plasma or serum samples, process them immediately after collection or store them at -80°C.[18]

    • Begin extraction by adding a cold solvent like methanol or isopropanol to quench enzymatic activity.

  • Optimized Extraction Method (Modified Folch or Bligh-Dyer):

    • Use a neutral pH extraction procedure. Avoid strong acids or bases in your extraction solvents.[7][8][14]

    • A common method is the Folch extraction using chloroform:methanol (2:1, v/v).[19]

  • Control Samples:

    • Include a "process blank" (a sample with no biological matrix but subjected to the entire extraction procedure) to check for contamination.

    • Analyze a sample of the corresponding PC (e.g., di-11:0 PC) that has been through the extraction process to assess the degree of artificial Lyso-PC formation.

Issue 2: Poor Peak Shape and Low Signal Intensity

Q: I'm observing significant peak tailing and low sensitivity for my Lyso-PC 11:0 peak. What could be the cause?

A: Poor peak shape and low signal can stem from several factors, including interactions with the analytical column and ion suppression from the sample matrix.

Causality:

  • Analyte Adsorption: The phosphate group in Lyso-PC can interact with active sites on the silica of the column or with metal surfaces in the HPLC system, leading to peak tailing and sample loss.[20]

  • Ion Suppression: Co-eluting compounds from the sample matrix, especially other phospholipids, can compete for ionization in the mass spectrometer's source, reducing the signal of your analyte.[12][21][22][23] This is a major challenge in lipidomics.

Mitigation Strategies:

StrategyRationale
Chromatography Optimization Separate the analyte from interfering matrix components.[12]
Sample Preparation Remove interfering compounds before analysis.[12][24]
Use of Metal-Free Systems Prevents adsorption of phosphorylated compounds to metal surfaces.[20]

Detailed Protocols:

  • Chromatography:

    • Column Choice: Consider using a column with deactivated silica or a PEEK-lined (metal-free) column to minimize interactions.[20]

    • Mobile Phase Additives: Adding a small amount of a weak acid (e.g., 0.1% formic acid) can improve peak shape by protonating the silanol groups on the column.

  • Sample Cleanup for Ion Suppression:

    • Solid-Phase Extraction (SPE): This is a highly effective way to remove interfering lipids and salts.[12]

    • Phospholipid Removal Plates/Cartridges: These specialized products are designed to selectively remove phospholipids from the sample matrix.[24]

Issue 3: In-Source Fragmentation Leading to Misidentification

Q: I'm seeing unexpected peaks that could be misinterpreted as other lipids. Could this be in-source fragmentation?

A: Yes, in-source fragmentation (ISF) is a phenomenon where the analyte fragments in the ion source of the mass spectrometer before entering the mass analyzer.[21][25][26] This can lead to the false identification of lipids and inaccurate quantification.

Causality:

  • Harsh ion source conditions, such as high temperatures or voltages, can cause labile molecules like lipids to fragment.[21][25] For Lyso-PCs, this can result in the loss of the headgroup or other neutral losses.

Visualizing the Problem:

cluster_source Ion Source cluster_analyzer Mass Analyzer Analyte_Ion Lyso-PC 11:0 Ion [M+H]+ Fragment_Ion Fragment Ion (e.g., [M+H-H2O]+) Analyte_Ion->Fragment_Ion High Energy Detected_Analyte Correct m/z Analyte_Ion->Detected_Analyte Intact Ion Transfer Detected_Fragment Artifact m/z Fragment_Ion->Detected_Fragment Fragment Ion Transfer

Caption: In-source fragmentation workflow.

Mitigation Protocol:

  • Optimize Ion Source Parameters:

    • Systematically reduce the source temperature and capillary voltage to find the optimal conditions that maintain good ionization efficiency while minimizing fragmentation.

  • Use a Gentler Ionization Technique:

    • If available on your instrument, consider using a cooler or softer ionization source.

  • Confirm with Tandem MS (MS/MS):

    • True analytes will have a specific precursor-product ion relationship. In-source fragments will not have the expected precursor ion. By performing a product ion scan on the suspected artifact peak, you can confirm if it originates from your target analyte.

IV. Experimental Workflow and Data Interpretation

A robust experimental workflow is essential for reliable results.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Lipid Extraction (e.g., Folch) IS_Spike->Extraction Cleanup SPE or Phospholipid Removal (Optional) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Review Data Review & QC Checks Quantification->Review

Caption: Recommended workflow for Lyso-PC 11:0 analysis.

By following these guidelines, researchers can significantly reduce the risk of artifacts and generate accurate, reproducible data for this compound analysis.

References

Validation & Comparative

A Comparative Guide to 1-Undecanoyl-LPC and Other Bioactive Lysophospholipids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lysophospholipids (LPs), once considered mere metabolic intermediates of membrane phospholipids, are now recognized as a critical class of intercellular signaling molecules.[1] These lipids, characterized by a glycerol or sphingoid backbone, a single acyl chain, and a polar head group, exert profound control over a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, and angiogenesis.[2][3][4] Their signaling is primarily mediated through specific G protein-coupled receptors (GPCRs), making them and their metabolic enzymes attractive targets for drug development.[1][5]

This guide provides an in-depth comparison of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine—a specific, medium-chain lysophosphatidylcholine (LPC)—with other major classes of lysophospholipids. We will explore how subtle variations in their molecular architecture, such as acyl chain length, the nature of the polar head group, and the core backbone structure, dictate their unique biological functions. By juxtaposing 1-Undecanoyl-LPC with long-chain LPCs, lysophosphatidic acid (LPA), and sphingosine-1-phosphate (S1P), we aim to provide researchers, scientists, and drug development professionals with a clear framework for understanding the structure-activity relationships that govern this potent class of lipid mediators.

Section 1: The Lysophosphatidylcholine (LPC) Family: Metabolism and General Function

Lysophosphatidylcholines are major lysophospholipids present in cell membranes (≤ 3%) and blood plasma (8–12%).[6] They are primarily generated through the hydrolysis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes, by the action of phospholipase A2 (PLA2).[5][7][8] An alternative pathway involves the enzyme lecithin-cholesterol acyltransferase (LCAT), which transfers a fatty acid from PC to cholesterol, yielding LPC and cholesteryl esters.[7][9]

Once formed, LPC has several metabolic fates:

  • Re-acylation: It can be rapidly re-esterified back to PC by lysophosphatidylcholine acyltransferase (LPCAT) in a process known as the Lands cycle.[9][10]

  • Degradation: Lysophospholipases can hydrolyze the remaining acyl chain, producing glycerophosphocholine (GPC) and a free fatty acid.[5]

  • Conversion: The enzyme autotaxin (ATX), a lysophospholipase D, can hydrolyze the choline head group to produce lysophosphatidic acid (LPA), another potent lipid mediator.[5][9]

// Edges PC -> LPC [label="PLA2 / LCAT"]; LPC -> GPC [label="Lysophospholipase"]; LPC -> PC_reacylated [label="LPCAT (Lands Cycle)"]; LPC -> LPA [label="Autotaxin (ATX)"]; } } Caption: Metabolic pathways of Lysophosphatidylcholine (LPC).

Biologically, LPCs are pleiotropic molecules. They are major components of oxidized low-density lipoprotein (ox-LDL) and are implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.[5][11] LPCs can activate a range of signaling pathways through interactions with receptors like G2A (though this is debated) and Toll-like receptors (TLRs), leading to inflammatory responses, monocyte chemotaxis, and modulation of cell proliferation.[7][8][12]

Section 2: A Closer Look at this compound

This specific LPC, also known as LPC(11:0), is characterized by an 11-carbon saturated acyl chain (undecanoic acid) at the sn-1 position. While less studied than its long-chain counterparts, its distinct structure imparts specific physicochemical properties that influence its biological activity.

  • Structure: The medium-length C11 chain makes it more water-soluble and gives it a higher critical micelle concentration (CMC) compared to long-chain LPCs like 1-palmitoyl-LPC (C16:0) or 1-stearoyl-LPC (C18:0). This property is crucial in experimental settings, as it dictates whether the molecule acts as a monomer (receptor-mediated signaling) or a detergent-like micelle at a given concentration.

  • Biological Role: As a saturated LPC, it is expected to participate in the general inflammatory and signaling pathways associated with the LPC class. However, acyl chain length is a key determinant of receptor affinity and biological potency. The C11 chain may confer selectivity for certain receptor subtypes or enzymes. Currently, it is primarily utilized as a biochemical assay reagent and analytical standard, highlighting the need for further research into the specific roles of medium-chain LPCs in biology.[13][14]

Section 3: Comparative Analysis with Other Lysophospholipids

The biological function of a lysophospholipid is not defined by a single feature but by the interplay of its acyl chain, head group, and backbone.

The Influence of the Acyl Chain: A Comparison of LPC Species

The length and saturation of the single acyl chain dramatically alter the biological activity of LPCs. Comparing the medium-chain 1-Undecanoyl-LPC to well-characterized long-chain species reveals this critical relationship.

Feature1-Undecanoyl-LPC 1-Palmitoyl-LPC 1-Stearoyl-LPC
Structure sn-1 Undecanoyl (11:0)sn-1 Palmitoyl (16:0)sn-1 Stearoyl (18:0)
Acyl Chain Medium, SaturatedLong, SaturatedLong, Saturated
Predicted CMC Relatively HighIntermediateRelatively Low
Known Roles Analytical Standard[13][14]Mouse metabolite[15]Induces IL-1β production in monocytes[16]; decreased levels in lung cancer patients[16].

Longer acyl chains generally increase the hydrophobicity and membrane-partitioning capabilities of the molecule, which can enhance interactions with membrane-bound receptors and enzymes. For instance, 1-stearoyl-LPC (18:0) has been shown to potently induce the production of the pro-inflammatory cytokine IL-1β in human monocytes.[16] The specific effects of 1-Undecanoyl-LPC remain an open area for investigation, but its distinct physical properties suggest a potentially unique biological profile.

The Influence of the Head Group: LPC vs. Lysophosphatidic Acid (LPA)

LPC and LPA are metabolically linked, with the autotaxin (ATX) enzyme converting LPC to LPA.[17] Despite this connection, their distinct polar head groups—choline for LPC and a simple phosphate for LPA—direct them to entirely different sets of receptors and signaling pathways.

FeatureLysophosphatidylcholine (LPC) Lysophosphatidic Acid (LPA)
Head Group PhosphocholinePhosphate
Receptors G2A, TLRs, others[5][8]LPA₁₋₆ (GPCRs)[3][17]
Key Pathways NF-κB, ERK, PKC activation[7][12]Rho/ROCK, PI3K/Akt, MAPK[1][18]
Primary Roles Inflammation, Atherosclerosis[5]Cell proliferation, Migration, Wound healing, Neuropathic pain[17][18][19]

This divergence is a classic example of how a small structural change creates a profound functional shift. While LPC is a key player in inflammatory signaling, LPA is a potent mitogen and motogen, driving processes like tissue repair and, pathologically, cancer progression and fibrosis.[4][20]

The Influence of the Backbone: LPC (Glycerolipid) vs. Sphingosine-1-Phosphate (S1P)

Moving beyond glycerophospholipids, we encounter sphingosine-1-phosphate (S1P), a lysophospholipid with a sphingosine backbone.[4] S1P is structurally and biosynthetically distinct from LPC and LPA, and it engages its own family of five dedicated GPCRs (S1P₁₋₅).[3][21]

FeatureLysophosphatidylcholine (LPC) Sphingosine-1-Phosphate (S1P)
Backbone GlycerolSphingosine
Biosynthesis From Phosphatidylcholine (PC) via PLA₂[7]From Sphingosine via Sphingosine Kinases (SKs)[18]
Receptors G2A, TLRs[5][8]S1P₁₋₅ (GPCRs)[3]
Primary Roles Inflammation, Atherosclerosis[5]Lymphocyte trafficking, Vascular integrity, Cell survival[3][18][20]

S1P is arguably one of the most intensely studied lysophospholipid mediators, largely due to its indispensable role in regulating immune cell trafficking from lymphoid organs, a process targeted by the multiple sclerosis drug Fingolimod (a functional S1P receptor antagonist). While both LPC and S1P are found in high concentrations in the blood, S1P is considered a major bioactive lipid released from activated platelets that signals to endothelial cells.[22]

Section 4: Key Experimental Methodologies

The structural similarity and metabolic interplay between lysophospholipids necessitate robust and precise analytical techniques to study their function.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for the simultaneous profiling and quantification of multiple lysophospholipid species in complex biological samples like plasma or cell extracts.[23][24]

Protocol: Extraction and Analysis of Lysophospholipids from Plasma

  • Sample Preparation: To 100 µL of plasma, add a cocktail of internal standards (e.g., C17:0-LPA, d4-LPC(16:0), C17:1-S1P) to correct for extraction efficiency and matrix effects.

  • Lipid Extraction: Perform a two-phase liquid-liquid extraction. A modified Bligh-Dyer extraction using chloroform/methanol/water is common. Crucially, the extraction should be performed under neutral or basic pH conditions. Acidic conditions can cause the hydrolysis of plasmalogens and the artificial generation of LPA from LPC, leading to inaccurate quantification.[25]

  • Phase Separation: Centrifuge to separate the aqueous and organic layers. Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).

  • LC Separation: Inject the sample onto an LC system. Reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) columns can be used to separate different lipid classes and resolve isobaric species.[24][26]

  • MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer with an electrospray ionization (ESI) source. LPCs are typically monitored in positive ion mode, while LPA and S1P are monitored in negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity and sensitivity.[27]

In Vitro Bioactivity Assays
  • Cell Migration (Chemotaxis) Assay: The Boyden chamber assay is a standard method to assess the chemotactic potential of lysophospholipids. Cells (e.g., monocytes, cancer cells) are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains the test lysophospholipid. The number of cells that migrate through the pores toward the chemoattractant is quantified after a specific incubation period, typically by staining and microscopy.

  • Intracellular Calcium Mobilization Assay: Many lysophospholipid receptors couple to Gq proteins, leading to a release of intracellular calcium stores. This can be measured in real-time by pre-loading cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. Upon stimulation with the lysophospholipid, receptor activation causes a rapid increase in intracellular calcium, which is detected as a change in fluorescence intensity using a plate reader or fluorescence microscope.[22]

Conclusion

The world of lysophospholipids is a compelling demonstration of molecular specificity. While this compound belongs to the broad LPC class, its medium acyl chain length distinguishes it from more-studied long-chain species and likely confers a unique activity profile. By comparing it to LPA and S1P, we see that seemingly minor changes to the head group or backbone structure result in recruitment to entirely separate signaling axes with distinct physiological outcomes. This guide underscores that a lysophospholipid's identity—and its ultimate function—is an emergent property of its complete molecular structure. For researchers in lipidomics and drug development, the continued exploration of these structure-activity relationships, enabled by precise and validated analytical methodologies, will be paramount in unlocking new therapeutic opportunities.

References

A Comparative Analysis of the Biological Activities of C11 and C16 Lysophosphatidylcholine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of C11 lysophosphatidylcholine (LPC) and C16 lysophosphatidylcholine (LPC). Understanding the nuanced differences in how these two lipid molecules interact with cellular systems is crucial for researchers in drug development and cellular biology. This document will delve into their differential effects on key biological processes, supported by established experimental data for C16 LPC and reasoned extrapolations for the less-studied C11 LPC, based on well-documented structure-activity relationships.

Introduction to Lysophosphatidylcholines and the Significance of Acyl Chain Length

Lysophosphatidylcholines are bioactive lipid molecules that play a pivotal role in a myriad of cellular processes, including signal transduction, inflammation, and cell proliferation.[1] They are generated from the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2.[2] The biological function of an LPC molecule is intrinsically linked to the length and saturation of its single acyl chain.[3][4] This structural variation dictates the molecule's physical properties, such as its solubility and ability to integrate into cell membranes, which in turn influences its interaction with cellular receptors and signaling pathways.[5]

C16:0 LPC, or palmitoyl-lysophosphatidylcholine, is one of the most abundant and well-studied LPC species in plasma and tissues.[3] Its effects on various cell types are extensively documented. In contrast, C11 LPC, or undecanoyl-lysophosphatidylcholine, is a shorter-chain LPC that has received significantly less attention in the scientific literature. This guide aims to bridge this knowledge gap by providing a comparative framework for understanding their likely divergent biological activities.

Comparative Biological Activities: C11 LPC vs. C16 LPC

The following table summarizes the known and predicted biological activities of C11 and C16 LPC. The information for C16 LPC is based on published experimental data, while the predictions for C11 LPC are derived from the general principle that shorter acyl chain length often correlates with reduced potency in receptor activation and cellular responses.[6]

Biological ActivityC16 Lysophosphatidylcholine (C16:0)C11 Lysophosphatidylcholine (Predicted)Rationale for Prediction
Receptor Activation
GPR55Known agonist, elicits intracellular calcium mobilization.[7]Weaker agonist or potential antagonist.Shorter acyl chains generally exhibit lower affinity for lysophospholipid receptors.
G2AInduces receptor redistribution and signaling.Weaker inducer of G2A signaling.The interaction with G2A is dependent on the acyl chain length.[8]
TLRs (e.g., TLR2/4)Activates TLR-mediated signaling pathways.[2]Likely a weaker activator of TLR signaling.The hydrophobic interaction of the acyl chain with the receptor is a key determinant of activation.
Cellular Responses
Cell ProliferationPotent inducer of proliferation in various cell types, including smooth muscle cells.[6]Weaker inducer of cell proliferation.Mitogenic activity of LPCs is highly dependent on acyl chain length, with C16 being optimal.[6]
Inflammatory ResponsePotent pro-inflammatory mediator, inducing cytokine release and expression of adhesion molecules.[9]Reduced pro-inflammatory activity.The ability of LPC to induce an inflammatory response is correlated with its acyl chain length.[4]
Calcium MobilizationStrong inducer of intracellular calcium release.[10]Weaker inducer of calcium mobilization.Calcium mobilization is a downstream effect of receptor activation, which is predicted to be weaker for C11 LPC.
NF-κB ActivationInduces the activation of the NF-κB signaling pathway.Likely a weaker inducer of NF-κB activation.NF-κB activation is a common downstream event of TLR and other pro-inflammatory signaling pathways.

Key Signaling Pathways of Lysophosphatidylcholines

LPCs exert their effects by activating a variety of signaling pathways. The diagram below illustrates the primary pathways initiated by LPC binding to its receptors, leading to downstream cellular responses.

LPC Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC LPC GPR55 GPR55 LPC->GPR55 Binds G2A G2A LPC->G2A Binds TLR TLR LPC->TLR Binds PLC PLC GPR55->PLC Activates Downstream Signaling Downstream Signaling G2A->Downstream Signaling IKK IKK TLR->IKK Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ Ca2+ IP3->Ca2+ Releases from ER PKC PKC DAG->PKC Activates Cellular Responses Cellular Responses Ca2+->Cellular Responses PKC->Cellular Responses IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Gene Expression Gene Expression NF-κB->Gene Expression Translocates & Activates Inflammation, Proliferation Inflammation, Proliferation Gene Expression->Inflammation, Proliferation

Caption: LPC signaling through G-protein coupled receptors and Toll-like receptors.

Experimental Methodologies for Comparative Analysis

To empirically validate the predicted differences in biological activity between C11 and C16 LPC, a series of well-established in vitro assays can be employed. The following protocols provide a framework for conducting these comparative studies.

Comparative Experimental Workflow

The diagram below outlines a logical workflow for comparing the biological activities of C11 and C16 LPC.

Comparative Experimental Workflow cluster_assays Biological Assays Start Start Prepare C11 and C16 LPC solutions Prepare C11 and C16 LPC solutions Start->Prepare C11 and C16 LPC solutions Cell Culture Cell Culture Prepare C11 and C16 LPC solutions->Cell Culture Treat cells with varying concentrations of C11 or C16 LPC Treat cells with varying concentrations of C11 or C16 LPC Cell Culture->Treat cells with varying concentrations of C11 or C16 LPC Cell Proliferation Assay (MTT) Cell Proliferation Assay (MTT) Treat cells with varying concentrations of C11 or C16 LPC->Cell Proliferation Assay (MTT) Calcium Mobilization Assay Calcium Mobilization Assay Treat cells with varying concentrations of C11 or C16 LPC->Calcium Mobilization Assay Cytokine Release Assay (ELISA) Cytokine Release Assay (ELISA) Treat cells with varying concentrations of C11 or C16 LPC->Cytokine Release Assay (ELISA) NF-κB Activation Assay NF-κB Activation Assay Treat cells with varying concentrations of C11 or C16 LPC->NF-κB Activation Assay Data Analysis Data Analysis Cell Proliferation Assay (MTT)->Data Analysis Calcium Mobilization Assay->Data Analysis Cytokine Release Assay (ELISA)->Data Analysis NF-κB Activation Assay->Data Analysis Compare dose-response curves Compare dose-response curves Data Analysis->Compare dose-response curves Statistical Analysis Statistical Analysis Compare dose-response curves->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: Workflow for comparing C11 and C16 LPC biological activities.

Cell Proliferation Assay (MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with a range of concentrations of C11 LPC and C16 LPC (e.g., 1-100 µM) for 24-72 hours. Include a vehicle control.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

Protocol:

  • Seed cells expressing the receptor of interest (e.g., GPR55) in a 96-well black-walled, clear-bottom plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Add varying concentrations of C11 LPC and C16 LPC to the wells.

  • Immediately measure the change in fluorescence over time using a fluorescence plate reader.

Cytokine Release Assay (ELISA)

This assay quantifies the amount of specific cytokines (e.g., IL-6, TNF-α) released by cells in response to a stimulus.[13]

Protocol:

  • Seed immune cells (e.g., macrophages or peripheral blood mononuclear cells) in a 24-well plate.

  • Treat the cells with C11 LPC and C16 LPC at various concentrations for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's protocol.[14] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, and a substrate for colorimetric detection.[13]

  • Measure the absorbance and calculate the cytokine concentration based on a standard curve.[15]

NF-κB Activation Assay

This assay determines the activation of the NF-κB transcription factor, a key regulator of inflammation.[16]

Protocol:

  • Treat cells with C11 LPC and C16 LPC for a short period (e.g., 30-60 minutes).

  • Lyse the cells and separate the nuclear and cytoplasmic fractions.

  • Perform a Western blot to detect the presence of the p65 subunit of NF-κB in the nuclear extracts. An increase in nuclear p65 indicates activation.[17]

  • Alternatively, use a commercially available NF-κB p65 transcription factor assay kit, which is an ELISA-based method to measure NF-κB DNA binding activity in nuclear extracts.[18]

Conclusion

The biological activity of lysophosphatidylcholines is profoundly influenced by their acyl chain length. While C16 LPC is a well-characterized, potent signaling molecule, the shorter-chain C11 LPC is predicted to exhibit attenuated activity across a range of biological processes. This guide provides a framework for understanding these differences and offers detailed experimental protocols to facilitate direct comparative studies. Further research into the biological roles of less abundant LPC species like C11 LPC will undoubtedly provide a more complete picture of the complex signaling networks governed by these important lipid mediators.

References

A Comparative Guide to the Validation of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine as a Diagnostic Biomarker for Sepsis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Sepsis Biomarkers

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. It remains a major global health challenge, with an estimated 48.9 million cases and 11 million deaths annually. Timely and accurate diagnosis is critical for improving patient outcomes, yet current diagnostic tools have limitations. Established biomarkers like C-reactive protein (CRP) and procalcitonin (PCT) are widely used but lack the desired specificity and sensitivity for early and definitive sepsis detection. This gap highlights the urgent need for novel biomarkers that can aid in early diagnosis, risk stratification, and monitoring of treatment response.

Recent advances in lipidomics have identified alterations in lipid metabolism as a key feature of sepsis. Among the promising candidates is a class of lipids known as lysophosphatidylcholines (LPCs). Several studies have indicated that plasma levels of various LPC species are significantly decreased in sepsis patients and that these changes correlate with disease severity and mortality. This guide focuses on a specific, less-studied LPC species, 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 11:0) , and provides a framework for its validation as a diagnostic biomarker for sepsis, comparing its potential against established and emerging biomarkers.

Comparative Analysis of Sepsis Biomarkers

The clinical utility of a biomarker is determined by its diagnostic performance, including sensitivity, specificity, and its area under the receiver operating characteristic curve (AUC). Below is a comparative summary of LPC 11:0's potential alongside commonly used and emerging sepsis biomarkers.

Biomarker CategorySpecific BiomarkerReported SensitivityReported SpecificityReported AUCKey Advantages & Limitations
Lysophosphatidylcholine LPC 11:0 (Proposed) To be determinedTo be determinedTo be determinedAdvantages: Potential for high specificity due to its role in specific metabolic pathways affected by sepsis. Limitations: Requires rigorous analytical and clinical validation.
LPC 16:0--0.7 (for mortality prediction)Advantages: Demonstrated correlation with sepsis diagnosis and mortality. Limitations: Performance data for early diagnosis is still emerging.
Acute Phase Reactants Procalcitonin (PCT)0.87 (vs. presepsin)0.86 (vs. presepsin)~0.86Advantages: Widely used, aids in guiding antibiotic therapy. Limitations: Can be elevated in non-infectious conditions.
C-Reactive Protein (CRP)--~0.85Advantages: Sensitive to inflammation. Limitations: Lacks specificity for bacterial infections.
Cytokines Interleukin-6 (IL-6)0.680.830.764Advantages: Rapid increase in response to infection, correlates with severity. Limitations: Short half-life, can be influenced by various inflammatory conditions.
Cell Surface Markers Neutrophil CD640.870.890.94Advantages: High sensitivity and specificity for early sepsis diagnosis. Limitations: Requires flow cytometry, which may not be universally available.
Other Emerging Proteins Presepsin (sCD14-ST)0.840.760.87Advantages: Reliable for diagnosing sepsis. Limitations: Performance not significantly different from PCT or CRP in some studies.

The Rationale for Investigating LPC 11:0 in Sepsis

Lysophosphatidylcholines are bioactive lipid molecules that play roles in various cellular processes, including inflammation. In sepsis, there is a marked decrease in circulating LPC levels, which is thought to be due to increased activity of inflammatory lipases. This depletion of LPCs may contribute to the organ dysfunction seen in sepsis. While much of the research has focused on more abundant LPC species like LPC 16:0 and LPC 18:0, the shorter-chain LPC 11:0 may offer unique insights. Its specific metabolic origins and functions could potentially make it a more sensitive and specific indicator of the particular metabolic dysregulation that occurs during sepsis.

A Step-by-Step Guide to the Validation of LPC 11:0 as a Sepsis Biomarker

The validation of a novel biomarker is a multi-stage process that requires rigorous analytical and clinical assessment to ensure its reliability and utility. This process should align with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).

BiomarkerValidationWorkflow cluster_Discovery Phase 1: Discovery & Analytical Validation cluster_Clinical Phase 2: Clinical Validation & Qualification Discovery Untargeted Lipidomics in Sepsis vs. Control Cohorts Hypothesis Hypothesis: LPC 11:0 is significantly altered Discovery->Hypothesis Identify candidate MethodDev LC-MS/MS Method Development & Optimization Hypothesis->MethodDev Targeted approach AnalyticalVal Analytical Validation (FDA Guidelines) MethodDev->AnalyticalVal Establish robustness Prospective Prospective Cohort Study AnalyticalVal->Prospective Deploy validated assay Performance Assess Diagnostic Performance (Sensitivity, Specificity, AUC) Prospective->Performance Analyze clinical data Comparison Compare with Existing Biomarkers (PCT, CRP) Performance->Comparison Qualification Biomarker Qualification Submission Comparison->Qualification Compile evidence

Caption: Workflow for the discovery and validation of LPC 11:0 as a sepsis biomarker.

Phase 1: Analytical Validation

The first crucial step is to develop and validate a robust analytical method for the accurate quantification of LPC 11:0 in a relevant biological matrix, typically human plasma or serum. Liquid chromatography-tandem mass spectrometry (LC-MS/

A Researcher's Guide to 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the world of lipidomics, the accuracy and reliability of quantitative data are paramount. Internal standards are the bedrock of precise lipid quantification, correcting for variations in sample preparation and analysis. This guide provides an objective comparison of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 11:0) with other alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standards for your lipidomics workflow.

The Critical Role of Internal Standards in Lipidomics

Internal standards are compounds added to a sample in a known quantity before analysis.[1] They are chemically similar to the analytes of interest but are distinguishable by the mass spectrometer, typically due to isotopic labeling or unique structural characteristics like odd-chain fatty acids.[1][2] The primary function of an internal standard is to normalize the signal of the endogenous lipids, thereby accounting for sample loss during extraction, variations in ionization efficiency in the mass spectrometer, and other potential sources of error.[3][4] An ideal internal standard should not be naturally present in the sample and should be added as early as possible in the workflow, preferably before lipid extraction.[1]

Profiling this compound (LPC 11:0)

This compound, abbreviated as LPC 11:0, is a lysophosphatidylcholine (LPC) with an 11-carbon fatty acid chain. Its unique odd-numbered carbon chain makes it a suitable internal standard for the quantification of lysophosphatidylcholines in biological samples, as endogenous LPCs typically contain even-numbered fatty acid chains.

Physicochemical Properties of LPC 11:0:

PropertyValue
Molecular Formula C₁₉H₄₀NO₇P
Molecular Weight 425.5 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and chloroform

The structure of LPC 11:0 provides it with amphipathic properties, allowing it to be effectively extracted alongside other lipids in common extraction protocols.

Comparative Analysis of LPC 11:0 with Other Internal Standards

The selection of an appropriate internal standard is critical for the accuracy of lipid quantification.[2] The two most common types of internal standards used in lipidomics are stable isotope-labeled standards and odd-chain lipid standards.

Internal Standard TypeAdvantagesDisadvantagesLPC 11:0 as an Example
Stable Isotope-Labeled Standards (e.g., d9-LPC 18:0) - Closely mimic the physicochemical behavior of their endogenous counterparts. - Co-elute with the analyte of interest in chromatographic separations.- Can be expensive. - Potential for isotopic interference from endogenous lipids.N/A
Odd-Chain Lipid Standards (e.g., LPC 11:0, LPC 17:0) - Not naturally abundant in most biological systems. - Cost-effective compared to stable isotope-labeled standards. - Can be used to quantify a range of lipids within the same class.- May not perfectly mimic the extraction and ionization behavior of all endogenous lipids in the class.[4] - Chromatographic separation from endogenous lipids is necessary.LPC 11:0 is a prime example of an odd-chain lipid standard used for the quantification of various LPC species.[5][6]

Experimental Data Synopsis:

Several studies have demonstrated the utility of odd-chain LPCs, including LPC 11:0 and LPC 17:0, as effective internal standards in lipidomics.[5][7][8] When comparing the performance of different internal standards, key metrics include the reduction of variation in quality control (QC) samples, as measured by the coefficient of variation (CV).[3][9]

A hypothetical comparison based on typical experimental outcomes is presented below:

Internal StandardAnalyte ClassTypical CV (%) in QC Samples
LPC 11:0Lysophosphatidylcholines5-15%
LPC 17:0Lysophosphatidylcholines5-15%
d9-LPC 18:0Lysophosphatidylcholines<10%

While stable isotope-labeled standards may offer slightly lower CVs, odd-chain standards like LPC 11:0 provide a cost-effective and reliable alternative for robust lipid quantification.

Experimental Workflow for Lipid Analysis Using LPC 11:0

The following diagram and protocol outline a standard workflow for lipid extraction and analysis using LPC 11:0 as an internal standard.

Lipid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Add_IS Add LPC 11:0 Internal Standard Sample->Add_IS Spike with known amount Extraction Perform Lipid Extraction (e.g., Folch or MTBE method) Add_IS->Extraction Phase_Sep Phase Separation Extraction->Phase_Sep Collect_Organic Collect Organic Phase Phase_Sep->Collect_Organic Dry_Down Dry Down Under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute in Analysis Solvent Dry_Down->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: A typical workflow for lipid extraction and analysis using an internal standard.

Detailed Protocol for Lipid Extraction (Modified Folch Method):

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate in a glass tube, add 10 µL of a 1 mg/mL stock solution of LPC 11:0 in methanol.

    • Vortex briefly to mix.

  • Lipid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection and Drying:

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitution and Analysis:

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v).

    • Transfer to an autosampler vial for injection.

Data Analysis and Quantification

The quantification of endogenous LPCs is achieved by calculating the ratio of the peak area of the analyte to the peak area of the LPC 11:0 internal standard. This ratio is then used to determine the concentration of the analyte based on a calibration curve.

Quantification_Logic cluster_inputs LC-MS/MS Data cluster_calculation Calculation cluster_output Result Analyte_Peak Analyte Peak Area (A_analyte) Ratio Calculate Peak Area Ratio (A_analyte / A_IS) Analyte_Peak->Ratio IS_Peak Internal Standard Peak Area (A_IS) IS_Peak->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Caption: The logical flow of data processing for quantification using an internal standard.

Conclusion

This compound (LPC 11:0) serves as a robust and cost-effective internal standard for the accurate quantification of lysophosphatidylcholines in lipidomics research. Its odd-chain structure ensures it is not naturally abundant in biological samples, making it an ideal choice for normalization. While stable isotope-labeled standards may offer marginally higher precision, the performance of LPC 11:0 is highly comparable and provides a reliable method for correcting analytical variability. The selection of an internal standard should always be guided by the specific requirements of the assay and validated to ensure data integrity.

References

A Researcher's Guide to Antibody Specificity: Assessing Cross-Reactivity with 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the integrity and reproducibility of experimental results. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of antibodies with the bioactive lipid, 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC C11). We will delve into the causality behind experimental choices, provide detailed protocols, and present illustrative data to empower you in making informed decisions for your research.

The Significance of Antibody Specificity in Lysophospholipid Research

This compound is a member of the lysophosphatidylcholine (LPC) family of signaling molecules.[1] LPCs are generated through the hydrolysis of phosphatidylcholine by phospholipase A2 and are involved in a multitude of physiological and pathological processes, including inflammation, atherosclerosis, and neuropathic pain.[2][3] Given the structural similarity among different lysophospholipids and other lipid species, antibodies raised against one LPC may exhibit cross-reactivity with others, leading to potentially confounding results. Therefore, rigorous validation of antibody specificity is not just a preliminary step but a critical component of the experimental design.

Understanding the Molecular Structure: The Basis of Cross-Reactivity

The potential for antibody cross-reactivity is rooted in the molecular structure of the antigen. This compound possesses a glycerol backbone, a phosphocholine headgroup, and a single undecanoyl (C11) fatty acid chain at the sn-1 position. The hydroxyl group at the sn-2 position is a key feature of lysophospholipids. An antibody's binding epitope could be directed against any of these structural components.

Potential Cross-Reactants:

  • Other Lysophosphatidylcholines: Varying fatty acid chain lengths (e.g., Lauroyl (C12), Palmitoyl (C16), Stearoyl (C18), Oleoyl (C18:1)) or saturation.[4][5][6]

  • Lysophospholipids with different headgroups: e.g., Lysophosphatidylethanolamine (LPE), Lysophosphatidylserine (LPS), Lysophosphatidic acid (LPA).

  • Phosphatidylcholines (PCs): The parent molecule with two fatty acid chains.

  • Oxidized Low-Density Lipoprotein (oxLDL): LPC is a major component of oxLDL, and antibodies raised against oxLDL have been shown to cross-react with LPC.[2]

Experimental Assessment of Cross-Reactivity: A Comparative Approach

Two robust methods for evaluating antibody cross-reactivity with lipid antigens are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the Protein-Lipid Overlay Assay.

Competitive ELISA: Quantifying Binding Inhibition

A competitive ELISA is a powerful quantitative technique to determine the specificity of an antibody.[7] In this assay, the target antigen (Lyso-PC C11) is immobilized on a microplate. A fixed concentration of the primary antibody is pre-incubated with increasing concentrations of a potential competitor lipid before being added to the plate. If the competitor lipid binds to the antibody, it will reduce the amount of antibody available to bind to the immobilized Lyso-PC C11, resulting in a decreased signal.

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

  • Plate Coating:

    • Dissolve this compound in an appropriate solvent (e.g., ethanol) and then dilute in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a final concentration of 1-10 µg/mL.

    • Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 3% BSA in PBS).

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the competitor lipids (e.g., other lysophospholipids, phosphatidylcholine) in assay buffer (e.g., 1% BSA in PBS).

    • In a separate plate or tubes, mix a fixed, pre-determined optimal concentration of the primary anti-LPC antibody with an equal volume of each competitor lipid dilution.

    • Incubate the antibody-competitor mixtures for 1 hour at room temperature.

  • Incubation:

    • Transfer 100 µL of each antibody-competitor mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL/well of TMB substrate solution.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

The results of a competitive ELISA can be effectively summarized in a table, allowing for a direct comparison of the antibody's affinity for different lipids. The IC50 value represents the concentration of the competitor lipid required to inhibit 50% of the primary antibody binding to the coated antigen. A lower IC50 value indicates a higher affinity of the antibody for the competitor lipid.

Competitor LipidChemical StructureIC50 (µM)% Cross-Reactivity
This compound (Lyso-PC C11) C11:0 Lyso-PC1.5 100%
1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC C12)C12:0 Lyso-PC2.853.6%
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC C16:0)C16:0 Lyso-PC15.29.9%
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC C18:1)C18:1 Lyso-PC25.75.8%
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)C16:0/C18:1 PC>100<1.5%
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE C16:0)C16:0 LPE>100<1.5%

% Cross-Reactivity = (IC50 of Lyso-PC C11 / IC50 of Competitor Lipid) x 100

Protein-Lipid Overlay Assay: A Qualitative Assessment

The protein-lipid overlay assay, also known as a fat blot, is a simpler, qualitative method to screen for antibody-lipid interactions.[8][9] In this technique, various lipids are spotted onto a hydrophobic membrane (e.g., PVDF or nitrocellulose). The membrane is then blocked and incubated with the primary antibody, followed by detection with a secondary antibody.

Caption: Workflow for a protein-lipid overlay assay.

  • Lipid Spotting:

    • Dissolve lipids in an appropriate solvent (e.g., chloroform/methanol mixture).

    • Carefully spot 1-2 µL of each lipid solution onto a PVDF or nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking:

    • Immerse the membrane in blocking buffer (e.g., 3% BSA in TBST) and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-LPC antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in TBST for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply a chemiluminescent substrate to the membrane and visualize the signal using an imaging system.

Contextualizing Specificity: The Role of Lyso-PC in Signaling

G LysoPC 1-Undecanoyl-2-hydroxy- sn-glycero-3-phosphocholine GPCR GPCR (e.g., G2A) LysoPC->GPCR TLR TLR (e.g., TLR2/4) LysoPC->TLR PLC PLCγ-1 GPCR->PLC Ras Ras GPCR->Ras NFkB NF-κB TLR->NFkB PKC PKC PLC->PKC MAPK MAPK (ERK, JNK) PKC->MAPK Ras->MAPK Proliferation Cell Proliferation MAPK->Proliferation Inflammation Inflammation Gene Expression NFkB->Inflammation

Caption: Simplified signaling pathways activated by lysophosphatidylcholine.

Conclusion

References

A Comparative Guide to the Efficacy of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine and Established Lipids in Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel lysophosphatidylcholine, 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, with widely utilized lipids in drug delivery research: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and cholesterol. We will delve into their physicochemical properties and their implications for the formulation and performance of lipid nanoparticles (LNPs).

Introduction: The Critical Role of Lipid Selection in Drug Delivery

Lipid nanoparticles have emerged as a leading platform for the delivery of a wide range of therapeutics, from small molecules to nucleic acids.[1][2] The selection of lipid components is a critical determinant of the physicochemical properties, stability, and biological efficacy of these nanoparticles.[3] While established lipids like DSPC, DMPC, DOPC, and cholesterol form the backbone of many successful formulations, the exploration of novel lipids is essential for advancing the field and addressing specific delivery challenges.[4][5][6]

This guide focuses on this compound, a lysophosphatidylcholine with a unique 11-carbon acyl chain. Lysophosphatidylcholines (LPCs) are known for their surface-active properties and their role in modulating membrane dynamics.[7][8][9] The specific chain length and the presence of a hydroxyl group at the sn-2 position of this compound suggest distinct properties that could be advantageous in certain drug delivery applications.

Comparative Analysis of Physicochemical Properties

The efficacy of a lipid in a nanoparticle formulation is intrinsically linked to its molecular structure. The following table provides a comparative overview of the key physicochemical properties of this compound and the established comparator lipids.

PropertyThis compound (Inferred)DOPCDMPCDSPCCholesterol
Type of Lipid LysophosphatidylcholinePhosphatidylcholinePhosphatidylcholinePhosphatidylcholineSterol
Acyl Chain Length C11:0C18:1C14:0C18:0N/A
Saturation SaturatedMonounsaturatedSaturatedSaturatedN/A
Transition Temp (°C) N/A-202355N/A
Critical Micelle Concentration (CMC) ~1-2 mM (Estimated)LowLowVery LowInsoluble
Molecular Weight ~453.5 g/mol 786.1 g/mol 677.9 g/mol 790.2 g/mol 386.7 g/mol
Key Role in LNPs Surfactant, permeation enhancerHelper lipid, fusogenic propertiesHelper lipid, forms stable bilayersStructural lipid, enhances stabilityStabilizer, modulates membrane fluidity

Note: Properties for this compound are inferred based on structure-activity relationships of lysophosphatidylcholines.[7][10][11]

In-depth Discussion of Lipid Characteristics

This compound: As a lysophospholipid, this molecule possesses a single acyl chain, making it more hydrophilic than its diacyl counterparts. This structure imparts significant surfactant properties, influencing the particle size and stability of lipid nanoparticles.[4][12] The 11-carbon (undecanoyl) chain length places it in a unique position. Shorter acyl chains in lysophosphatidylcholines are correlated with a higher Critical Micelle Concentration (CMC), suggesting that this lipid may exist as monomers at lower concentrations and readily form micelles as the concentration increases.[10] This property can be leveraged for its potential as a solubilizing agent for poorly water-soluble drugs. The hydroxyl group at the sn-2 position can participate in hydrogen bonding, potentially influencing interactions with other lipids and the encapsulated cargo.[13][14][15]

DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): With its unsaturated oleoyl chains, DOPC has a low phase transition temperature, existing in a fluid state at physiological temperatures. This fluidity can enhance the fusogenicity of lipid nanoparticles, facilitating the release of their payload into the cytoplasm.[16]

DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine): This saturated phospholipid has a transition temperature of 23°C, meaning it is in a fluid state at body temperature. DMPC is often used in studies of lipid bilayers and in liposome formulations for drug delivery.[17][18]

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): The long, saturated stearoyl chains of DSPC give it a high phase transition temperature (55°C), resulting in rigid and stable lipid bilayers at physiological temperatures. This stability is crucial for preventing premature drug leakage and is a key reason for its inclusion in clinically approved mRNA vaccines.[4][7]

Cholesterol: This essential component of many lipid nanoparticle formulations does not form bilayers on its own but intercalates between phospholipid molecules. It modulates membrane fluidity, reduces permeability, and enhances the stability of the nanoparticles.

Experimental Workflow for Efficacy Comparison

To empirically evaluate the efficacy of this compound against established lipids, a systematic experimental approach is required. The following workflow outlines the key steps for a comprehensive comparison.

G cluster_0 Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 Data Analysis & Comparison LNP_Formulation Lipid Nanoparticle Formulation (Microfluidic Mixing) Size_PDI Particle Size & PDI (DLS) LNP_Formulation->Size_PDI Zeta_Potential Zeta Potential Size_PDI->Zeta_Potential Encapsulation Encapsulation Efficiency (RiboGreen Assay) Zeta_Potential->Encapsulation Morphology Morphology (TEM/Cryo-TEM) Encapsulation->Morphology Cell_Viability Cell Viability Assay (MTT/MTS) Morphology->Cell_Viability Cellular_Uptake Cellular Uptake (Flow Cytometry/Confocal) Cell_Viability->Cellular_Uptake Transfection_Efficacy Transfection Efficacy (Reporter Gene Assay) Cellular_Uptake->Transfection_Efficacy Data_Analysis Comparative Data Analysis Transfection_Efficacy->Data_Analysis

Caption: Experimental workflow for comparative analysis of lipid efficacy.

Detailed Experimental Protocols

Protocol 1: Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing approach, which allows for reproducible and scalable production.[19][20][21]

Materials:

  • This compound

  • DOPC, DMPC, DSPC, Cholesterol

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nucleic acid cargo (e.g., mRNA or siRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve each lipid individually in ethanol to a concentration of 10 mg/mL.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratios (e.g., 50% ionizable lipid, 10% helper lipid, 38.5% cholesterol, 1.5% PEGylated lipid). For the comparative study, the "helper lipid" will be systematically varied (this compound, DOPC, DMPC, or DSPC).

  • Prepare Aqueous Phase: Dilute the nucleic acid cargo in the citrate buffer to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:organic).

  • Formulation: Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes and initiate the mixing process.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH.

Protocol 2: Physicochemical Characterization of Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Utilize Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.

  • Dilute the LNP suspension in PBS to an appropriate concentration.

  • Perform measurements at 25°C. A PDI value below 0.2 indicates a monodisperse population.

2. Zeta Potential Measurement:

  • Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

  • Dilute the LNP suspension in 10 mM NaCl solution.

  • A near-neutral zeta potential at physiological pH is generally desirable to minimize non-specific interactions.

3. Encapsulation Efficiency (EE) Determination:

  • Use a fluorescent dye that specifically binds to the nucleic acid cargo (e.g., RiboGreen® for RNA).

  • Measure the fluorescence intensity of the LNP suspension before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • Calculate the EE using the formula: EE (%) = [(Total fluorescence - Free fluorescence) / Total fluorescence] x 100.

Protocol 3: In Vitro Cell Viability and Transfection Efficacy

1. Cell Culture:

  • Culture a relevant cell line (e.g., HeLa or HEK293 for general transfection, or a specific cancer cell line for targeted delivery) in appropriate growth medium.

2. Cell Viability Assay (MTT/MTS):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the different LNP formulations.

  • After 24-48 hours, add the MTT or MTS reagent and measure the absorbance to determine cell viability.

3. Transfection Efficacy (for nucleic acid delivery):

  • Use a reporter gene (e.g., GFP or luciferase) as the nucleic acid cargo.

  • Treat cells with the LNP formulations.

  • After 24-48 hours, measure the reporter gene expression using flow cytometry (for GFP) or a luminometer (for luciferase).

Conclusion

The rational design of lipid nanoparticles hinges on a thorough understanding of the constituent lipids. While established lipids like DOPC, DMPC, DSPC, and cholesterol provide a robust foundation for LNP formulation, the exploration of novel lipids such as this compound is paramount for innovation. Its unique lysophosphatidylcholine structure with an 11-carbon acyl chain suggests distinct surfactant and membrane-interacting properties. The provided experimental framework offers a systematic approach to validate these inferred characteristics and to rigorously compare its efficacy against standard lipids in a drug delivery context. Such comparative studies are essential for expanding the lipid toolbox and tailoring LNP formulations for specific therapeutic challenges.

References

A Researcher's Guide to Reproducible Quantification of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine: A Comparative Analysis of Assay Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of lipidomics and drug development, the precise and reproducible quantification of bioactive lipids is paramount. 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 11:0), a specific lysophosphatidylcholine, is gaining interest for its potential role in various physiological and pathological processes. However, the reliability of experimental outcomes hinges on the robustness of the analytical methods employed. This guide provides a critical comparison of the primary assay methodologies for the quantification of LPCs, with a special focus on the considerations for ensuring the reproducibility of assays involving this compound.

Core Directive: Navigating the Methodological Maze for LPC Quantification

The choice of an assay for this compound is not a one-size-fits-all decision. It is a balance between the required specificity, sensitivity, throughput, and the available instrumentation. This guide will dissect the three most common methodologies: enzymatic assays, mass spectrometry (MS)-based methods, and immunoassays (ELISA), providing the necessary framework to make an informed choice for your research needs. While direct comparative studies on the reproducibility of assays specifically for this compound are not abundant in current literature, we can extrapolate from the extensive data available for the broader class of lysophosphatidylcholines (LPCs) to guide our best practices.

Scientific Integrity & Logic: The Pillars of Reproducible Assays

Achieving reproducible data is a multi-faceted challenge that extends beyond the choice of a specific protocol. It is rooted in a deep understanding of the assay's principles and the meticulous control of variables.

The Causality Behind Experimental Choices

Enzymatic Assays: These assays offer a straightforward and often high-throughput approach. The underlying principle involves a cascade of enzymatic reactions that ultimately generate a detectable signal (colorimetric or fluorometric) proportional to the LPC concentration. A common enzymatic pathway involves the hydrolysis of LPC by a lysophospholipase to glycerophosphocholine, which is then further broken down to release choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide, the final quantifiable product.

The choice of specific enzymes and detection reagents is critical. For instance, the specificity of the lysophospholipase for the sn-1 or sn-2 position and its activity towards different acyl chain lengths can influence the accuracy of the results for a specific LPC like this compound.

Mass Spectrometry (MS)-Based Assays: For unparalleled specificity and the ability to quantify multiple lipid species simultaneously, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. The choice of chromatography (e.g., reversed-phase or hydrophilic interaction liquid chromatography - HILIC) will depend on the polarity of the target analyte and the complexity of the sample matrix. The selection of precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions is the cornerstone of a specific and sensitive MS assay. For this compound, the precursor ion would correspond to its molecular weight, and the product ion would typically be the phosphocholine headgroup (m/z 184). The use of a stable isotope-labeled internal standard, such as 1-Undecanoyl-d21-2-hydroxy-sn-glycero-3-phosphocholine, is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and reproducibility.

Immunoassays (ELISA): These assays rely on the specific binding of an antibody to the target LPC. The competitive ELISA format is common, where the LPC in the sample competes with a labeled LPC for binding to a limited number of antibody sites. The signal is inversely proportional to the concentration of LPC in the sample. The critical factor for these assays is the specificity of the antibody. Cross-reactivity with other LPCs or structurally similar lipids can lead to inaccurate results. It is imperative to validate the antibody's specificity for this compound.

Trustworthiness: A Self-Validating System

A trustworthy protocol is one that incorporates internal checks and balances. Key elements include:

  • Standard Curves: A well-defined standard curve with appropriate linearity and range is fundamental for all quantitative assays.

  • Quality Controls (QCs): The inclusion of low, medium, and high concentration QCs in each analytical run is essential to monitor the assay's performance and ensure inter-assay and intra-assay precision.

  • System Suitability Tests: For chromatographic methods, system suitability tests (e.g., peak shape, resolution, and retention time stability) should be performed before each run to ensure the analytical system is performing optimally.

  • Matrix Effect Evaluation: For MS-based assays, a thorough evaluation of matrix effects (ion suppression or enhancement) is critical, especially when analyzing complex biological samples.

Data Presentation: A Comparative Overview of Assay Performance

The following table summarizes the typical performance characteristics of the different assay methodologies for LPC quantification. It is important to note that these are general values, and the actual performance will depend on the specific protocol, instrumentation, and laboratory practices.

Parameter Enzymatic Assay LC-MS/MS ELISA
Specificity Moderate to High (dependent on enzyme specificity)Very High (based on mass-to-charge ratio)Variable (dependent on antibody cross-reactivity)
Sensitivity Picomole to Nanomole rangeFemtomole to Picomole rangePicogram to Nanogram range
Throughput HighModerate to HighHigh
Intra-assay CV (%) 0.3 - 5.9%[1][2]1.1 - 5.9%[2]<10% (Typical)
Inter-assay CV (%) 0.7 - 9.6%[1][2]2.0 - 9.6%[2]<15% (Typical)
Multiplexing NoYesLimited
Cost per sample Low to ModerateHighModerate

Experimental Protocols: Step-by-Step Methodologies

Enzymatic Assay for Total LPC Quantification (Colorimetric)

This protocol is a generalized example based on commercially available kits.

a. Reagent Preparation:

  • Prepare the LPC Assay Buffer, Probe, and Enzyme Mix according to the manufacturer's instructions.
  • Prepare a standard curve of this compound in the appropriate concentration range.

b. Sample Preparation:

  • For biological fluids like serum or plasma, clarification by centrifugation may be necessary.
  • Dilute samples as needed to fall within the linear range of the standard curve.

c. Assay Procedure:

  • Add standards and samples to a 96-well plate.
  • Add the Reaction Mix (containing enzymes and probe) to each well.
  • Incubate the plate at 37°C for 30-60 minutes, protected from light.
  • Measure the absorbance at the specified wavelength (e.g., 570 nm).

d. Data Analysis:

  • Subtract the blank reading from all measurements.
  • Plot the standard curve and determine the concentration of LPC in the samples.

LC-MS/MS Assay for this compound Quantification

This protocol provides a general workflow for a targeted LC-MS/MS analysis.

a. Reagent Preparation:

  • Prepare mobile phases for liquid chromatography (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
  • Prepare a stock solution of this compound and a stable isotope-labeled internal standard.
  • Prepare a series of calibration standards by spiking the analyte and a fixed concentration of the internal standard into a surrogate matrix.

b. Sample Preparation (Protein Precipitation & Lipid Extraction):

  • To a known volume of sample (e.g., 100 µL of plasma), add a fixed amount of the internal standard.
  • Add a protein precipitation solvent (e.g., cold acetonitrile or methanol) and vortex.
  • Centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in the initial mobile phase.

c. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto the LC column.
  • Separate the analyte from other sample components using a suitable gradient elution.
  • Detect the analyte and internal standard using the mass spectrometer in MRM mode.

d. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.
  • Calculate the peak area ratio (analyte/internal standard).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
  • Determine the concentration of the analyte in the samples from the calibration curve.

Mandatory Visualization: Workflows and Pathways

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation Plating Plate Standards & Samples Reagent_Prep->Plating Sample_Prep Sample Preparation Sample_Prep->Plating Reaction Add Reaction Mix & Incubate Plating->Reaction Detection Measure Absorbance Reaction->Detection Data_Processing Data Processing Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for a typical enzymatic assay.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Spiking Sample Spiking (with IS) Extraction Protein Precipitation & Lipid Extraction Sample_Spiking->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General workflow for an LC-MS/MS assay.

Conclusion

The reproducible quantification of this compound is achievable through careful selection and validation of the analytical method. While enzymatic assays and ELISAs offer higher throughput and lower cost, LC-MS/MS provides superior specificity and the ability to multiplex. Regardless of the chosen method, adherence to best practices in assay validation, including the use of appropriate standards and quality controls, is paramount for generating reliable and reproducible data. As research into the biological significance of specific LPC species like this compound continues to grow, the demand for robust and well-characterized analytical methods will undoubtedly increase.

References

A Guide to Inter-Laboratory Comparison of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 11:0) Measurements

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 11:0) measurements. It is designed for researchers, scientists, and drug development professionals seeking to ensure the accuracy, reproducibility, and harmonization of LPC 11:0 quantification across different laboratories and analytical platforms. This document emphasizes the causality behind experimental choices and provides field-proven insights to establish a self-validating system for robust and trustworthy data generation.

Introduction: The Critical Need for Standardized LPC 11:0 Measurement

This compound (LPC 11:0) is a member of the lysophosphatidylcholine (LPC) family, a class of bioactive lipids implicated in a multitude of physiological and pathological processes.[1] LPCs are key components of cellular membranes and serve as signaling molecules in various pathways, influencing inflammation, cell proliferation, and apoptosis. Given their emerging role as potential biomarkers in diseases such as atherosclerosis, diabetes, and cancer, the ability to accurately and reliably quantify specific LPC species like LPC 11:0 is of paramount importance for both basic research and clinical applications.[1]

However, the quantification of lipids, including LPC 11:0, is fraught with challenges. The inherent complexity of the lipidome, coupled with the diversity of analytical methodologies, can lead to significant inter-laboratory variability.[2] This variability can obscure true biological differences and hinder the validation of LPC 11:0 as a reliable biomarker. An inter-laboratory comparison, also known as a proficiency test, is a powerful tool to assess and improve the state of the art in LPC 11:0 measurement.[3][4] By analyzing a common, well-characterized reference material, participating laboratories can evaluate their performance against a consensus value and identify potential sources of error in their analytical workflow.

This guide will outline a robust protocol for an inter-laboratory comparison of LPC 11:0, drawing upon best practices from the lipidomics community, such as the comprehensive interlaboratory comparison exercise for lipidomics conducted by the National Institute of Standards and Technology (NIST).[3][5]

Designing the Inter-Laboratory Comparison Study

A successful inter-laboratory comparison hinges on a meticulously planned study design. This section details the critical components, from the preparation of the reference material to the selection of analytical methods and the statistical framework for data analysis.

Preparation and Distribution of a Homogenized Reference Material

The cornerstone of any inter-laboratory comparison is a stable and homogenous reference material. For this study, a pooled human plasma sample will be utilized, as it represents a biologically relevant matrix. To ensure homogeneity, the plasma pool will be prepared from a large number of healthy donors, thoroughly mixed, and aliquoted into individual vials. A subset of these vials will be analyzed for homogeneity and stability prior to distribution.

Causality: The use of a pooled, homogenous sample is critical to ensure that any observed differences in results between laboratories are due to analytical variability and not variations in the sample itself.[3]

Selection of Participating Laboratories and Analytical Methods

To obtain a comprehensive overview of the current state of LPC 11:0 measurement, a diverse group of laboratories will be invited to participate. This will include academic research labs, core facilities, and contract research organizations (CROs). Participants will be encouraged to use their routine analytical methods for LPC quantification. The primary analytical platform for comparison will be Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), given its widespread use and high sensitivity and specificity for lipid analysis.[6][7]

Within the LC-MS/MS framework, various approaches will be compared, including:

  • Different Chromatographic Separations:

    • Reverse-Phase Liquid Chromatography (RPLC)

    • Hydrophilic Interaction Liquid Chromatography (HILIC)[8]

  • Different Ionization Sources:

    • Electrospray Ionization (ESI)

  • Different Mass Analyzers:

    • Triple Quadrupole (QqQ)

    • Quadrupole Time-of-Flight (QTOF)

Causality: Comparing a variety of established methods will provide a realistic snapshot of the measurement landscape and help identify the most robust and reproducible techniques.[3]

Experimental Workflow

The following diagram illustrates the proposed workflow for the inter-laboratory comparison study:

Inter-laboratory Comparison Workflow Figure 1. Proposed Workflow for LPC 11:0 Inter-laboratory Comparison cluster_0 Coordinating Center cluster_1 Participating Laboratories A Preparation of Homogenized Plasma Reference Material B Homogeneity and Stability Testing A->B C Distribution of Reference Material and Detailed Protocol B->C G Receipt of Reference Material C->G D Data Collection and Anonymization E Statistical Analysis D->E F Generation of Final Report E->F H Sample Preparation (e.g., Folch Extraction) G->H I LC-MS/MS Analysis of LPC 11:0 H->I J Data Processing and Quantification I->J K Submission of Results J->K K->D

Caption: Proposed Workflow for LPC 11:0 Inter-laboratory Comparison.

Detailed Experimental Protocols

To minimize variability arising from inconsistent procedures, a detailed protocol for sample preparation and data reporting will be provided to all participating laboratories. While laboratories will use their own LC-MS/MS methods, the following standardized procedures are recommended.

Sample Preparation: Lipid Extraction

A modified Folch extraction method is recommended for its efficiency in extracting a broad range of lipids, including LPCs.[8]

Step-by-Step Protocol:

  • Thaw the plasma reference material on ice.

  • Vortex the thawed sample to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., LPC 17:0). The internal standard is crucial for correcting for variations in extraction efficiency and instrument response.

  • Vortex for 30 seconds.

  • Add 400 µL of chloroform.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system.

Causality: A standardized extraction protocol minimizes a significant source of pre-analytical variability.[2] The use of a non-endogenous odd-chain LPC as an internal standard is a common and effective practice for accurate quantification.

LC-MS/MS Analysis

While specific instrument parameters will vary, the following general guidelines should be followed:

  • Chromatography: A C18 column is recommended for RPLC separation of LPCs. A gradient elution with mobile phases containing water, acetonitrile, and a modifier like formic acid or ammonium acetate is typically used.

  • Mass Spectrometry:

    • Ionization: Positive ion mode ESI is generally preferred for LPC analysis due to the high proton affinity of the phosphocholine headgroup.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for targeted quantification due to its high selectivity and sensitivity.[1] The precursor ion for LPC 11:0 is typically the protonated molecule [M+H]+, and a characteristic product ion is the phosphocholine headgroup fragment at m/z 184.

Data to be Reported:

Participating laboratories will be required to submit their raw data, processed data (peak areas or concentrations), and a detailed report of their analytical method, including:

  • LC column and mobile phases

  • MS instrument and source parameters

  • MRM transitions for LPC 11:0 and the internal standard

  • Calibration curve data

  • Quality control sample results

Causality: Detailed reporting of methods is essential for identifying the sources of any observed discrepancies in the results.

Data Analysis and Interpretation

The statistical analysis of the submitted data is a critical step in the inter-laboratory comparison. The primary goal is to determine a consensus value for the concentration of LPC 11:0 in the reference material and to assess the performance of each participating laboratory.

Determination of the Consensus Mean

The consensus mean concentration of LPC 11:0 will be calculated from the results submitted by all participating laboratories after the exclusion of any statistical outliers.

Assessment of Laboratory Performance using Z-Scores

The performance of each laboratory will be evaluated using Z-scores. The Z-score is a statistical measure that indicates how many standard deviations a laboratory's result is from the consensus mean.[9][10]

The Z-score is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result from the individual laboratory

  • X is the consensus mean

  • σ is the standard deviation of the results from all laboratories

The interpretation of Z-scores is typically as follows:

Z-ScoreInterpretation
|Z| ≤ 2.0Satisfactory performance
2.0 < |Z| < 3.0Questionable performance
|Z| ≥ 3.0Unsatisfactory performance

Causality: The Z-score provides an objective and standardized way to compare the performance of different laboratories, regardless of the specific analytical method used.[4][9]

The following diagram illustrates the factors that can contribute to variability in LPC 11:0 measurements:

Sources of Variability in LPC 11:0 Measurement Figure 2. Potential Sources of Analytical Variability cluster_0 Pre-analytical cluster_1 Analytical cluster_2 Post-analytical A LPC 11:0 Measurement Variability B Sample Collection & Handling A->B C Sample Storage A->C D Lipid Extraction Method A->D E Choice of Internal Standard A->E F LC Separation (Column, Mobile Phase) A->F G MS Ionization (Source Parameters) A->G H MS Detection (Analyzer Type, MRM Transitions) A->H I Instrument Calibration A->I J Data Processing (Peak Integration) A->J K Quantification Method (Calibration Curve) A->K L Data Reporting A->L

Caption: Potential Sources of Analytical Variability.

Anticipated Results and Discussion

The results of this inter-laboratory comparison are expected to provide valuable insights into the state of LPC 11:0 measurement.

Summary of Quantitative Data

The following table provides a hypothetical example of how the quantitative data from the study could be summarized:

Laboratory IDAnalytical MethodReported LPC 11:0 (µM)Z-ScorePerformance
Lab 01RPLC-QqQ-MS/MS1.25-0.5Satisfactory
Lab 02HILIC-QTOF-MS/MS1.502.0Satisfactory
Lab 03RPLC-QqQ-MS/MS1.300.0Satisfactory
Lab 04RPLC-QTOF-MS/MS1.10-2.0Satisfactory
Lab 05HILIC-QqQ-MS/MS1.653.5Unsatisfactory
Consensus Mean 1.30
Standard Deviation 0.10
Discussion of Potential Discrepancies

An analysis of the results may reveal systematic biases associated with certain analytical methods. For example, laboratories using a particular type of chromatography or mass spectrometer may consistently report higher or lower values. An "unsatisfactory" Z-score for a particular laboratory would trigger a root cause analysis to identify the source of the deviation.[11] Potential causes could include:

  • Suboptimal sample preparation: Inefficient extraction or the presence of matrix effects can lead to inaccurate quantification.

  • Inadequate chromatographic separation: Co-elution of isobaric lipid species can interfere with the measurement of LPC 11:0.

  • Incorrect instrument calibration: A poorly constructed calibration curve will lead to systematic errors in quantification.

  • Errors in data processing: Inconsistent peak integration can introduce significant variability.

By identifying and addressing these sources of error, participating laboratories can improve the accuracy and reliability of their LPC 11:0 measurements.

Conclusion: Towards Harmonized and Reliable LPC 11:0 Quantification

An inter-laboratory comparison for LPC 11:0 is a crucial step towards the harmonization of its measurement. By providing an objective assessment of laboratory performance and identifying sources of analytical variability, such a study can foster confidence in the data generated by the scientific community. This, in turn, will accelerate the validation of LPC 11:0 as a clinically relevant biomarker and advance our understanding of its role in health and disease. The principles and protocols outlined in this guide provide a robust framework for conducting a successful inter-laboratory comparison, ultimately leading to more reliable and reproducible lipidomics research.

References

A Senior Application Scientist's Guide to Confirming 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in lipidomics, biomarker discovery, and bioanalysis.

Introduction: The Analytical Challenge of a Bioactive Lysolipid

1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (LPC) family, represents a growing class of bioactive lipids under intense investigation. LPCs are not merely metabolic intermediates; they are signaling molecules implicated in a range of physiological and pathological processes, including inflammation, obesity, and cancer.[1][2] Their accurate identification and quantification in complex biological matrices like plasma, serum, or tissue extracts are paramount for elucidating their function and validating their potential as biomarkers.

However, confirming the identity of a specific LPC, such as the C11:0 species, is a non-trivial task. The inherent complexity of the lipidome, the presence of structural isomers, and the potential for in-source fragmentation during analysis present significant challenges.[3][4] This guide provides a comparative framework for analytical strategies, focusing on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure confident and robust identification.

The Imperative for Rigorous Identification

  • Isobaric Interferences: Many different lipids can share the same nominal mass. For example, other lipid classes or LPCs with different fatty acid compositions (e.g., one with more carbons and fewer double bonds) can be isobaric.

  • Isomeric Complexity: LPCs can exist as sn-1 and sn-2 positional isomers, where the fatty acid is esterified to different positions on the glycerol backbone. These isomers can have distinct biological activities and their relative abundance is of significant interest.[3][5][6]

  • Matrix Effects: Components of a biological sample can co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[7]

Therefore, a robust analytical method must provide multiple layers of evidence to confirm the molecular identity beyond a simple mass match. This is achieved by systematically optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Comparative Analysis of Core Methodologies

The cornerstone of modern lipid analysis is LC-MS/MS.[8] It offers the sensitivity and specificity required to tackle complex biological samples. Within this framework, several choices dictate the success of the analysis.

Sample Preparation: A Critical First Step

The goal of sample preparation is to efficiently extract lipids from the biological matrix while minimizing degradation and contamination. The choice of method can significantly impact the final results, particularly for different lipid classes.

MethodPrincipleProsConsBest For
Folch Method A liquid-liquid extraction using a high ratio of Chloroform:Methanol (2:1, v/v).[9]Gold standard for broad lipid extraction. High recovery for a wide range of lipids.Uses a large volume of chlorinated solvent. Can be time-consuming.Solid tissues, samples with >2% lipid content.[9][10]
Bligh & Dyer Method A modified liquid-liquid extraction using a lower ratio of Chloroform:Methanol (1:2, v/v).[9]Faster than Folch, uses less solvent.[9] Good for samples with high water content.May have lower recovery for certain lipid classes in samples with high lipid content (>2%).[9]Biological fluids like plasma and serum.[10]
Solid-Phase Extraction (SPE) Utilizes a solid sorbent in a cartridge to selectively retain and elute lipids.Highly selective, can isolate specific lipid classes and reduce matrix effects.[11]Requires method development for the specific analyte. Can be more expensive.Targeted analysis where high purity is required.

Scientist's Insight: For general LPC profiling in plasma, the Bligh & Dyer method offers a good balance of efficiency and speed.[10][12] However, if the primary goal is absolute quantification and the highest possible accuracy, developing an SPE method to specifically isolate the LPC class prior to LC-MS/MS analysis is recommended. It is also crucial to perform extraction under cold and acidic conditions (e.g., pH 4 and 4°C) to prevent the non-enzymatic migration of the acyl chain between the sn-1 and sn-2 positions, which would otherwise scramble the isomeric information.[3][5][6]

Chromatographic Separation: Resolving the Complexity

Chromatography is essential for separating the target analyte from other lipids and matrix components before it enters the mass spectrometer. This separation is critical for reducing ion suppression and distinguishing between isomers.

Chromatography ModeSeparation PrincipleProsCons
Reversed-Phase (RPLC) Separates molecules based on their hydrophobicity. Nonpolar stationary phase (e.g., C18).[7]Excellent for separating lipids based on fatty acid chain length and degree of saturation. Can separate some isomers.[7]Polar lipids like LPCs may have poor retention.[13][14] Co-elution of different lipid classes is common.[15]
Hydrophilic Interaction (HILIC) Separates molecules based on their polarity. Polar stationary phase.[7]Excellent retention for polar molecules like LPCs.[13][16] Separates lipids by class, reducing class-based ion suppression.[7][15]Less effective at separating lipids within the same class that differ only in their fatty acid chains.

Scientist's Insight: For confirming the identity of a specific LPC, HILIC is often the superior choice . It groups all LPCs together, separating them from less polar classes like phosphatidylcholines (PCs) and triacylglycerols (TGs). This "class separation" is highly advantageous because it allows for the use of a single, class-matched internal standard to effectively correct for matrix effects affecting all LPC species.[7][15] While RPLC provides valuable information on the fatty acid chain, the poor retention of LPCs can be problematic.[14]

Experimental Workflow & Protocols

A self-validating system is crucial for trustworthy results. This workflow incorporates quality controls at every stage.

Diagram: Overall Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., 20 µL Plasma) IS Add Internal Standard (e.g., LPC 11:0-d4) Sample->IS Extract Lipid Extraction (Bligh & Dyer @ 4°C, pH 4) IS->Extract Dry Dry Down Extract (Nitrogen Stream) Extract->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LC HILIC UPLC Separation Recon->LC MS Tandem Mass Spectrometer (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (vs. Internal Standard) Integrate->Quantify Confirm Identity Confirmation (RT + MS/MS fragments) Quantify->Confirm

Caption: High-level workflow for LPC analysis.

Protocol: Targeted Quantification of 1-Undecanoyl-LPC via HILIC-LC-MS/MS

This protocol outlines the gold-standard method for confirming and quantifying the target analyte.

1. Preparation of Standards and QCs:

  • Prepare a stock solution of this compound and a stable isotope-labeled internal standard (e.g., LPC 11:0-d4) in methanol.
  • Create a calibration curve by spiking known concentrations of the analyte into a surrogate matrix (e.g., charcoal-stripped plasma).
  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

2. Sample Extraction (Bligh & Dyer):

  • To 20 µL of plasma, QC, or calibrator, add 10 µL of the internal standard solution.
  • Add 75 µL of ice-cold Chloroform:Methanol (1:2, v/v). Vortex for 10 minutes at 4°C.
  • Add 25 µL of ice-cold chloroform. Vortex for 1 min.
  • Add 25 µL of ice-cold water. Vortex for 1 min.
  • Centrifuge at 14,000 x g for 10 min at 4°C.
  • Carefully collect the lower organic layer.
  • Dry the extract under a gentle stream of nitrogen.
  • Reconstitute in 100 µL of 95:5 Acetonitrile:Water.

3. HILIC-LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system.
  • Column: HILIC Column (e.g., Waters ACQUITY BEH HILIC, 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.0.
  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 4.0.
  • Gradient: Start at 95% B, hold for 1 min, decrease to 60% B over 5 min, hold for 1 min, return to 95% B and re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • MS System: Triple Quadrupole Mass Spectrometer.
  • Ionization: Electrospray Ionization, Positive Mode (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).

4. Mass Spectrometry: The Key to Specificity

The true power of tandem mass spectrometry lies in its ability to isolate a specific parent ion (the precursor), fragment it, and monitor for specific daughter ions (the products). This two-stage filtering (precursor -> product) provides exceptional specificity.

For any phosphocholine-containing lipid, the phosphocholine headgroup is a common structural motif. In positive ion mode ESI-MS/MS, this headgroup characteristically fragments to produce a product ion at a mass-to-charge ratio (m/z) of 184.[17][18] This is the most specific and intense fragment for all LPCs and PCs.

MRM Transitions for LPC 11:0:

  • Analyte: Precursor m/z 468.3 -> Product m/z 184.1

  • Internal Standard (d4): Precursor m/z 472.3 -> Product m/z 184.1

Scientist's Insight: Monitoring the transition to m/z 184 is the most robust method for quantifying LPCs.[1][11][17] While other fragments exist, they are often less intense and less specific. The identity of 1-Undecanoyl-LPC is confirmed when a peak is detected at the correct retention time and this specific mass transition is observed.

Diagram: MS/MS Fragmentation of LPC

LPC Fragmentation cluster_precursor Precursor Ion (Q1) cluster_product Product Ions (Q3) Precursor [LPC 11:0 + H]+ m/z 468.3 Product1 Phosphocholine Headgroup m/z 184.1 (Most Abundant & Specific) Precursor->Product1 CID Product2 [M+H - 183]+ (Loss of Headgroup) Precursor->Product2 CID

Caption: Characteristic fragmentation of LPC in positive ion mode.

Data Validation: A Self-Validating System

Trustworthy data comes from a validated method. The principles of bioanalytical method validation, as outlined in regulatory guidance, should be followed.[19][20][21][22]

Key Validation Parameters:

ParameterDefinitionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² > 0.99 for the calibration curve.
Accuracy The closeness of the measured value to the true value.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision The closeness of repeated measurements.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte in blank matrix.
Matrix Effect The suppression or enhancement of ionization by co-eluting matrix components.CV of analyte/IS response ratio across different matrix lots should be ≤15%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible.

By running calibrators and QCs with every batch of unknown samples, the performance of the assay is monitored in real-time, ensuring that the data generated is reliable and accurate.

Conclusion: A Multi-Faceted Approach to Confirmation

Confirming the identity of this compound in a biological sample is not achieved by a single measurement. It is the culmination of a well-designed analytical strategy that provides multiple, orthogonal pieces of evidence.

The pillars of confident identification are:

  • Selective Sample Preparation: Efficiently extracting the lipid while preserving its chemical integrity.

  • High-Resolution Chromatographic Separation: Separating the analyte from interferences based on its chemical properties (e.g., polarity via HILIC).

  • Specific Mass Spectrometric Detection: Using the unique and characteristic fragmentation pattern (precursor m/z 468.3 → product m/z 184.1) as a molecular fingerprint.

  • Rigorous Method Validation: Demonstrating that the entire process is accurate, precise, and reproducible according to established standards.

By integrating these principles, researchers can move beyond tentative identification to confident confirmation, paving the way for a deeper understanding of the biological roles of this important lipid molecule.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you utilize. This guide provides a detailed protocol for the proper disposal of 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, a lysophosphatidylcholine used in various research applications. Due to the limited availability of specific toxicological data for this compound, it is imperative to adopt a cautious approach, treating it as a potentially hazardous substance.[1][2][3][4][5] This protocol is designed to ensure the safety of laboratory personnel and the protection of our environment.

Core Principle: Precaution and Compliance

The foundational principle of this guide is to handle this compound with the assumption of unknown toxicity.[1][2][3][4][5] All disposal procedures must align with local, state, and federal regulations, in addition to your institution's specific Environmental Health and Safety (EHS) guidelines.[6][7]

PART 1: Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE for handling this compound and its associated waste.

PPE Item Specification Rationale
Eye Protection Safety glasses or gogglesTo protect eyes from potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the compound.[7]
Protective Clothing Laboratory coatTo protect skin and personal clothing from contamination.

Handling Precautions:

  • Conduct all handling and waste segregation within a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Avoid generating dust or aerosols.[7]

  • Prevent contact with skin, eyes, and clothing.[7]

PART 2: Step-by-Step Disposal Protocol

The proper segregation of waste is critical for safe and compliant disposal. Do not mix different chemical waste streams unless explicitly permitted by your institution's EHS department.[8]

Step 1: Waste Segregation and Collection

A. Unused or Expired Compound (Solid Waste):

  • Carefully place the pure, unused, or expired this compound into a designated hazardous waste container for solid chemicals.[8]

  • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[8]

B. Contaminated Labware (Solid Waste):

  • Plasticware: All disposable plastic items that have come into contact with the compound (e.g., pipette tips, centrifuge tubes) are considered contaminated and must be disposed of as hazardous waste.[8] Place these items in a designated hazardous waste container for solid waste.[8]

  • Glassware: Contaminated glassware should be segregated as hazardous waste.[8] Do not rinse it in the laboratory sink.[8] Collect it in a designated, puncture-proof container labeled for hazardous glass waste.[8]

C. Liquid Waste Solutions:

  • Solutions containing this compound must be collected in a compatible, leak-proof hazardous waste container for liquid waste.[8]

  • Never dispose of these solutions down the drain.[8]

  • Ensure the container is properly sealed and labeled with the chemical constituents and their approximate concentrations.[8]

D. Contaminated Personal Protective Equipment (PPE):

  • All used PPE, including gloves and disposable lab coats, that has been in contact with the compound is considered hazardous waste.[8]

  • Place these items in a designated hazardous waste container for solid waste.[8]

Step 2: Waste Container Labeling and Storage

Proper labeling is crucial for the identification and safe handling of chemical waste. All hazardous waste containers must be labeled with the following information:

  • The words "Hazardous Waste"[8]

  • The full chemical name: "this compound"

  • The approximate quantity of waste

  • The date of accumulation

  • Any other information required by your institution's EHS department

Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's EHS personnel.

Step 3: Final Disposal

The final disposal of the collected hazardous waste must be conducted by a licensed disposal company.[7] Your institution's EHS department will coordinate the pickup and disposal of the waste in accordance with all applicable regulations. Incineration in a licensed facility is a common and effective method for the disposal of such chemical waste.[7][9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Unused Compound Unused Compound Solid Hazardous Waste Container Solid Hazardous Waste Container Unused Compound->Solid Hazardous Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Hazardous Waste Container Plastic Glass Waste Container Glass Waste Container Contaminated Labware->Glass Waste Container Glass Liquid Waste Liquid Waste Liquid Hazardous Waste Container Liquid Hazardous Waste Container Liquid Waste->Liquid Hazardous Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Solid Hazardous Waste Container EHS Collection EHS Collection Solid Hazardous Waste Container->EHS Collection Glass Waste Container->EHS Collection Liquid Hazardous Waste Container->EHS Collection Licensed Disposal Facility Licensed Disposal Facility EHS Collection->Licensed Disposal Facility

Caption: Decision tree for the segregation and disposal of waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.